GR127935
Beschreibung
Eigenschaften
IUPAC Name |
N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N5O3/c1-19-17-23(28-30-20(2)37-32-28)9-11-25(19)21-5-7-22(8-6-21)29(35)31-24-10-12-27(36-4)26(18-24)34-15-13-33(3)14-16-34/h5-12,17-18H,13-16H2,1-4H3,(H,31,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBCEBYHYKAFRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)N5CCN(CC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164044 | |
| Record name | GR 127935 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148672-13-3 | |
| Record name | N-[4-Methoxy-3-(4-methyl-1-piperazinyl)phenyl]-2′-methyl-4′-(5-methyl-1,2,4-oxadiazol-3-yl)[1,1′-biphenyl]-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148672-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GR 127935 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148672133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GR 127935 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GR-127935 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LLH6CEB40 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
GR127935: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR127935 is a potent and selective ligand primarily targeting the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1] Initially characterized as a powerful antagonist at these receptors, subsequent research has revealed a more complex pharmacological profile, including partial agonist activity at human 5-HT1Dα and 5-HT1Dβ receptors. This dual activity, combined with its selectivity over other serotonin receptor subtypes, makes this compound a valuable tool for dissecting the physiological and pathological roles of the 5-HT1B/1D receptor system. This guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.
Core Mechanism of Action: Antagonism and Partial Agonism at 5-HT1B/1D Receptors
This compound exhibits high affinity for both 5-HT1B and 5-HT1D receptors, where it acts as a potent antagonist.[1] This antagonistic activity has been demonstrated in various in vitro and in vivo models, where it effectively blocks the effects of 5-HT1B/1D receptor agonists.[1] However, studies on recombinant human 5-HT1Dα and 5-HT1Dβ receptors have shown that this compound can also act as a partial agonist, eliciting a submaximal response compared to the endogenous ligand, serotonin.[2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound at human 5-HT1Dα and 5-HT1Dβ receptors from functional assays.
Table 1: Partial Agonist Activity of this compound in [35S]GTPγS Binding Assays [2]
| Receptor Subtype | Emax (% above basal) | pEC50 |
| 5-HT1Dα | 29 | 8.6 |
| 5-HT1Dβ | 31 | 9.7 |
Table 2: Antagonist Activity of this compound in Functional Assays [2]
| Receptor Subtype | Assay | Apparent pA2 |
| 5-HT1Dα | [35S]GTPγS Binding | 8.5 |
| 5-HT1Dβ | [35S]GTPγS Binding | 9.1 |
| 5-HT1Dα (cAMP stimulation) | cAMP Accumulation | 8.6 |
| 5-HT1Dβ (cAMP inhibition) | cAMP Accumulation | 9.7 |
Signaling Pathways
The 5-HT1B and 5-HT1D receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound, by acting as an antagonist, blocks this inhibitory effect. As a partial agonist, it can weakly stimulate this pathway.
At higher concentrations, this compound has been reported to interact with 5-HT2A receptors, which couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).
References
GR127935: A Comprehensive Technical Guide to a Potent 5-HT1B/1D Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
GR127935 is a highly potent and selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1][2] Chemically identified as N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-1-1'-biphenyl-4-carboxamide, it belongs to the oxadiazole and piperazine (B1678402) classes of compounds.[1][2] This technical guide provides an in-depth overview of the pharmacological properties, experimental protocols for its characterization, and the key signaling pathways associated with its mechanism of action. This compound has been instrumental as a pharmacological tool to elucidate the physiological and pathological roles of 5-HT1B and 5-HT1D receptors.[1] While primarily known as an antagonist, it has also been reported to exhibit partial agonist activity at human 5-HT1Dα and 5-HT1Dβ receptors in certain experimental systems.[3]
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-1-1'-biphenyl-4-carboxamide |
| Molecular Formula | C29H31N5O3 |
| Molar Mass | 497.599 g·mol−1 |
| CAS Number | 148672-13-3 |
Pharmacological Profile: Quantitative Data
This compound demonstrates high affinity for 5-HT1B and 5-HT1D receptors with over 100-fold selectivity against other serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C.
Table 1: Binding Affinities (pKi) of this compound at Serotonin Receptors
| Receptor Subtype | Species | pKi | Reference |
| 5-HT1B | Rat | 8.5 | |
| 5-HT1D | Guinea Pig | 8.5 | |
| 5-HT2A | Not Specified | < 6.5 | |
| 5-HT2C | Not Specified | < 6.5 | |
| 5-HT1A | Not Specified | < 6.5 |
Table 2: Functional Activity of this compound
| Assay | Receptor | Species | Activity | Value | Reference |
| Antagonist Activity | 5-HT1Dα | Human | Apparent pA2 | 8.5 | [3] |
| Antagonist Activity | 5-HT1Dβ | Human | Apparent pA2 | 9.1 | [3] |
| Partial Agonist Activity ([35S]GTPγS) | 5-HT1Dα | Human | pEC50 | 8.6 | [3] |
| Partial Agonist Activity ([35S]GTPγS) | 5-HT1Dβ | Human | pEC50 | 9.7 | [3] |
Signaling Pathways
The 5-HT1B and 5-HT1D receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[4][5] Antagonism of these receptors by this compound blocks the downstream signaling cascades initiated by serotonin. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] Additionally, these receptors can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) pathway.[5][6]
Experimental Protocols
Radioligand Binding Assay for 5-HT1B/1D Receptors
This protocol is a generalized procedure for determining the binding affinity of this compound for 5-HT1B/1D receptors expressed in cell membranes.
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [3H]-5-CT or 125I-Iodocyanopindolol)
-
This compound
-
Non-specific binding control (e.g., high concentration of unlabeled serotonin or methiothepin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4)
-
96-well plates
-
Filter mats (e.g., GF/B or GF/C)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, radioligand at a concentration near its Kd, and either this compound, buffer (for total binding), or the non-specific binding control.
-
Add the cell membranes to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter mats using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value for this compound by non-linear regression analysis of the competition binding data.
[35S]GTPγS Binding Assay
This functional assay measures the G-protein activation following receptor stimulation and can be used to determine the antagonist or partial agonist properties of this compound.
Materials:
-
Cell membranes expressing the 5-HT1B/1D receptor
-
[35S]GTPγS
-
GDP
-
5-HT (agonist)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
96-well plates
-
Filter mats
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Pre-incubate cell membranes with this compound for 15-30 minutes at 30°C.
-
Add a fixed concentration of 5-HT to stimulate the receptors.
-
Add GDP and [35S]GTPγS to the wells.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and quantify radioactivity as described in the radioligand binding assay.
-
To assess partial agonism, perform the assay with increasing concentrations of this compound in the absence of an agonist.
-
Data are analyzed to determine the pA2 (for antagonists) or EC50 and Emax (for partial agonists).
cAMP Accumulation Assay
This assay measures the functional consequence of 5-HT1B/1D receptor activation on the intracellular levels of cAMP.
Materials:
-
Whole cells expressing the 5-HT1B/1D receptor (e.g., CHO or HEK293 cells)
-
Forskolin (to stimulate adenylyl cyclase)
-
5-HT (agonist)
-
This compound
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Cell culture medium
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of 5-HT in the presence of forskolin.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
The antagonist effect of this compound is determined by its ability to reverse the 5-HT-mediated inhibition of forskolin-stimulated cAMP accumulation.
Logical Relationships
The interaction of this compound with the 5-HT1B/1D receptor initiates a series of events that ultimately lead to a physiological response.
References
- 1. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GR-127935 - Wikipedia [en.wikipedia.org]
- 3. This compound acts as a partial agonist at recombinant human 5-HT1D alpha and 5-HT1D beta receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gi-Protein Coupled 5-HT1B/D Receptor Agonist Sumatriptan Induces Type I Hyperalgesic Priming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT1B Receptor-Mediated Activation of ERK1/2 Requires Both Gαi/o and β-Arrestin Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
GR127935: A Technical Guide to a Potent and Selective 5-HT1B/1D Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
GR127935 is a potent and selective antagonist of the 5-HT1B and 5-HT1D serotonin (B10506) receptors. Belonging to the oxadiazole and piperazine (B1678402) chemical classes, it exhibits nanomolar affinity for its target receptors. Through its mechanism of action, the blockade of these G-protein coupled receptors, this compound modulates the release of serotonin and other neurotransmitters in the central nervous system. This has led to its investigation for potential therapeutic applications, including as an antidepressant and for its role in cognitive processes such as learning and memory. This document provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound, including its binding affinity, in vivo efficacy, and the experimental protocols used for its evaluation.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a crucial neurotransmitter that modulates a wide array of physiological and psychological processes through its interaction with a diverse family of receptors. The 5-HT1B and 5-HT1D receptor subtypes, members of the G-protein coupled receptor (GPCR) superfamily, are of particular interest as they function as autoreceptors on presynaptic terminals, regulating the release of serotonin. Dysregulation of the serotonergic system has been implicated in the pathophysiology of numerous disorders, including depression and anxiety. This compound was developed as a highly potent and selective antagonist for these receptors, providing a valuable pharmacological tool to probe the function of the 5-HT1B/1D receptors and as a potential therapeutic agent.[1]
Physicochemical Properties
| Property | Value |
| Chemical Name | N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxamide |
| Molecular Formula | C29H31N5O3 |
| Molecular Weight | 497.59 g/mol |
| Chemical Class | Oxadiazole, Piperazine |
Pharmacology
Mechanism of Action
This compound acts as a competitive antagonist at 5-HT1B and 5-HT1D receptors. These receptors are coupled to the inhibitory G-protein, Gαi/o. Upon activation by serotonin, Gαi/o inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). By blocking the binding of serotonin to these receptors, this compound prevents this signaling cascade, thereby disinhibiting serotonin release from presynaptic neurons.
Binding Affinity and Selectivity
This compound displays high affinity for both human 5-HT1Dα and 5-HT1Dβ receptor subtypes, with a reported inhibition constant (Ki) of approximately 10 nM.[2] It exhibits significantly lower affinity for other serotonin receptor subtypes and other G-protein coupled receptors, demonstrating its high selectivity.
| Receptor | Binding Affinity (Ki, nM) |
| 5-HT1Dα | ~10[2] |
| 5-HT1Dβ | ~10[2] |
| Other 5-HT Receptors | Much lower affinity[3] |
| Other GPCRs | Much lower affinity[3] |
In Vivo Efficacy
The antagonist activity of this compound at 5-HT1B/1D receptors has been demonstrated in various animal models, highlighting its potential therapeutic applications.
| Animal Model | Species | Dose Range | Observed Effect | Reference |
| Vogel Conflict Drinking Test | Rat | 5-10 mg/kg | Anxiolytic-like effects | [1] |
| Elevated Plus-Maze | Rat | up to 40 mg/kg | Anxiolytic-like activity | [1] |
| Autoshaping Learning Task | Rat | 10 mg/kg | Increased consolidation of learning | [4] |
| In Vivo Microdialysis | Guinea Pig | 100 nM (infusion) | Increased cortical 5-HT levels | [5] |
| In Vivo Microdialysis | Guinea Pig | 0.05 mg/kg (i.p.) | Blockade of 5-HT1 agonist-induced decrease in 5-HT | [5] |
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound are not extensively reported in publicly available literature. However, it is known to be centrally active following various routes of administration, including intraperitoneal and subcutaneous injections.
Note: Specific values for oral bioavailability, plasma half-life, clearance, and volume of distribution are not available for inclusion in a table.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the 5-HT1D receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT1D receptor
-
[3H]this compound (or other suitable radioligand)
-
Unlabeled this compound (for determining non-specific binding and as a competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-h5-HT1D cells.
-
Homogenize cells in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Membrane preparation, [3H]this compound, and binding buffer.
-
Non-specific Binding: Membrane preparation, [3H]this compound, and a high concentration of unlabeled this compound (e.g., 10 µM).
-
Competition: Membrane preparation, [3H]this compound, and varying concentrations of the test compound.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis
This protocol describes a general method for in vivo microdialysis to measure extracellular serotonin levels in the brain of a freely moving rat following the administration of this compound.
Materials:
-
Adult male Wistar rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution for administration
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
Anesthetic
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum).
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Allow for an equilibration period (e.g., 1-2 hours) to obtain a stable baseline of serotonin levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials using a fraction collector.
-
-
Drug Administration and Sample Collection:
-
Administer this compound via the desired route (e.g., intraperitoneal injection or addition to the perfusion fluid).
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Neurochemical Analysis:
-
Analyze the concentration of serotonin in the dialysate samples using HPLC with electrochemical detection.
-
-
Data Analysis:
-
Express the serotonin concentrations as a percentage of the baseline levels.
-
Analyze the change in serotonin levels over time following the administration of this compound.
-
Conclusion
This compound is a valuable pharmacological tool that has been instrumental in characterizing the role of 5-HT1B/1D receptors in the central nervous system. Its high potency and selectivity make it a precise instrument for studying serotonergic neurotransmission. The findings from studies utilizing this compound have contributed significantly to our understanding of the neurobiology of mood and cognition and have paved the way for the exploration of 5-HT1B/1D receptor antagonists as a novel class of therapeutic agents. Further research to fully elucidate its pharmacokinetic profile and to conduct comprehensive clinical trials will be necessary to determine its full therapeutic potential.
References
- 1. In vivo microdialysis determination of collagen-induced serotonin release in rat blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT1B Receptor-Mediated Activation of ERK1/2 Requires Both Gαi/o and β-Arrestin Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
GR127935: A Comprehensive Technical Guide to its Binding Affinity and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR127935 is a potent and selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1] Its high affinity for these receptor subtypes has established it as a critical pharmacological tool for elucidating the physiological and pathological roles of 5-HT1B and 5-HT1D receptors. This technical guide provides an in-depth overview of the binding affinity and selectivity profile of this compound, complete with detailed experimental methodologies and visual representations of its mechanism of action.
Data Presentation: Binding Affinity and Selectivity Profile
The binding affinity of this compound has been characterized at various serotonin (5-HT) receptor subtypes and other neurotransmitter receptors. The data, presented in terms of the inhibition constant (Ki) or the negative logarithm of the inhibition constant (pKi), are summarized below. Lower Ki values and higher pKi values indicate a higher binding affinity.
Table 1: Binding Affinity of this compound at Human Serotonin Receptor Subtypes
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | pKi | Reference |
| 5-HT1B | [3H]GR125743 | Recombinant Cells | 0.38 | 9.42 | [2] |
| 5-HT1D | [3H]GR125743 | Recombinant Cells | 0.15 | 9.82 | [2] |
| 5-HT1A | [3H]8-OH-DPAT | Recombinant Cells | 11 | 7.96 | S2 Table |
| 5-HT2A | [3H]Ketanserin | Recombinant Cells | 1239 | 5.91 | S2 Table |
| 5-HT2B | [3H]LSD | Recombinant Cells | 25 | 7.60 | S2 Table |
| 5-HT2C | [3H]Mesulergine | Recombinant Cells | 1153 | 5.94 | S2 Table |
| 5-HT6 | [3H]LSD | Recombinant Cells | 1769 | 5.75 | S2 Table |
Note: Data is compiled from various sources and experimental conditions may vary.
Table 2: Selectivity Profile of this compound
This table illustrates the selectivity of this compound for the 5-HT1B and 5-HT1D receptors over other serotonin receptor subtypes.
| Receptor Subtype | Selectivity (fold) over 5-HT1B (Ki ratio) | Selectivity (fold) over 5-HT1D (Ki ratio) |
| 5-HT1A | ~29 | ~73 |
| 5-HT2A | ~3260 | ~8260 |
| 5-HT2B | ~66 | ~167 |
| 5-HT2C | ~3034 | ~7687 |
| 5-HT6 | ~4655 | ~11793 |
This compound demonstrates significantly lower affinity for other 5-HT receptors and non-5-HT receptors, establishing its high selectivity.[3]
Experimental Protocols
The binding affinity and functional activity of this compound are determined using various in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[4]
Objective: To determine the inhibition constant (Ki) of this compound for various serotonin receptors.
Materials:
-
Cell membranes prepared from cells expressing the human serotonin receptor subtype of interest.
-
Radioligand specific for the receptor subtype (e.g., [3H]GR125743 for 5-HT1B/1D).
-
Unlabeled this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Frozen cell pellets expressing the target receptor are homogenized in cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer. Protein concentration is determined using a standard protein assay.
-
Competition Binding Assay:
-
To each well of a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand at a fixed concentration (typically at or near its Kd value), and 50 µL of varying concentrations of unlabeled this compound.
-
Add 100 µL of the membrane preparation (containing 5-50 µg of protein) to initiate the binding reaction.
-
For determination of non-specific binding, a high concentration of a non-radiolabeled competing ligand is used instead of this compound.
-
-
Incubation: The plate is incubated for 60 minutes at room temperature with gentle agitation to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: The filters are dried, and scintillation fluid is added. The radioactivity trapped on the filters is then measured using a microplate scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for Radioligand Binding Assay
A schematic overview of the radioligand binding assay workflow.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to a receptor, providing information on the agonist or antagonist nature of a compound.
Objective: To determine the functional antagonist activity of this compound at 5-HT1B/1D receptors.
Materials:
-
Cell membranes expressing the 5-HT1B or 5-HT1D receptor.
-
[35S]GTPγS.
-
Unlabeled GTPγS.
-
GDP.
-
A known 5-HT1B/1D agonist (e.g., 5-CT).
-
This compound.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
Other materials as for the radioligand binding assay.
Procedure:
-
Pre-incubation: In a 96-well plate, cell membranes (10-20 µg protein) are pre-incubated with varying concentrations of this compound and a fixed concentration of the 5-HT1B/1D agonist in the presence of GDP (typically 10-100 µM) for 15-30 minutes at 30°C.
-
Initiation of Reaction: The G-protein activation is initiated by adding [35S]GTPγS (0.1-0.5 nM).
-
Incubation: The plate is incubated for 30-60 minutes at 30°C with gentle agitation.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
-
Quantification: The amount of bound [35S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The ability of this compound to inhibit the agonist-stimulated [35S]GTPγS binding is determined. The data are analyzed to calculate the IC50 of this compound, which reflects its functional antagonist potency.
Mandatory Visualization: Signaling Pathways
This compound acts as an antagonist at 5-HT1B and 5-HT1D receptors, which are G-protein coupled receptors (GPCRs) typically coupled to the Gi/o family of G-proteins.
5-HT1B/1D Receptor Signaling Pathway
Activation of 5-HT1B/1D receptors by an agonist like serotonin (5-HT) leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] These receptors are also known to couple to other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.[1] this compound blocks these downstream effects by preventing the initial binding of the agonist to the receptor.
Antagonistic action of this compound on the 5-HT1B/1D receptor signaling pathway.
Logical Flow of Antagonist Action
The following diagram illustrates the logical relationship of how this compound, as an antagonist, prevents the cellular response initiated by an agonist.
Logical flow demonstrating the antagonistic effect of this compound.
Conclusion
This compound is a highly potent and selective antagonist for the 5-HT1B and 5-HT1D receptors. Its well-characterized binding profile, established through rigorous experimental protocols such as radioligand binding and functional assays, makes it an invaluable tool for research in pharmacology and drug development. The detailed understanding of its interaction with the 5-HT1B/1D signaling pathways continues to facilitate the exploration of the roles of these receptors in health and disease.
References
- 1. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of specific serotonin receptor modulation on restricted repetitive behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
GR127935: A Technical Overview of its Pharmacokinetic and Pharmacodynamic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pharmacodynamics
The primary mechanism of action of GR127935 is the competitive antagonism of 5-HT1B and 5-HT1D receptors.[1][2] These receptors are G protein-coupled receptors that, upon activation by serotonin (B10506), inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). By blocking the binding of serotonin, this compound prevents this downstream signaling cascade.
Receptor Binding Affinity
This compound exhibits high affinity for human 5-HT1D and guinea pig 5-HT1D/rat 5-HT1B receptors.[1][2] It displays significantly lower affinity for other serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C, as well as other non-serotonergic receptors, highlighting its selectivity.[1][2]
| Receptor Subtype | Species | Affinity (pKi) | Reference |
| 5-HT1D | Human | Not specified, nanomolar affinity | [1] |
| 5-HT1D | Guinea Pig | 8.5 | [2] |
| 5-HT1B | Rat | 8.5 | [2] |
| 5-HT1A | - | >100-fold lower than 5-HT1B/1D | [2] |
| 5-HT2A | - | >100-fold lower than 5-HT1B/1D | [2] |
| 5-HT2C | - | >100-fold lower than 5-HT1B/1D | [2] |
| 5-HT2A | - | 7.4 (moderate affinity) | [3] |
Functional Activity
In functional assays, this compound acts as a potent antagonist, effectively blocking the effects of 5-HT1B/1D receptor agonists.[1][3] For instance, it has been shown to antagonize sumatriptan-induced contractions in isolated dog basilar artery and saphenous vein in a manner that suggests slow dissociation from the receptor.[1] In vivo, it potently antagonizes 5-HT1D receptor-mediated hypothermia and rotational behavior in guinea pigs with a long duration of action.[1]
Interestingly, some studies have reported that this compound can also exhibit partial agonist activity at 5-HT1D alpha and 5-HT1D beta receptors in certain experimental systems. This dual activity should be considered when interpreting experimental results.
In Vivo Pharmacodynamic Effects
-
Central Nervous System: this compound is centrally active following various routes of administration.[1][2] It has been shown to increase 5-HT metabolism in the forebrain regions of guinea pigs.[4] In learning and memory paradigms, post-training injection of this compound (10 mg/kg) in rats has been observed to increase the consolidation of learning.[5]
-
Cardiovascular System: In anesthetized rats, this compound has been shown to inhibit the hypotensive responses induced by the 5-HT1A/1B/1D/7 agonist, 5-carboxamidotryptamine (B1209777) (5-CT).[6]
Pharmacokinetics
Detailed quantitative pharmacokinetic data for this compound, such as half-life, clearance, volume of distribution, and bioavailability, are not extensively reported in publicly available literature. The following provides a qualitative summary of its known pharmacokinetic properties.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Administration: this compound has been administered via various routes in preclinical studies, including intravenous (i.v.), intraperitoneal (i.p.), and oral (p.o.).[1][4][7]
-
Distribution: A key pharmacokinetic feature of this compound is its ability to cross the blood-brain barrier.
-
Metabolism: Studies in guinea pigs have shown that this compound can increase the metabolism of 5-HT in the brain.[4] However, specific details regarding the metabolic pathways of this compound itself are not well-documented.
Experimental Protocols
Detailed, step-by-step experimental protocols for studies involving this compound are not consistently provided in the literature. However, based on the published research, the following outlines the general methodologies employed.
In Vivo Microdialysis
This technique has been used to measure extracellular levels of 5-HT in the frontal cortex of guinea pigs following the administration of this compound.[8]
-
Animal Model: Anesthetized guinea pigs.
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the frontal cortex.
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF).
-
Drug Administration: this compound can be infused directly through the dialysis probe or administered systemically (e.g., i.p.).
-
Sample Analysis: Dialysate samples are collected and analyzed for 5-HT content, typically using high-performance liquid chromatography (HPLC).
In Vivo Electrophysiology
Electrophysiological studies have been conducted to assess the effect of this compound on the firing of serotonergic neurons in the dorsal raphe nucleus of anesthetized guinea pigs.[7]
-
Animal Model: Anesthetized guinea pigs.
-
Electrode Placement: A recording electrode is lowered into the dorsal raphe nucleus to record the spontaneous firing of single neurons.
-
Drug Administration: this compound is administered intravenously (i.v.) in a range of doses.
-
Data Analysis: Changes in the firing rate of the neurons are recorded and analyzed.
Visualizations
Signaling Pathway of 5-HT1B/1D Receptor Antagonism by this compound
Caption: Antagonistic action of this compound on the 5-HT1B/1D receptor signaling cascade.
General Experimental Workflow for In Vivo Studies
Caption: A generalized workflow for conducting in vivo experiments with this compound.
Conclusion
This compound is a valuable research tool for investigating the role of 5-HT1B and 5-HT1D receptors in various physiological and pathological processes. Its high potency and selectivity, combined with its ability to penetrate the central nervous system, make it a powerful antagonist for both in vitro and in vivo studies. However, a notable gap exists in the publicly available literature regarding its quantitative pharmacokinetic profile. Further studies are warranted to fully characterize the absorption, distribution, metabolism, and excretion of this compound to better inform its use in drug development and to enable more precise interpretation of experimental findings. The compound has a good safety profile in all species tested.[1]
References
- 1. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Do 5-HT1B/1D autoreceptors modulate dorsal raphe cell firing? In vivo electrophysiological studies in guinea pigs with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Plasma and cerebrospinal fluid pharmacokinetics of MP470 in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of 5-HT1B/1D Receptors: A Technical Guide for Neuroscientists and Drug Development Professionals
An In-depth Examination of 5-HT1B/1D Receptor Function, Signaling, and Therapeutic Potential in the Central Nervous System
Serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors are integral to a vast array of physiological and pathological processes within the central nervous system (CNS). Among these, the 5-HT1B and 5-HT1D receptor subtypes stand out for their critical role in modulating neurotransmitter release and their established significance as therapeutic targets, most notably in the treatment of migraine headaches. This technical guide provides a comprehensive overview of the 5-HT1B/1D receptors, detailing their molecular characteristics, signaling pathways, and functional roles in the CNS. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of serotonergic systems and the development of novel therapeutics targeting these receptors.
Core Functions and Distribution in the CNS
The 5-HT1B and 5-HT1D receptors are members of the G protein-coupled receptor (GPCR) superfamily and share a high degree of sequence homology.[1] They primarily function as inhibitory presynaptic autoreceptors and heteroreceptors.[2] As autoreceptors, they are located on the terminals of serotonergic neurons and inhibit the release of serotonin itself, forming a negative feedback loop.[2][3] As heteroreceptors, they are found on the terminals of non-serotonergic neurons and inhibit the release of a variety of other neurotransmitters, including dopamine, acetylcholine, glutamate, and GABA.[2][4][5] This widespread modulatory capability underscores their importance in a multitude of neurological functions.
The distribution of 5-HT1B and 5-HT1D receptors throughout the CNS is distinct, suggesting specialized roles. 5-HT1B receptors are found in high densities in the substantia nigra and globus pallidus.[6][7][8] Intermediate levels are present in the striatum, dorsal raphe nucleus, and cerebral cortex.[6] Lower concentrations are observed in the hippocampus and amygdala.[6] In contrast, 5-HT1D receptor mRNA expression is more restricted, with notable presence in the trigeminal ganglia.[9][10] This specific localization is particularly relevant to their role in migraine pathophysiology.
Signaling Pathways
Upon agonist binding, both 5-HT1B and 5-HT1D receptors couple to inhibitory G proteins of the Gi/o family.[4][11] This initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] The reduction in cAMP subsequently modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately leading to the inhibition of neurotransmitter release from the presynaptic terminal.
Role in Pathophysiology and Therapeutics
The most well-established clinical relevance of 5-HT1B/1D receptors is in the pathophysiology and treatment of migraine.[12][13] The "triptan" class of drugs, which are 5-HT1B/1D receptor agonists, are a cornerstone of acute migraine therapy.[12][13] Their therapeutic effects are believed to be mediated by three primary mechanisms:
-
Cranial Vasoconstriction: Activation of 5-HT1B receptors on dilated intracranial blood vessels leads to their constriction.[12][13]
-
Inhibition of Neuropeptide Release: Agonism at 5-HT1D receptors on presynaptic trigeminal nerve endings inhibits the release of pro-inflammatory vasoactive neuropeptides, such as calcitonin gene-related peptide (CGRP) and substance P.[12][13][14]
-
Inhibition of Nociceptive Neurotransmission: Triptans may also act centrally to inhibit pain signal transmission within the trigeminal nucleus caudalis.[12][13]
Beyond migraine, research suggests the involvement of 5-HT1B/1D receptors in a range of other CNS disorders, including depression, anxiety, aggression, and substance abuse.[1][2][15] Consequently, both agonists and antagonists of these receptors are being investigated for their therapeutic potential in these conditions.
Quantitative Data
A comprehensive understanding of 5-HT1B/1D receptors necessitates quantitative data on their distribution and ligand interactions. The following tables summarize key quantitative findings from various studies.
Table 1: Density of 5-HT1B Receptors in Human Brain Regions
| Brain Region | Receptor Density (Bmax) | Reference |
| Substantia Nigra | High | [6][7][8] |
| Globus Pallidus | High | [6][7][8] |
| Striatum | Intermediate | [6] |
| Dorsal Raphe Nucleus | Intermediate | [6] |
| Cerebral Cortex | Intermediate | [6] |
| Hippocampus | Low | [6] |
| Amygdala | Low | [6] |
Table 2: Binding Affinities (Ki) of Selected Ligands for 5-HT1B and 5-HT1D Receptors
| Ligand | Receptor Subtype | Ki (nM) | Reference |
| 5-HT (Serotonin) | 5-HT1B (rat) | 1.1 - 2.5 | [16] |
| 5-HT (Serotonin) | 5-HT1D (human) | 5.5 | [16] |
| Sumatriptan | 5-HT1D (human) | 20 - 30 | [17] |
| GR 55562 | 5-HT1B (rat) | 72 (KB) | [18] |
| Cyanopindolol | 5-HT1B (rat) | High Affinity | [18] |
| Methiothepin | 5-HT1B (rat) | High Affinity | [18] |
Key Experimental Protocols
The study of 5-HT1B/1D receptors employs a variety of sophisticated experimental techniques. Detailed methodologies for several key assays are provided below.
Radioligand Binding Assay
This assay is fundamental for determining the affinity (Ki) of compounds for the receptor and the density of receptors (Bmax) in a given tissue.
Methodology:
-
Membrane Preparation: Homogenize brain tissue or cells expressing the receptor of interest in a cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in a suitable assay buffer.[12]
-
Incubation: In a 96-well plate, incubate the membrane preparation with a radiolabeled ligand (e.g., [3H]5-HT) and varying concentrations of a competing unlabeled test compound.[12]
-
Separation: Separate the receptor-bound radioligand from the free radioligand via rapid vacuum filtration through glass fiber filters.[4]
-
Detection: Quantify the radioactivity trapped on the filters using a scintillation counter.[12]
-
Data Analysis: Plot the data to determine the IC50 value of the test compound, from which the Ki value can be calculated using the Cheng-Prusoff equation. For saturation binding, use increasing concentrations of the radioligand to determine Kd and Bmax.[4]
Receptor Autoradiography
This technique allows for the visualization and quantification of receptor distribution in brain tissue sections.
Methodology:
-
Tissue Sectioning: Obtain thin cryosections of the brain region of interest.[19]
-
Incubation: Incubate the tissue sections with a specific radioligand for the 5-HT1B/1D receptors.[8]
-
Washing: Wash the sections to remove unbound radioligand.[8]
-
Exposure: Appose the labeled sections to a film or a phosphor imaging screen to detect the radioactive signal.[19]
-
Analysis: Quantify the density of the signal in different brain regions using image analysis software.[7]
In Situ Hybridization
This method is used to localize the messenger RNA (mRNA) encoding the 5-HT1B/1D receptors, providing information about which cells are synthesizing these receptors.
Methodology:
-
Probe Synthesis: Synthesize a labeled antisense RNA probe that is complementary to the mRNA sequence of the target receptor.[20][21]
-
Tissue Preparation: Fix and permeabilize tissue sections to allow the probe to access the intracellular mRNA.[3][22]
-
Hybridization: Incubate the tissue sections with the labeled probe under conditions that promote specific binding to the target mRNA.[20][22]
-
Washing: Perform stringent washes to remove any non-specifically bound probe.[22]
-
Detection: Visualize the location of the probe using either autoradiography (for radiolabeled probes) or immunohistochemistry (for non-radioactively labeled probes).[20]
Conclusion
The 5-HT1B and 5-HT1D receptors are pivotal modulators of neurotransmission in the central nervous system. Their well-defined roles as inhibitory auto- and heteroreceptors, coupled with their specific distribution patterns, make them critical players in a range of physiological processes and key targets for therapeutic intervention in neurological and psychiatric disorders. A thorough understanding of their function, signaling, and the experimental techniques used to study them is essential for the continued development of novel and effective treatments for conditions such as migraine, depression, and anxiety disorders. This guide provides a foundational resource for researchers and clinicians working to unravel the complexities of the serotonergic system and harness its therapeutic potential.
References
- 1. Neuroreceptor Mapping 06 [xtra.nru.dk]
- 2. Multiple roles of Gi/o protein-coupled receptors in control of action potential secretion coupling in pituitary lactotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docs.abcam.com [docs.abcam.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autoradiographic mapping of 5-HT1B- and 5-HT1D receptors in human brain using [3H]alniditan, a new radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Autoradiographic mapping of 5-HT(1B) and 5-HT(1D) receptors in the post mortem human brain using [(3)H]GR 125743 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Autoradiographic distribution of serotonin transporters and receptor subtypes in human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neurochemical and Behavioral Effects Related to 5-HT1B/1D Receptors | CNS Spectrums | Cambridge Core [cambridge.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Distribution of 5-ht1E receptors in the mammalian brain and cerebral vasculature: an immunohistochemical and pharmacological study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Autoradiographic characterisation and localisation of 5-HT1D compared to 5-HT1B binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 5-hydroxytryptamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. acnp.org [acnp.org]
- 18. Pharmacological characterization of 5-HT1B receptor-mediated inhibition of local excitatory synaptic transmission in the CA1 region of rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Autoradiographic Mapping of 5-H T 1B/1D Binding Sites in the Rhesus Monkey Brain Using [carbonyl-11C]zolmitriptan - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. In Situ Hybridization Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. In situ hybridization (ISH) protocol | Abcam [abcam.com]
GR127935: A Technical Guide on its Effects on Serotonin Release and Reuptake
Audience: Researchers, scientists, and drug development professionals.
Abstract
GR127935 is a potent and selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1] These receptors function as terminal autoreceptors on presynaptic serotonergic neurons, playing a crucial role in the negative feedback regulation of serotonin (5-HT) release.[2][3] This document provides an in-depth analysis of the pharmacological profile of this compound, focusing on its distinct effects on serotonin release and its interplay with serotonin reuptake mechanisms. We consolidate quantitative data on its receptor affinity and functional potency, detail key experimental protocols for its characterization, and visualize its mechanism of action through signaling and workflow diagrams. The evidence indicates that this compound primarily enhances serotonergic neurotransmission by blocking presynaptic autoinhibition, an effect most pronounced when synaptic 5-HT levels are elevated, such as during co-administration with selective serotonin reuptake inhibitors (SSRIs).
Core Mechanism of Action: Autoreceptor Antagonism
The primary mechanism by which this compound influences serotonin dynamics is through its potent antagonism of presynaptic 5-HT1B and 5-HT1D autoreceptors.[4] In the serotonergic synapse, released 5-HT can bind to these autoreceptors, initiating an intracellular signaling cascade that inhibits further 5-HT release.[3] This constitutes a critical negative feedback loop.
This compound blocks this feedback mechanism. By binding to and inhibiting 5-HT1B/1D autoreceptors, it prevents serotonin from exerting its autoinhibitory effect. This disinhibition leads to an increase in the evoked release of serotonin from the presynaptic terminal.[2][5]
References
- 1. GR-127935 - Wikipedia [en.wikipedia.org]
- 2. The effects of this compound, a putative 5-HT1D receptor antagonist, on brain 5-HT metabolism, extracellular 5-HT concentration and behaviour in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the 5-HT1D receptor antagonist this compound on extracellular levels of 5-HT in the guinea-pig frontal cortex as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anxiolytic Potential of GR127935: A Technical Guide to its Preclinical Evaluation
An In-depth Examination of the 5-HT1B/1D Receptor Antagonist GR127935 and its Impact on Anxiety-Like Behaviors in Preclinical Models. This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the pharmacological effects of this compound on anxiety, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.
This compound is a potent and selective antagonist of the 5-HT1B and 5-HT1D serotonin (B10506) receptors.[1][2] These receptors are implicated in the regulation of mood and anxiety, making them a key target for the development of novel anxiolytic therapies.[3][4] Preclinical studies have demonstrated that this compound exhibits anxiolytic-like properties in various animal models of anxiety.[1][5][6] This document synthesizes the available data to provide a detailed understanding of its mechanism of action and behavioral effects.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the anxiolytic-like effects of this compound. These studies utilized established behavioral paradigms to assess anxiety in rodents.
Table 1: Effects of this compound in the Vogel Conflict Drinking Test
| Treatment Group | Dose (mg/kg) | Number of Punished Crossings (Mean ± SEM) |
| Vehicle | - | Data not available |
| Diazepam | 2.5 - 5 | Significant increase |
| This compound | 5 - 10 | Significant increase |
Data from Wójcik et al., 2004. The Vogel conflict drinking test assesses the anxiolytic potential of a compound by measuring the willingness of thirsty animals to drink from a tube that is paired with a mild electric shock. An increase in the number of punished crossings indicates an anxiolytic-like effect.[1]
Table 2: Effects of this compound in the Elevated Plus-Maze Test
| Treatment Group | Dose (mg/kg) | Time Spent in Open Arms (%) (Mean ± SEM) |
| Vehicle | - | Data not available |
| Diazepam | 5 | Significant increase |
| This compound | up to 40 | Less active than diazepam, but showed anxiolytic-like activity |
Data from Wójcik et al., 2004. The elevated plus-maze is a widely used test for anxiety. Anxiolytic compounds typically increase the proportion of time spent in the open, more "anxiety-provoking" arms of the maze.[1]
Table 3: Effects of this compound in the Four-Plate Test
| Treatment Group | Dose (mg/kg) | Number of Punished Crossings (Mean ± SEM) |
| Vehicle | - | Data not available |
| Diazepam | 2.5 - 5 | Significant increase |
| This compound | 5 - 10 | Weaker anxiolytic-like effect than diazepam |
Data from Wójcik et al., 2004. The four-plate test is another conflict-based model of anxiety. An increase in the number of punished crossings is indicative of an anxiolytic effect.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. The following are generalized protocols for the key experiments cited, based on standard preclinical procedures.
Vogel Conflict Drinking Test
Objective: To assess the anxiolytic-like effects of this compound by measuring its ability to increase punished drinking behavior.
Animals: Male Wistar rats, water-deprived for 48 hours prior to testing.
Apparatus: A Plexiglas chamber with a grid floor and a drinking spout.
Procedure:
-
Animals are placed individually in the testing chamber.
-
A drinking session is initiated, and after 20 licks from the drinking spout, a mild electric shock is delivered through the spout.
-
The number of shocks taken (punished crossings) during a set period (e.g., 5 minutes) is recorded.
-
This compound, a reference anxiolytic (e.g., Diazepam), or vehicle is administered intraperitoneally (i.p.) at a specified time before the test session.
Elevated Plus-Maze Test
Objective: To evaluate the anxiolytic-like properties of this compound based on the natural aversion of rodents to open and elevated spaces.
Animals: Male mice or rats.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Animals are placed in the center of the maze, facing an open arm.
-
Behavior is recorded for a 5-minute session.
-
Key parameters measured include the time spent in the open arms, the number of entries into the open arms, and the total number of arm entries (a measure of locomotor activity).
-
This compound, a reference anxiolytic, or vehicle is administered prior to the test.
Four-Plate Test
Objective: To assess the anxiolytic potential of this compound in a conflict paradigm.
Animals: Male mice.
Apparatus: A box with a floor made of four metal plates.
Procedure:
-
Mice are placed in the box and allowed to explore.
-
When a mouse crosses from one plate to another, it receives a mild electric shock to the feet.
-
The number of punished crossings is recorded over a specific time period (e.g., 1 minute).
-
This compound, a reference anxiolytic, or vehicle is administered before the test.
Signaling Pathways and Visualizations
This compound exerts its effects by blocking the 5-HT1B and 5-HT1D receptors. These receptors are G protein-coupled receptors (GPCRs) that, when activated by serotonin (5-HT), inhibit the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP) and subsequent downstream signaling events. By antagonizing these receptors, this compound prevents this inhibitory action, thereby modulating serotonergic neurotransmission.
Below are diagrams illustrating the signaling pathway of 5-HT1B/1D receptors and the experimental workflow for assessing the anxiolytic effects of this compound.
References
- 1. Effects of a selective 5-HT1B receptor agonist and antagonists in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT(1A) [corrected] receptors in mood and anxiety: recent insights into autoreceptor versus heteroreceptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of the Serotonergic Receptosome in the Treatment of Anxiety and Depression: A Narrative Review of the Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
Foundational Research on GR127935 and its Implications for Addiction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GR127935 is a potent and selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors. Foundational research has identified these receptors as key modulators of the brain's reward circuitry, which is centrally implicated in the pathophysiology of addiction. This technical guide provides an in-depth overview of the core research on this compound, focusing on its mechanism of action, preclinical data in addiction models, and the underlying signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key cited experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a comprehensive understanding of this compound's potential as a pharmacological tool in addiction research.
Introduction to this compound
This compound is a research chemical that has been instrumental in elucidating the physiological and pathological roles of the 5-HT1B and 5-HT1D receptor subtypes. It is recognized as one of the most potent and selective antagonists for these receptors, exhibiting nanomolar affinity.[1] This selectivity makes it a valuable tool for dissecting the specific contributions of these receptors in complex neurological processes, including the modulation of dopamine (B1211576) release within the mesolimbic pathway, a critical component of the brain's reward system.[2] The dysregulation of this system is a hallmark of substance use disorders, positioning 5-HT1B/1D receptors as promising targets for the development of novel therapeutics for addiction.
Quantitative Data: Binding Affinity of this compound
The efficacy of a pharmacological agent is fundamentally determined by its binding affinity for its target receptors. The following table summarizes the reported binding affinities (Ki and Kb values) of this compound for human 5-HT1D and related receptors. Lower values indicate a higher binding affinity.
| Receptor Subtype | Ligand | Parameter | Value (nM) | Species | Reference |
| 5-HT1D | This compound | Ki | ~10 | Human | [3] |
| 5-HT1Dβ | This compound | Kb | 1.3 | Human | [2] |
Preclinical Evidence in Addiction Models
The potential of this compound in the context of addiction has been primarily investigated through preclinical models, particularly those involving psychostimulants like cocaine.
Cocaine Self-Administration
A pivotal study demonstrated that this compound can modulate the reinforcing effects of cocaine. In this research, the 5-HT1B/1D receptor partial agonist CP 94,253 was shown to enhance cocaine reinforcement in a progressive ratio self-administration paradigm in rats. This effect was dose-dependently blocked by pretreatment with this compound (0.3–10 mg/kg), indicating that the potentiation of cocaine's rewarding effects by CP 94,253 is mediated through 5-HT1B/1D receptors.
Table 2: Effect of this compound on CP 94,253-Enhanced Cocaine Self-Administration
| Treatment | Dose of this compound (mg/kg) | Effect on Cocaine Self-Administration |
| CP 94,253 (1 mg/kg) + Vehicle | - | Increased |
| CP 94,253 (1 mg/kg) + this compound | 0.3 | Partial Blockade |
| CP 94,253 (1 mg/kg) + this compound | 1 | Significant Blockade |
| CP 94,253 (1 mg/kg) + this compound | 3 | Complete Blockade |
| CP 94,253 (1 mg/kg) + this compound | 10 | Complete Blockade |
Modulation of Dopamine Release
In vivo microdialysis studies in guinea pigs have shown that while this compound alone does not significantly alter basal dopamine levels in the nucleus accumbens, it can markedly attenuate the increase in dopamine release induced by high concentrations of serotonin.[2] This suggests that 5-HT1B/1D receptors may play a more prominent role in regulating dopamine release under conditions of elevated synaptic serotonin, which can occur following the administration of certain drugs of abuse.
Experimental Protocols
Radioligand Binding Assay for Ki Determination
This protocol outlines a general procedure for determining the binding affinity (Ki) of this compound for 5-HT1B/1D receptors.
Materials:
-
Cell membranes expressing the target receptor (e.g., from transfected cell lines or specific brain regions).
-
Radioligand with known affinity for the target receptor (e.g., [3H]-GR125743 for 5-HT1B/1D).
-
This compound (unlabeled competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand, the cell membrane preparation, and varying concentrations of this compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plates to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Counting: Add scintillation fluid to the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cocaine Self-Administration Paradigm
This protocol describes a progressive ratio schedule of reinforcement to assess the motivational properties of cocaine and the effect of this compound.
Subjects:
-
Male Wistar rats with indwelling intravenous catheters.
Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.
Procedure:
-
Acquisition: Rats are trained to press an active lever to receive an intravenous infusion of cocaine (e.g., 0.25 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule. Each infusion is paired with a cue light. Inactive lever presses are recorded but have no programmed consequences.
-
Progressive Ratio Schedule: Once stable responding is established, the response requirement to earn a single infusion is systematically increased within each session (e.g., 1, 2, 4, 6, 9, 12, 15...). The "breakpoint" is the highest ratio completed and serves as a measure of the motivation to obtain the drug.
-
Drug Administration: Prior to the self-administration session, rats are pretreated with either vehicle or varying doses of this compound. This is followed by a pretreatment with a 5-HT1B agonist (e.g., CP 94,253) or saline.
-
Data Collection and Analysis: The primary dependent measure is the breakpoint. The number of infusions earned and lever presses are also recorded. Statistical analysis (e.g., ANOVA) is used to compare the effects of different drug treatments on the breakpoint.
Signaling Pathways and Visualizations
The 5-HT1B and 5-HT1D receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA) and the phosphorylation of downstream targets such as the cAMP response element-binding protein (CREB), a transcription factor implicated in the long-term changes in gene expression associated with addiction.
Furthermore, 5-HT1B/1D receptor signaling can be mediated through β-arrestin pathways, which can lead to the activation of other signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway. The modulation of these pathways can influence neurotransmitter release and synaptic plasticity.
Below are Graphviz diagrams illustrating these key signaling pathways and a conceptual experimental workflow.
References
- 1. Activation of 5-HT(1B/1D) receptors in the mesolimbic dopamine system increases dopamine release from the nucleus accumbens: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of 5-HT1B/1D receptors on dopamine release in the guinea pig nucleus accumbens: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of serotonin 5-HT1B receptors in psychostimulant addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of GR127935 in Modulating Aggression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serotonin (B10506) (5-HT), a key neurotransmitter in the central nervous system, has long been implicated in the modulation of aggressive behavior. The diverse family of 5-HT receptors provides a wide array of targets for pharmacological intervention. Among these, the 5-HT1B and 5-HT1D receptor subtypes have emerged as significant players in the neurobiology of aggression. GR127935, a potent and selective 5-HT1B/1D receptor antagonist, has been instrumental as a pharmacological tool to elucidate the precise role of these receptors in aggression. This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways and experimental workflows.
Data Presentation
Pharmacological Profile of this compound
This compound is characterized by its high affinity for 5-HT1D receptors and its selectivity over other serotonin receptor subtypes. While specific Ki values for 5-HT1B receptors in the context of aggression studies are not consistently reported in the literature, its functional antagonism at this receptor is well-established through its ability to block the effects of 5-HT1B agonists.
| Receptor Subtype | Binding Affinity/Activity | Reference |
| Human 5-HT1D | Nanomolar affinity | [1] |
| 5-HT2A | Moderate blocking property (pKi: 7.4) | |
| Other 5-HT receptors | Much lower affinity | [1] |
| Non-5-HT receptors | Much lower affinity | [1] |
In Vivo Efficacy of this compound in Modulating Aggression
Preclinical studies, primarily utilizing the resident-intruder paradigm in mice, have demonstrated the ability of this compound to antagonize the anti-aggressive effects of 5-HT1B receptor agonists. A key study by Fish et al. (1999) provides quantitative evidence of this interaction.
| Treatment | Agonist | Antagonist | Effect on Aggression (ED50 of Agonist) | Animal Model | Reference |
| CP-94,253 | 1.0-30 mg/kg, IP | - | ED50 = 7.2 mg/kg for suppression of non-heightened aggression | Male CFW mice | [2] |
| CP-94,253 + this compound | 1.0-30 mg/kg, IP | 10 mg/kg, IP | Shifted ED50 to 14.5 mg/kg | Male CFW mice | [2] |
| CP-94,253 | - | - | ED50 = 3.8 mg/kg for alcohol-heightened aggression | Male CFW mice | [2] |
| CP-94,253 | - | - | ED50 = 2.7 mg/kg for instigation-heightened aggression | Male CFW mice | [2] |
Experimental Protocols
Resident-Intruder Paradigm for Assessing Aggressive Behavior
The resident-intruder test is a widely used and ethologically relevant paradigm to study aggressive behavior in rodents. The following is a generalized protocol based on methodologies cited in studies investigating 5-HT modulation of aggression.
1. Animal Housing and Acclimation:
-
Male mice (e.g., CFW strain) are individually housed to establish residency and territoriality for a minimum of one week prior to testing.[3]
-
The home cage remains unchanged during the testing period to maintain the resident's territory.[3]
2. Intruder Selection:
-
An unfamiliar male mouse of a similar age and weight is selected as the "intruder".[3]
3. Drug Administration:
-
The 5-HT1B/1D antagonist, this compound (e.g., 10 mg/kg), is administered via intraperitoneal (IP) injection to the resident mouse at a specified time before the introduction of the intruder.
-
The 5-HT1B agonist, such as CP-94,253 (e.g., 1.0-30 mg/kg, IP), is administered to the resident mouse, either alone or in combination with the antagonist.
-
Control animals receive vehicle injections.
4. Behavioral Testing:
-
The intruder mouse is introduced into the home cage of the resident mouse for a fixed duration, typically 5-10 minutes.[3][4]
-
The entire interaction is video-recorded for later analysis.
5. Behavioral Quantification:
-
Trained observers, blind to the treatment conditions, score the aggressive behaviors of the resident mouse.
-
Key parameters measured include:
-
Latency to the first attack: Time from the introduction of the intruder to the first aggressive act.[3]
-
Frequency of attacks: The total number of aggressive encounters.[3]
-
Duration of attacks: The total time spent engaged in aggressive behaviors.
-
Types of aggressive behaviors: Biting, tail rattling, and lateral threat displays.
-
6. Data Analysis:
-
Statistical analysis is performed to compare the measures of aggression between different treatment groups.
-
Dose-response curves are generated to calculate the ED50 of the agonist in the presence and absence of the antagonist.
Mandatory Visualization
Signaling Pathways
Caption: 5-HT1B receptor signaling pathway in aggression modulation.
Experimental Workflow
Caption: Experimental workflow for investigating this compound's role in aggression.
Conclusion
This compound serves as an indispensable tool for dissecting the serotonergic modulation of aggression. Its ability to selectively antagonize 5-HT1B/1D receptors has provided clear evidence for the involvement of these receptors in mediating the anti-aggressive effects of various pharmacological agents. The quantitative data and standardized experimental protocols outlined in this guide offer a solid foundation for researchers and drug development professionals aiming to further explore the therapeutic potential of targeting the 5-HT1B/1D receptor system for the management of aggressive and impulsive behaviors. Future research should focus on delineating the precise downstream signaling cascades and neural circuits through which this compound exerts its effects, paving the way for the development of more targeted and effective therapeutic strategies.
References
- 1. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aggression heightened by alcohol or social instigation in mice: reduction by the 5-HT(1B) receptor agonist CP-94,253 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. Social instigation and aggressive behavior in mice: role of 5-HT1A and 5-HT1B receptors in the prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Partial Agonist Activity of GR127935
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the partial agonist activity of GR127935, a compound predominantly recognized as a potent and selective 5-HT1B/1D receptor antagonist. Recent scientific investigations have unveiled a more complex pharmacological profile, demonstrating its capacity to act as a partial agonist at specific serotonin (B10506) receptor subtypes. This document consolidates key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows to facilitate a deeper understanding for research and development applications.
Quantitative Data Summary
The pharmacological activity of this compound has been characterized across various serotonin receptor subtypes using multiple in vitro assays. The following tables summarize the key quantitative data, offering a comparative look at its binding affinity and functional potency.
Table 1: Binding Affinity of this compound at Serotonin Receptors
| Receptor Subtype | Preparation | Radioligand | pKi / pKD (± S.D.) | Reference |
| 5-HT1B (rat) | - | - | 8.5 | |
| 5-HT1D (guinea pig) | - | - | 8.5 | |
| 5-HT1D | Guinea pig forebrain homogenates | [3H]L-694,247 | 9.7 ± 0.1 | [1] |
| 5-HT1F | Guinea pig forebrain homogenates | [3H]sumatriptan | 7.0 ± 0.2 | [1] |
| 5-HT2A | - | - | 7.4 | [2] |
Table 2: Functional Activity of this compound as a Partial Agonist
| Receptor Subtype | Cell Line | Assay | pEC50 (± S.D.) | Emax (% of 5-HT) | Reference |
| Human 5-HT1Dα | CHO | [35S]GTPγS Binding | 8.6 | 29% | [3] |
| Human 5-HT1Dβ | CHO | [35S]GTPγS Binding | 9.7 | 31% | [3] |
| Human 5-HT1Dα | C6-glial cells | cAMP Accumulation | ~6.85 (EC50: 141 nM) | Comparable to 5-CT | [4] |
| Human 5-HT1A | HeLa | cAMP Accumulation | - | Intrinsic agonist activity at submicromolar concentrations | [5] |
| Opossum Kidney 5-HT1B | OK | cAMP Accumulation | - | Intrinsic agonist activity at submicromolar concentrations | [5] |
Table 3: Antagonist Activity of this compound
| Receptor Subtype | Cell Line / Tissue | Assay | Apparent pA2 / KB (nM) | Reference |
| Human 5-HT1Dα | CHO | [35S]GTPγS Binding | 8.5 | - |
| Human 5-HT1Dβ | CHO | [35S]GTPγS Binding | 9.1 | - |
| Human 5-HT1Dα | CHO | cAMP Accumulation | 8.6 | - |
| Human 5-HT1Dβ | CHO | cAMP Accumulation | 9.7 | - |
| Human 5-HT1Dβ | CHO-K1 | cAMP Accumulation | - | 1.3 |
Experimental Protocols
The characterization of this compound's partial agonist activity has been established through rigorous experimental methodologies. The following sections detail the key protocols employed in the cited literature.
[35S]GTPγS Binding Assay
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins.
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing recombinant human 5-HT1Dα or 5-HT1Dβ receptors are cultured under standard conditions.
-
Cells are harvested, and crude membranes are prepared by homogenization in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl) followed by centrifugation to pellet the membranes. The pellet is then resuspended in the assay buffer.
-
-
Assay Procedure:
-
Membranes are incubated in an assay buffer containing GDP, [35S]GTPγS, and varying concentrations of this compound or a reference agonist.
-
The incubation is carried out for a specific duration at a controlled temperature (e.g., 60 minutes at 30°C).
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound [35S]GTPγS.
-
-
Data Analysis:
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS.
-
Concentration-response curves are generated to determine the pEC50 and Emax values for the partial agonist activity of this compound.
-
cAMP Accumulation Assay
This assay quantifies the ability of a compound to modulate the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in many G-protein coupled receptor signaling pathways.
-
Cell Culture:
-
CHO or C6-glial cells expressing the receptor of interest are seeded in multi-well plates and grown to a suitable confluency.
-
-
Assay Procedure:
-
For Gαi-coupled receptors (like 5-HT1Dβ), cells are pre-treated with forskolin (B1673556) to stimulate adenylyl cyclase and elevate basal cAMP levels. For Gαs-coupled receptors, this step is omitted.
-
Cells are then incubated with varying concentrations of this compound for a defined period.
-
The incubation is stopped, and the cells are lysed to release intracellular cAMP.
-
-
cAMP Quantification:
-
The concentration of cAMP in the cell lysates is determined using a competitive binding assay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).
-
These assays typically involve a labeled cAMP tracer and a specific anti-cAMP antibody. The signal generated is inversely proportional to the amount of cAMP in the sample.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The cAMP concentrations in the experimental samples are interpolated from the standard curve.
-
For agonist activity, concentration-response curves are plotted to determine pEC50 and Emax. For antagonist activity, the assay is performed in the presence of a known agonist, and the shift in the agonist's concentration-response curve is used to calculate the pA2 value.
-
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: 5-HT1D receptor signaling and the dual role of this compound.
Caption: Workflow for a cAMP accumulation assay.
References
- 1. The 5-HT1D receptor antagonist GR-127,935 prevents inhibitory effects of sumatriptan but not CP-122,288 and 5-CT on neurogenic plasma extravasation within guinea pig dura mater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of this compound, a 5-HT(1B/D) receptor ligand, with functional 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound acts as a partial agonist at recombinant human 5-HT1D alpha and 5-HT1D beta receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 5-HT1D receptor antagonist GR 127,935 is an agonist at cloned human 5-HT1D alpha receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional effects of the 5-HT1D receptor antagonist GR 127,935 at human 5-HT1D alpha, 5-HT1D beta, 5-HT1A and opossum 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of GR127935 in Learning and Memory Consolidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of GR127935, a potent and selective 5-HT1B/1D receptor antagonist, on the processes of learning and memory consolidation. The document synthesizes findings from key preclinical studies, presenting quantitative data, detailed experimental methodologies, and outlining the underlying signaling pathways.
Executive Summary
Quantitative Data on the Effects of this compound and Related Compounds
The following tables summarize the quantitative findings from key studies investigating the role of 5-HT1B/1D receptors in learning and memory consolidation. The data is primarily derived from autoshaping learning tasks, where the number of lever presses by an animal is a measure of conditioned response and, therefore, learning.
Table 1: Effect of this compound on Learning Consolidation
| Compound | Dose | Effect on Learning Consolidation | Reference |
| This compound | 10 mg/kg | Increased | [1][2] |
Table 2: Effects of 5-HT1B/1D Receptor Agonists on Learning Consolidation
| Compound | Dose | Effect on Learning Consolidation | Reference |
| GR46611 | 1-10 mg/kg | Decreased | [1][2] |
| TFMPP | (dose not specified) | Decreased | [1] |
| mCPP | (dose not specified) | Decreased | [1] |
Table 3: Reversal of Agonist-Induced Learning Deficits by this compound
| Agonist | Agonist Dose | Antagonist | Antagonist Dose | Effect on Learning Consolidation | Reference |
| GR46611 | 1-10 mg/kg | This compound | 10 mg/kg | Abolished decrease | [1][2] |
| TFMPP | (dose not specified) | This compound | 10 mg/kg | Abolished decrease | [1] |
| mCPP | (dose not specified) | This compound | 10 mg/kg | Abolished decrease | [1] |
Experimental Protocols
The primary experimental model used to assess the impact of this compound on memory consolidation is the autoshaping learning task . This Pavlovian/instrumental conditioning paradigm measures the acquisition of a conditioned response to a neutral stimulus paired with a reward.
Autoshaping Learning Task Protocol
Objective: To assess the effect of post-training administration of this compound on the consolidation of an associative learning task.
Subjects: Male Wistar rats.
Apparatus: Standard operant conditioning chambers equipped with a retractable lever, a food dispenser that delivers 45-mg food pellets, and a house light.
Procedure:
-
Habituation/Pre-training:
-
Rats are placed in the operant chamber for a habituation session.
-
Food pellets are delivered intermittently to allow the rats to learn the location of the food source.
-
-
Training (Acquisition Phase):
-
Each trial begins with the presentation of the retractable lever (Conditioned Stimulus, CS), which is illuminated.
-
The CS is presented for a fixed duration (e.g., 8 seconds).
-
Immediately following the retraction of the lever, a food pellet (Unconditioned Stimulus, US) is delivered.
-
The inter-trial interval (ITI) is varied (e.g., 60 seconds).
-
A training session consists of a set number of trials (e.g., 10-20 trials).
-
The number of times the rat presses the lever (the conditioned response) is recorded.
-
-
Drug Administration:
-
Immediately following the training session, rats are administered this compound (e.g., 10 mg/kg, intraperitoneally) or a vehicle control.
-
-
Testing (Retention Phase):
-
24 hours after the training and drug administration, the rats are returned to the operant chambers.
-
The testing session is conducted under the same conditions as the training session, but without the administration of any drugs.
-
The number of lever presses is recorded as a measure of memory retention.
-
Data Analysis: The primary dependent variable is the number of lever presses during the testing session. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the performance of the this compound-treated group with the control group. A significantly higher number of lever presses in the this compound group is interpreted as an enhancement of memory consolidation.
Signaling Pathways and Mechanisms of Action
The cognitive-enhancing effects of this compound are believed to be mediated by its action on the serotonergic system, specifically through the blockade of presynaptic 5-HT1B/1D autoreceptors. These receptors are G-protein coupled receptors (GPCRs) linked to the inhibitory G-protein, Gαi.
Proposed Signaling Pathway for this compound's Effect on Memory Consolidation
Caption: Proposed signaling pathway for this compound's effect on memory.
Explanation of the Pathway:
-
Presynaptic 5-HT1B/1D Autoreceptor Function: Under normal conditions, serotonin in the synaptic cleft binds to presynaptic 5-HT1B/1D autoreceptors. This activates the inhibitory G-protein, Gαi.
-
Inhibition of Adenylate Cyclase: Activated Gαi inhibits the enzyme adenylate cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Modulation of Serotonin Release: The activation of these autoreceptors also leads to a direct inhibition of further serotonin release.
-
Action of this compound: this compound, as a 5-HT1B/1D antagonist, blocks the binding of serotonin to these autoreceptors.
-
Disinhibition of Adenylate Cyclase and Serotonin Release: This blockade prevents the activation of Gαi, thereby disinhibiting adenylate cyclase and leading to an increase in cAMP levels. The inhibition of serotonin release is also removed.
-
Activation of PKA and Downstream Signaling: The rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which are crucial for long-term memory consolidation.
-
Postsynaptic Effects: The increased release of serotonin into the synaptic cleft leads to the activation of postsynaptic serotonin receptors, further contributing to the signaling cascades that support synaptic plasticity and memory formation.
Experimental Workflow Diagram
Caption: Workflow for investigating this compound's effect on memory.
Conclusion
The available evidence strongly suggests that this compound enhances the consolidation of learning and memory by antagonizing presynaptic 5-HT1B/1D receptors. This action leads to a disinhibition of serotonergic neurotransmission and the activation of downstream signaling pathways, such as the cAMP-PKA-CREB pathway, which are fundamental to the molecular processes of memory formation. The autoshaping learning task in rodents has proven to be a valuable model for elucidating these effects. Further research into the therapeutic potential of 5-HT1B/1D antagonists for cognitive disorders is warranted.
References
Unraveling the Role of 5-HT1D Autoreceptors: A Technical Guide to a Key Modulator of Serotonergic Transmission Featuring GR127935
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of the serotonin (B10506) 1D (5-HT1D) autoreceptor, a key regulator of serotonin release in the central nervous system. Through a detailed examination of its pharmacology, signaling mechanisms, and the utility of the potent and selective antagonist GR127935, this document provides a comprehensive resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the serotonergic system.
Core Concepts: The 5-HT1D Autoreceptor
The 5-HT1D receptor is a member of the G protein-coupled receptor (GPCR) superfamily.[1] Primarily located on the presynaptic terminals of serotonergic neurons, it functions as an autoreceptor, providing a negative feedback mechanism to modulate the release of serotonin (5-HT).[2][3] Activation of these receptors by synaptic 5-HT inhibits further serotonin release, thereby playing a crucial role in maintaining synaptic homeostasis.[1] Dysregulation of this process has been implicated in various neuropsychiatric disorders, making the 5-HT1D receptor a significant target for therapeutic intervention.
This compound: A Potent Antagonist for 5-HT1D Receptor Interrogation
This compound is a well-characterized pharmacological tool that acts as a potent and selective antagonist at 5-HT1D and 5-HT1B receptors.[2][4] Its ability to block the inhibitory effect of the 5-HT1D autoreceptor makes it an invaluable asset for studying the consequences of enhanced serotonin release and for characterizing the physiological roles of this receptor subtype.
Quantitative Data Summary
The following tables summarize the binding affinity and functional potency of this compound at various serotonin receptor subtypes, providing a clear comparison of its pharmacological profile.
Table 1: Binding Affinity of this compound at Human Serotonin (5-HT) Receptor Subtypes
| Receptor Subtype | pKi | Reference |
| 5-HT1D | ~9.0 (nanomolar affinity) | [2] |
| 5-HT1B | High Affinity (often co-expressed with 5-HT1D) | [4] |
| 5-HT2A | 7.4 | [5] |
| 5-HT1A | Low Affinity | [2] |
Table 2: Functional Activity of this compound in In Vitro and In Vivo Assays
| Assay Type | Species/Tissue | Parameter | Value | Reference |
| cAMP Accumulation Assay | Cloned human 5-HT1Dα receptor sites | EC50 (agonist activity) | 141 nM | [6] |
| Vasoconstriction Assay (antagonist activity vs. Sumatriptan) | Bovine cerebral arteries | pA2 | 8.6 | |
| Microdialysis (effect on 5-HT release) | Guinea-pig frontal cortex | % increase in extracellular 5-HT (100 nM infusion) | 61 +/- 8% |
Key Experimental Protocols
Detailed methodologies for seminal experiments utilizing this compound to elucidate 5-HT1D autoreceptor function are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1D receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the 5-HT1D receptor in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove large debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Wash the membrane pellet by resuspension in fresh buffer and repeat centrifugation.
-
Resuspend the final pellet in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[7]
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a radiolabeled ligand specific for the 5-HT1D receptor (e.g., [3H]5-HT), and varying concentrations of unlabeled this compound.[7]
-
To determine non-specific binding, include tubes with an excess of a non-radiolabeled competing ligand.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.[7]
-
-
Separation and Detection:
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular serotonin levels in a specific brain region.
Methodology:
-
Surgical Implantation:
-
Anesthetize the animal (e.g., guinea pig) and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the brain region of interest (e.g., frontal cortex).
-
Secure the cannula to the skull with dental cement and allow the animal to recover.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration:
-
Administer this compound either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe by dissolving it in the aCSF.
-
-
Sample Analysis:
-
Analyze the concentration of 5-HT in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis:
-
Express the 5-HT concentrations as a percentage of the baseline levels and compare the effects of this compound treatment to a vehicle control group.
-
Functional Assay: cAMP Accumulation
Objective: To assess the functional consequence of 5-HT1D receptor activation and its blockade by this compound.
Methodology:
-
Cell Culture:
-
Culture cells stably expressing the human 5-HT1D receptor (e.g., CHO or HeLa cells).
-
-
cAMP Assay:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with this compound at various concentrations.
-
Stimulate the cells with a 5-HT1D receptor agonist (e.g., sumatriptan) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).[8]
-
-
Data Analysis:
-
Generate concentration-response curves for the agonist in the presence and absence of different concentrations of this compound.
-
Perform a Schild analysis to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.
-
Visualizing the Molecular Mechanisms
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: 5-HT1D Autoreceptor Signaling Pathway.
Caption: In Vivo Microdialysis Experimental Workflow.
This guide provides a foundational understanding of the 5-HT1D autoreceptor and the utility of this compound as a research tool. The presented data and protocols offer a starting point for researchers to further investigate the intricate role of the serotonergic system in health and disease.
References
- 1. Effects of the 5-HT receptor antagonists this compound (5-HT1B/1D) and MDL100907 (5-HT2A) in the consolidation of learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gi-Protein Coupled 5-HT1B/D Receptor Agonist Sumatriptan Induces Type I Hyperalgesic Priming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions of this compound, a 5-HT(1B/D) receptor ligand, with functional 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 5-HT1D receptor antagonist GR 127,935 is an agonist at cloned human 5-HT1D alpha receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Characterization and effects on cAMP accumulation of adrenomedullin and calcitonin gene-related peptide (CGRP) receptors in dissociated rat spinal cord cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GR127935 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of GR127935, a selective 5-HT1B and 5-HT1D receptor antagonist, in various in vivo studies. The included protocols and data are intended to guide researchers in designing and executing experiments to investigate the pharmacological effects of this compound.
Mechanism of Action
This compound acts as a potent and selective antagonist at serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1] These receptors are G-protein coupled and are primarily involved in the regulation of neurotransmitter release. As autoreceptors on serotonergic neurons, their activation inhibits serotonin (5-HT) release. As heteroreceptors, they can modulate the release of other neurotransmitters. By blocking these receptors, this compound can increase the release of serotonin and influence various physiological and behavioral processes.
Signaling Pathway
The activation of 5-HT1B/1D receptors is coupled to the Gαi/o protein, leading to the inhibition of adenylyl cyclase (AC). This reduces the conversion of ATP to cyclic AMP (cAMP), thereby decreasing the activity of Protein Kinase A (PKA). Additionally, 5-HT1B/1D receptor activation can modulate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. This compound, by antagonizing these receptors, blocks these downstream signaling events.
In Vivo Experimental Protocols
This compound has been utilized in a variety of animal models to study its effects on behavior and neurochemistry. The following sections detail common experimental protocols.
Locomotor Activity Test
This test assesses the effect of this compound on spontaneous motor activity in rodents.
Experimental Workflow
Detailed Protocol
-
Animals: Male Wistar rats or ICR mice are commonly used.
-
Housing: House animals individually in a temperature-controlled room with a 12-hour light/dark cycle.
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline).
-
Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Testing: Immediately after injection, place each animal into an individual locomotor activity chamber (e.g., 40 x 40 x 30 cm).
-
Data Collection: Record locomotor activity using an automated system with infrared beams for a period of 30 to 60 minutes.
-
Data Analysis: Analyze the data for total distance traveled, horizontal activity, and vertical activity (rearing).
Quantitative Data
| Animal Model | This compound Dose (mg/kg, IP) | Effect on Locomotor Activity | Reference |
| Wistar-Kyoto Hyperactive Rats | 1, 3.3, 10 | Dose-dependent decrease in basal activity.[2] | [2] |
| Mice | 10 | Attenuated the hyperlocomotor effects of RU 24969.[3] | [3] |
Tail Suspension Test
This test is a common model to screen for potential antidepressant effects of drugs.
Experimental Workflow
Detailed Protocol
-
Animals: Male mice are typically used.
-
Housing: House animals under standard laboratory conditions.
-
Habituation: Allow animals to acclimate to the testing room for at least 30 minutes.
-
Drug Preparation: Prepare this compound solution in a suitable vehicle.
-
Administration: Administer the compound, typically 30 minutes before the test.
-
Testing: Suspend each mouse individually by its tail from a horizontal bar using adhesive tape. The mouse should be suspended approximately 50 cm above the floor.
-
Data Collection: Record the total duration of immobility during a 6-minute test session. Immobility is defined as the absence of any movement except for respiration.
-
Data Analysis: Compare the immobility time between the this compound-treated group and the vehicle-treated control group.
Quantitative Data
| Animal Model | This compound Dose (mg/kg) | Effect on Immobility Time | Reference |
| Mice | Not specified | Blocked the anti-immobility effects of paroxetine (B1678475) and imipramine.[3] | [3] |
Vogel Conflict Drinking Test
This test is used to assess the anxiolytic potential of a compound.
Experimental Workflow
Detailed Protocol
-
Animals: Male Wistar rats are commonly used.
-
Housing: House animals individually with free access to food but restricted access to water.
-
Water Deprivation: Water-deprive the rats for 48 hours prior to the test.
-
Habituation: Acclimate the animals to the operant chamber.
-
Drug Preparation: Prepare this compound in a suitable vehicle.
-
Administration: Administer the drug or vehicle at a specified time before the test.
-
Testing: Place the rat in the operant chamber, which is equipped with a drinking spout. After a set number of licks (e.g., 20), a mild electrical shock is delivered through the spout.
-
Data Collection: Record the number of shocks the animal receives during a defined test period (e.g., 3 minutes).
-
Data Analysis: An increase in the number of shocks received is indicative of an anxiolytic effect. Compare the number of shocks between the treated and control groups.
Quantitative Data
| Animal Model | This compound Dose (mg/kg) | Effect | Reference |
| Rats | 5-10 | Showed anxiolytic-like effects. | [3] |
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.
Experimental Workflow
Detailed Protocol
-
Animals: Male Sprague-Dawley rats or guinea pigs are often used.
-
Surgery: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., frontal cortex, nucleus accumbens).
-
Recovery: Allow the animals to recover for several days after surgery.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer this compound systemically (e.g., i.p.) or locally through the microdialysis probe (retrodialysis).
-
Sample Collection: Continue to collect dialysate samples at regular intervals for several hours after drug administration.
-
Analysis: Analyze the dialysate samples for neurotransmitter content (e.g., serotonin, dopamine) using high-performance liquid chromatography (HPLC) with electrochemical detection.
Quantitative Data
| Animal Model | This compound Administration | Effect on Extracellular Serotonin | Reference |
| Guinea Pig Frontal Cortex | 100 nM infusion via probe | Transient increase of approximately 61%.[4] | [4] |
| Guinea Pig Frontal Cortex | 0.1-1 mg/kg i.p. | Sustained decrease of over 65%.[4] | [4] |
Autoshaping Learning Task
This task assesses Pavlovian conditioning and is sensitive to manipulations of the serotonergic system.
Experimental Workflow
Detailed Protocol
-
Animals: Rats are commonly used for this task.
-
Apparatus: A standard operant chamber equipped with a retractable lever and a food dispenser.
-
Habituation: Acclimate the animals to the operant chamber.
-
Training:
-
Each trial consists of the presentation of a conditioned stimulus (CS), such as the insertion of a lever into the chamber for a fixed duration (e.g., 10 seconds).
-
Immediately following the withdrawal of the CS, an unconditioned stimulus (US), such as a food pellet, is delivered.
-
The delivery of the US is not contingent on the animal's behavior.
-
-
Drug Administration: Administer this compound or vehicle at a specified time relative to the training session (e.g., immediately post-training to assess effects on consolidation).
-
Testing: Conduct multiple training sessions to assess the acquisition of the conditioned response (i.e., the animal starting to press the lever even though it is not required for reward).
-
Data Analysis: The primary measure is the number of lever presses per session. Compare the learning curves between the different treatment groups.
Quantitative Data
| Animal Model | This compound Dose (mg/kg) | Effect on Learning | Reference |
| Rats | 10 | Increased the consolidation of learning. | [4] |
References
- 1. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GR 127935 reduces basal locomotor activity and prevents RU 24969-, but not D-amphetamine-induced hyperlocomotion, in the Wistar-Kyoto hyperactive (WKHA) rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GR 127935 blocks the locomotor and antidepressant-like effects of RU 24969 and the action of antidepressants in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the 5-HT1D receptor antagonist this compound on extracellular levels of 5-HT in the guinea-pig frontal cortex as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GR127935 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GR127935, a potent and selective 5-HT1B and 5-HT1D receptor antagonist, in rat and mouse models. The information compiled herein is intended to guide researchers in designing and executing experiments to investigate the physiological and behavioral effects of this compound.
Introduction
This compound is a valuable pharmacological tool for elucidating the roles of 5-HT1B and 5-HT1D receptors in various physiological processes. It acts as a selective antagonist at these serotonin (B10506) receptor subtypes.[1] By blocking the action of serotonin at these receptors, this compound allows for the investigation of their involvement in conditions such as depression, anxiety, and learning and memory. This document provides detailed protocols for the preparation and administration of this compound to rats and mice, along with a summary of reported dosages and their observed effects.
Data Presentation
The following tables summarize the quantitative data on the dosage and administration of this compound in rats and mice from various studies.
Table 1: this compound Dosage and Administration in Rats
| Application/Study Focus | Strain | Route of Administration | Dosage Range | Vehicle | Observed Effects |
| Learning and Memory | Wistar | Intraperitoneal (i.p.) | 10 mg/kg | Not Specified | Increased the consolidation of learning.[2] |
| Hypotension Studies | Not Specified | Intravenous (i.v.) | 1 mg/kg | Not Specified | Inhibited 5-CT-induced hypotension when co-administered with other antagonists. |
Table 2: this compound Dosage and Administration in Mice
| Application/Study Focus | Strain | Route of Administration | Dosage Range | Vehicle | Observed Effects |
| Antidepressant Effects | Not Specified | Not Specified | Not Specified | Not Specified | Blocked the effects of paroxetine (B1678475) (1 mg/kg) and imipramine (B1671792) (10 mg/kg). |
| Locomotor Activity | Not Specified | Not Specified | Not Specified | Not Specified | Attenuated the hyperlocomotor effects of RU 24969. |
Signaling Pathway
This compound acts by blocking 5-HT1B and 5-HT1D receptors, which are G-protein coupled receptors. The activation of these receptors by serotonin typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By antagonizing these receptors, this compound prevents this signaling cascade.
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
This protocol describes the preparation of this compound hydrochloride for in vivo administration in rodents.
Materials:
-
This compound hydrochloride powder
-
Sterile 0.9% Sodium Chloride Injection, USP (Normal Saline)[3][4][5][6][7]
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile syringes and needles (25-30 gauge)[8]
Procedure:
-
Calculate the required amount of this compound hydrochloride based on the desired dose (mg/kg) and the number and weight of the animals to be injected.
-
Weigh the calculated amount of this compound hydrochloride powder accurately.
-
Dissolve the powder in sterile 0.9% saline. this compound hydrochloride is soluble in water. The final concentration should be calculated to ensure the desired dose is administered in an appropriate injection volume (typically 5-10 ml/kg for intraperitoneal and subcutaneous injections in rats and mice).
-
Vortex the solution until the powder is completely dissolved and the solution is clear.
-
Draw the solution into sterile syringes using a new sterile needle for each injection.
Note: Always prepare fresh solutions on the day of the experiment.
Protocol 2: Intraperitoneal (i.p.) Administration in Mice
This protocol provides a step-by-step guide for the intraperitoneal injection of this compound in mice.
Materials:
-
Prepared this compound solution
-
Mouse restraint device (optional)
-
Sterile syringes and needles (27-30 gauge)[8]
-
70% ethanol (B145695) or other skin disinfectant
Procedure:
-
Gently restrain the mouse by grasping the loose skin over the neck and back, ensuring the animal is secure but can breathe comfortably.
-
Position the mouse with its head tilted slightly downwards. This allows the abdominal organs to move away from the injection site.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Disinfect the injection site with a 70% ethanol wipe.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid puncturing internal organs.
-
Aspirate briefly to ensure no fluid (e.g., blood or urine) is drawn into the syringe. If fluid is aspirated, discard the syringe and prepare a new injection.
-
Inject the this compound solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Protocol 3: Subcutaneous (s.c.) Administration in Rats
This protocol details the subcutaneous injection of this compound in rats.
Materials:
-
Prepared this compound solution
-
Rat restraint device (optional)
-
Sterile syringes and needles (25-27 gauge)
-
70% ethanol or other skin disinfectant
Procedure:
-
Gently restrain the rat.
-
Lift a fold of skin at the scruff of the neck or on the flank to create a "tent."
-
Disinfect the injection site with a 70% ethanol wipe.
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Aspirate briefly to ensure a blood vessel has not been entered.
-
Inject the this compound solution into the subcutaneous space.
-
Withdraw the needle and gently massage the area to help disperse the solution.
-
Return the rat to its cage and monitor for any adverse reactions.
Experimental Workflow
The following diagram illustrates a general experimental workflow for studying the effects of this compound in rodents.
References
- 1. GR-127935 [medbox.iiab.me]
- 2. Effects of the 5-HT receptor antagonists this compound (5-HT1B/1D) and MDL100907 (5-HT2A) in the consolidation of learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. Saline (medicine) - Wikipedia [en.wikipedia.org]
- 5. medline.com [medline.com]
- 6. 0.9% Sodium Chloride Injection, USP [dailymed.nlm.nih.gov]
- 7. Normal Saline (Sodium Chloride Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. uac.arizona.edu [uac.arizona.edu]
Application Notes and Protocols for Preparing GR127935 Stock Solutions for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and use of GR127935 stock solutions for various in vitro assays. This compound is a potent and selective antagonist of the 5-HT1B and 5-HT1D serotonin (B10506) receptors, making it a valuable tool for studying serotonergic signaling pathways and their roles in various physiological and pathological processes.
Physicochemical and Biological Properties of this compound
A thorough understanding of the properties of this compound is essential for its effective application in research.
| Property | Value |
| Chemical Name | N-[4-Methoxy-3-(4-methyl-1-piperazinyl)phenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride |
| Molecular Formula | C₂₉H₃₁N₅O₃・HCl |
| Molecular Weight | 534.06 g/mol [1] |
| Purity | ≥98% (HPLC)[1] |
| Appearance | Crystalline solid |
| Solubility | Water (up to 100 mM)[1] |
| Storage (Solid) | Desiccate at room temperature[1] |
| Biological Activity | Potent and selective 5-HT₁B and 5-HT₁D receptor antagonist[1] |
| pKi Values | ~8.5 for both guinea pig 5-HT₁D and rat 5-HT₁B receptors[1] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in sterile water.
Materials:
-
This compound hydrochloride powder
-
Sterile, deionized, or distilled water
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: To prevent contamination, perform all steps in a sterile environment, such as a laminar flow hood.
-
Equilibration: Before opening, allow the vial of this compound hydrochloride powder to equilibrate to room temperature to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder. To prepare 1 mL of a 10 mM stock solution, weigh out 5.34 mg of the compound.
-
Dissolution: Transfer the weighed powder into a sterile microcentrifuge tube. Add the calculated volume of sterile water to achieve a final concentration of 10 mM. For 5.34 mg, add 1 mL of sterile water.
-
Solubilization: Tightly cap the tube and vortex thoroughly for 1-2 minutes to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with aqueous solutions.
-
Aliquoting and Storage: To minimize freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile cryovials. For short-term storage (up to one month), store the aliquots at -20°C. For long-term storage, store at -80°C.
Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the 10 mM stock solution to the final working concentrations required for your experiments.
Materials:
-
10 mM this compound stock solution
-
Pre-warmed complete cell culture medium or appropriate assay buffer
-
Sterile pipette tips and tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): To ensure accuracy, it is recommended to perform an intermediate dilution of the stock solution. For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock 1:10 in the appropriate sterile medium or buffer.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the pre-warmed complete cell culture medium or assay buffer to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution from a 1 mM intermediate stock, add 10 µL of the intermediate solution to 990 µL of medium/buffer.
-
Mixing: Gently mix the final working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can be detrimental to some media components.
-
Solvent Control: When using an organic solvent like DMSO for initial solubilization (if water is not suitable for a particular salt form of this compound), it is crucial to prepare a vehicle control with the same final concentration of the solvent in the assay medium to account for any solvent-induced effects. The final solvent concentration should typically be kept below 0.5%, and ideally below 0.1%, to avoid cytotoxicity.
Typical Working Concentrations for In Vitro Assays
The optimal concentration of this compound will vary depending on the specific assay and cell type used. The following table provides a range of concentrations reported in the literature for various applications.
| Assay Type | Typical Working Concentration Range |
| Radioligand Binding Assays | Nanomolar (nM) range |
| Functional Cell-Based Assays (e.g., cAMP accumulation, reporter gene assays) | 10 nM - 1 µM |
| In vitro tissue/organ bath studies | 10 nM - 10 µM |
| Electrophysiology | 100 nM - 10 µM |
Visualizations
Experimental Workflow
References
Application Notes and Protocols: GR127935 Solubility and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR127935 is a potent and selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1] It is a valuable pharmacological tool for investigating the physiological and pathological roles of these receptors, which are implicated in a variety of processes including neurotransmission, vasoconstriction, and the pathophysiology of migraines. This document provides detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and various aqueous solutions, along with comprehensive protocols for its preparation and use in experimental settings.
Quantitative Solubility Data
The solubility of this compound hydrochloride is summarized in the table below. It is important to note that the hydrochloride salt form generally exhibits better solubility in aqueous solutions compared to the freebase form.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | >20 mg/mL[2] | >37.4 mM | Clear solutions are readily obtained.[2] |
| 10 mg/mL[2] | 18.7 mM | ||
| 1 mg/mL[1] | 1.87 mM | ||
| Water | 49.76 mg/mL[3][4] | 100 mM[3][4] | |
| ≥5 mg/mL[2] | ≥9.4 mM | ||
| Soluble to 25 mM | |||
| DMSO:PBS (pH 7.2) (1:1) | 0.25 mg/mL[1] | 0.47 mM | For applications requiring a lower final DMSO concentration.[1] |
Molecular Weight of this compound Hydrochloride: 534.06 g/mol
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be stored for later use.
Materials:
-
This compound hydrochloride powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh out 5.34 mg of this compound hydrochloride powder.
-
Dissolving: Add the weighed powder to a sterile vial. Using a calibrated pipette, add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Securely cap the vial and vortex thoroughly until the powder is completely dissolved, resulting in a clear solution. If needed, gentle warming (to 37°C) or sonication can aid dissolution.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to 3 months or at -80°C for longer-term storage (up to 6 months).
Preparation of Working Solutions for in vitro Cell-Based Assays
This protocol outlines the serial dilution of the DMSO stock solution into an aqueous buffer or cell culture medium to achieve the desired final concentration for treating cells. It is crucial to maintain a low final concentration of DMSO to avoid solvent-induced cytotoxicity.
Recommendations for Final DMSO Concentration:
-
General Use: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid toxicity to most cell lines.[2][5]
-
Sensitive Cell Lines: For primary cells or particularly sensitive cell lines, it is recommended to keep the final DMSO concentration at or below 0.1%.[2][6]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as the experimental wells.[6][7]
Procedure (Example for preparing a 10 µM working solution with a final DMSO concentration of 0.1%):
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation when diluting the concentrated DMSO stock into an aqueous solution, a stepwise dilution is recommended.[5]
-
Prepare a 1 mM intermediate stock by diluting the 10 mM DMSO stock 1:10 in DMSO. (e.g., 10 µL of 10 mM stock + 90 µL of DMSO).
-
-
Final Dilution:
-
To achieve a final concentration of 10 µM with 0.1% DMSO, dilute the 1 mM intermediate stock 1:100 in your pre-warmed cell culture medium or desired aqueous buffer (e.g., PBS).
-
For example, to prepare 1 mL of a 10 µM working solution, add 10 µL of the 1 mM intermediate stock to 990 µL of cell culture medium.
-
Alternatively, to directly use the 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of 10 mM stock into 999 µL of medium) to achieve a 10 µM final concentration with 0.1% DMSO.
-
-
Mixing and Application: Gently mix the final working solution by pipetting or inverting the tube. Add the appropriate volume of the working solution to your cell culture wells.
Visualized Experimental Workflow
.
Caption: Workflow for the preparation of this compound stock and working solutions.
Signaling Pathway of 5-HT1B and 5-HT1D Receptors
The 5-HT1B and 5-HT1D receptors are members of the G-protein coupled receptor (GPCR) superfamily. They are primarily coupled to the inhibitory G-protein, Gαi/o.[2][6]
Mechanism of Action:
-
Serotonin Binding: In the absence of an antagonist, serotonin (5-HT) binds to the 5-HT1B/1D receptors.
-
G-Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of the associated Gαi/o protein. The Gαi/o subunit dissociates from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase.[2][6]
-
Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2][6]
-
Downstream Effects: The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). This can modulate the activity of various downstream targets, including ion channels and transcription factors. For instance, activation of these receptors can lead to an increase in K+ conductance and a decrease in Ca2+ conductance, ultimately resulting in neuronal inhibition and a reduction in neurotransmitter release.[2][6]
-
MAPK Pathway Modulation: The 5-HT1B/1D receptors have also been shown to modulate the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in cell proliferation, differentiation, and survival.[7][8]
Antagonism by this compound: this compound acts as a competitive antagonist at the 5-HT1B and 5-HT1D receptors. By binding to these receptors, it prevents serotonin from binding and initiating the downstream signaling cascade. This blockade of the inhibitory signal can lead to an increase in the release of certain neurotransmitters.
Visualized Signaling Pathway
References
- 1. caymanchem.com [caymanchem.com]
- 2. lifetein.com [lifetein.com]
- 3. GR 127935 hydrochloride | 5-HT1D Receptors | Tocris Bioscience [tocris.com]
- 4. GR 127935 hydrochloride (1477) by Tocris, Part of Bio-Techne [bio-techne.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for GR127935 in Behavioral Pharmacology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GR127935, a selective 5-HT₁B/₁D receptor antagonist, in behavioral pharmacology studies. Detailed protocols for key behavioral assays are provided, along with data presentation tables and visualizations of relevant signaling pathways and experimental workflows.
Introduction
This compound is a potent and selective antagonist of the serotonin (B10506) 5-HT₁B and 5-HT₁D receptors.[1] Due to its high affinity for these receptors, it serves as a valuable pharmacological tool for investigating the role of the 5-HT₁B/₁D receptor systems in various physiological and pathological processes. In behavioral pharmacology, this compound is instrumental in elucidating the involvement of these receptors in anxiety, depression, drug addiction, and learning and memory.
Mechanism of Action
This compound exerts its effects by competitively blocking the binding of serotonin and other agonists to 5-HT₁B and 5-HT₁D receptors. These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase through the Gαi/o subunit. Activation of these receptors typically leads to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing these receptors, this compound prevents this signaling cascade.
Signaling Pathway of 5-HT₁B/₁D Receptors
The following diagram illustrates the canonical signaling pathway of 5-HT₁B and 5-HT₁D receptors and the point of intervention for this compound.
Caption: Signaling pathway of 5-HT₁B/₁D receptors and antagonism by this compound.
Data Presentation
Binding Affinity and Selectivity Profile of this compound
The following table summarizes the binding affinities (Ki) of this compound for various serotonin and other neurotransmitter receptors, demonstrating its selectivity for the 5-HT₁B and 5-HT₁D subtypes.
| Receptor Subtype | Ki (nM) | Species | Reference |
| 5-HT₁B | ~1-10 | Human/Rat | [1] |
| 5-HT₁D | ~1-10 | Human/Rat | [1] |
| 5-HT₂A | ~400 | Rat | [2] |
| 5-HT₂C | >1000 | Rat | [2] |
| Dopamine (B1211576) D₂ | >1000 | Rat | [2][3] |
| α₁-Adrenergic | >1000 | Rat | [3] |
| Histamine (B1213489) H₁ | >1000 | Rat | [3] |
Note: Specific Ki values can vary depending on the radioligand and tissue preparation used in the binding assay.
Representative In Vivo Doses in Behavioral Studies
This table provides a range of effective doses of this compound used in various behavioral paradigms in rodents.
| Behavioral Assay | Species | Route of Administration | Effective Dose Range | Observed Effect |
| Elevated Plus Maze | Mouse/Rat | i.p., s.c. | 1-10 mg/kg | Reversal of anxiolytic-like effects of 5-HT₁B/₁D agonists |
| Conditioned Place Preference | Rat | i.p. | 3-10 mg/kg | Attenuation of drug-seeking behavior for cocaine |
| Autoshaping (Lever Press) | Rat | i.p. | 5-10 mg/kg | Modulation of the acquisition of conditioned responses |
Experimental Protocols
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM test is used to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Caption: Workflow for the Elevated Plus Maze experiment.
-
Apparatus: A plus-shaped maze elevated from the floor (typically 50 cm for rats, 40 cm for mice). It has two open arms and two enclosed arms of equal dimensions.
-
Animals: Adult male or female rodents (e.g., Wistar rats, C57BL/6 mice).
-
Procedure:
-
Acclimatize the animal to the testing room for at least 30-60 minutes before the experiment.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a 5-minute session.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Score the following parameters using a video-tracking software or manual observation:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Calculate the percentage of time spent in the open arms [(Time in open arms / (Time in open arms + Time in closed arms)) * 100] and the percentage of open arm entries [(Open arm entries / (Open arm entries + Closed arm entries)) * 100].
-
Anxiolytic-like effects are indicated by an increase in the percentage of time spent and entries into the open arms. This compound is expected to block the effects of 5-HT₁B/₁D agonists that may alter these parameters.[4][5][6][7][8]
-
Conditioned Place Preference (CPP) for Assessing Reinforcing Properties of Drugs
The CPP paradigm is used to evaluate the rewarding or aversive properties of a drug by pairing its administration with a specific environment.
Caption: Workflow for the Conditioned Place Preference experiment.
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.
-
Animals: Adult male or female rodents.
-
Procedure:
-
Pre-conditioning Phase (Day 1): Place the animal in the apparatus with free access to all compartments for 15-20 minutes. Record the time spent in each compartment to establish baseline preference.
-
Conditioning Phase (Days 2-9): This phase typically lasts for 6-8 days with one or two conditioning sessions per day.
-
On drug-pairing days, administer the drug of abuse (e.g., cocaine) and confine the animal to one of the compartments (typically the initially non-preferred one) for a set duration (e.g., 30 minutes). This compound can be administered prior to the drug of abuse to assess its effect on the acquisition of preference.
-
On vehicle-pairing days, administer the vehicle and confine the animal to the other compartment.
-
-
Post-conditioning Test (Day 10): In a drug-free state, place the animal in the central compartment (if applicable) and allow free access to all compartments for 15-20 minutes. Record the time spent in each compartment.
-
-
Data Analysis:
-
Calculate the preference score as the time spent in the drug-paired compartment minus the time spent in the vehicle-paired compartment during the post-conditioning test.
-
A significant increase in the preference score for the drug-paired compartment indicates a conditioned place preference.
-
This compound is expected to attenuate the development of CPP for drugs like cocaine, suggesting a role for 5-HT₁B/₁D receptors in drug reward.[9][10][11][12][13]
-
Autoshaping (Lever Press) for Pavlovian Learning
The autoshaping, or sign-tracking, paradigm assesses Pavlovian learning by measuring the tendency of an animal to approach and interact with a conditioned stimulus (CS) that predicts a reward (unconditioned stimulus, US).
Caption: Workflow for the Autoshaping (Lever Press) experiment.
-
Apparatus: A standard operant conditioning chamber equipped with a retractable lever and a food/liquid magazine.
-
Animals: Adult male or female rats.
-
Procedure:
-
Magazine Training: Train the water- or food-deprived rat to retrieve the reward (e.g., sucrose (B13894) solution, food pellet) from the magazine upon its delivery, which is often signaled by a click or a light.[14][15]
-
Autoshaping Sessions:
-
Each session consists of a series of trials.
-
In each trial, the lever (CS) is presented for a short duration (e.g., 10 seconds).
-
Immediately following the retraction of the lever, the reward (US) is delivered to the magazine.[16][17]
-
The inter-trial interval (ITI) should be variable (e.g., averaging 60 seconds).
-
-
This compound or vehicle can be administered before each session to investigate its effect on the acquisition of the conditioned response.
-
-
Data Analysis:
-
Record the number of lever presses during the CS presentation across sessions.
-
Record the number of head entries into the magazine during the CS presentation and during the ITI.
-
The acquisition of a conditioned response is demonstrated by an increase in lever pressing across sessions.
-
This compound may modulate the rate of acquisition of this Pavlovian-conditioned approach behavior, providing insights into the role of 5-HT₁B/₁D receptors in associative learning.[18][19][20][21][22]
-
References
- 1. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ratios of serotonin2 and dopamine2 affinities differentiate atypical and typical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relationship of neuroleptic drug effects at brain dopamine, serotonin, alpha-adrenergic, and histamine receptors to clinical potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age [frontiersin.org]
- 7. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. conductscience.com [conductscience.com]
- 9. Cocaine reward models: Conditioned place preference can be established in dopamine- and in serotonin-transporter knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cocaine conditioned place preference: unexpected suppression of preference due to testing combined with strong conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Increased conditioned place preference for cocaine in high anxiety related behavior (HAB) mice is associated with an increased activation in the accumbens corridor [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Neural correlates of cocaine-induced conditioned place preference in the posterior cerebellar cortex [frontiersin.org]
- 14. Shaping lever press behavior and fixed ratio training for water-deprived rats – Yongho Kim [yokim.net]
- 15. chajewski.com [chajewski.com]
- 16. Blocking in autoshaped lever-pressing procedures with rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stimulus- and response-reinforcer contingencies in autoshaping, operant, classical, and omission training procedures in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Impact of Pretraining on Autoshaping and Operant Acquisition in Rats is Significant but Transient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Autoshaping the pigeon's gape response: acquisition and topography as a function of reinforcer type and magnitude - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nucleus Accumbens Dopamine D1-Receptor-Expressing Neurons Control the Acquisition of Sign-Tracking to Conditioned Cues in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Acquisition and extinction in autoshaping - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GR127935 in Intracranial Self-Stimulation (ICSS) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of GR127935, a potent and selective 5-HT1B/1D receptor antagonist, in intracranial self-stimulation (ICSS) studies. ICSS is a widely utilized behavioral paradigm to investigate the neural substrates of reward and motivation, and the modulation of these processes by pharmacological agents.
Introduction to this compound
This compound is a highly selective antagonist for the serotonin (B10506) 1B and 1D receptor subtypes (5-HT1B/1D). These receptors are G-protein coupled and are primarily located presynaptically, where they act as autoreceptors and heteroreceptors to inhibit the release of serotonin and other neurotransmitters, including dopamine (B1211576). By antagonizing these receptors, this compound can prevent this inhibitory effect, leading to a potential increase in neurotransmitter release in specific brain circuits. Its utility in ICSS studies lies in its ability to probe the role of the serotonergic system, particularly the 5-HT1B/1D receptors, in modulating reward processes.
Core Applications in ICSS Research
-
Investigating the role of 5-HT1B/1D receptors in brain reward circuitry: By observing how this compound alters ICSS behavior, researchers can elucidate the influence of these specific serotonin receptors on the neural pathways that mediate reward and reinforcement.
-
Modulation of dopamine-dependent reward: Given the interaction between the serotonin and dopamine systems, this compound can be used to study how serotonergic antagonism at the 5-HT1B/1D receptor level affects dopamine-mediated reward, a cornerstone of ICSS.
-
Screening potential therapeutic compounds: Understanding how drugs like this compound impact reward pathways can inform the development of novel treatments for disorders associated with reward deficits, such as depression and anhedonia.
Quantitative Data Summary
The following table summarizes the reported effects of this compound on intracranial self-stimulation (ICSS) in rats, specifically targeting the ventral tegmental area (VTA), a key region in the brain's reward system.
| Compound | Dose (mg/kg) | Administration Route | Effect on VTA ICSS Rate-Frequency Thresholds | Animal Model | Reference |
| This compound | 10.0 | Intraperitoneal (i.p.) | No significant effect when administered alone. Attenuated the threshold-increasing effects of the 5-HT1B agonist CP 94253. | Sprague-Dawley Rats | [1] |
Experimental Protocols
The following are detailed, step-by-step protocols for conducting an ICSS study involving the administration of this compound. These are generalized protocols and may require optimization for specific experimental designs.
Protocol 1: Stereotaxic Implantation of Electrodes for ICSS
-
Animal Preparation: Anesthetize the subject animal (e.g., Sprague-Dawley rat) with an appropriate anesthetic agent (e.g., isoflurane).
-
Stereotaxic Surgery:
-
Secure the anesthetized animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify and mark the coordinates for the target brain region (e.g., Ventral Tegmental Area, VTA) relative to bregma.
-
Drill a small hole through the skull at the marked coordinates.
-
Slowly lower the stimulating electrode to the desired depth.
-
Secure the electrode assembly to the skull using dental acrylic and skull screws.
-
Suture the scalp incision.
-
-
Post-Operative Care:
-
Administer analgesics as required.
-
Allow the animal to recover for at least one week before behavioral training.
-
Protocol 2: Intracranial Self-Stimulation (ICSS) Training and Baseline Establishment
-
Apparatus: Place the animal in an operant conditioning chamber equipped with a lever or wheel that, when manipulated, delivers a brief train of electrical stimulation to the implanted electrode.
-
Shaping: Initially, deliver non-contingent electrical stimulation to encourage the animal to interact with the manipulandum. Gradually shape the behavior until the animal reliably self-administers the stimulation.
-
Rate-Frequency Determination:
-
Establish a stable baseline of responding by determining the range of stimulation frequencies that support responding.
-
This is typically done by presenting a series of descending or ascending frequencies within a session and measuring the rate of responding at each frequency.
-
The data are used to construct a rate-frequency curve for each animal. Key parameters to determine include the maximum response rate and the frequency that supports half-maximal responding (M50).
-
Protocol 3: this compound Administration and ICSS Testing
-
Drug Preparation: Dissolve this compound hydrochloride in a suitable vehicle (e.g., sterile saline) to the desired concentration.
-
Administration:
-
Administer this compound or the vehicle control via the desired route (e.g., intraperitoneally, i.p.). A dose of 10.0 mg/kg has been used in rats.[1]
-
Allow for a pre-treatment period before starting the ICSS session to ensure the drug has reached its site of action.
-
-
ICSS Testing Session:
-
Place the animal in the operant chamber and initiate the ICSS session.
-
Record the rate of responding across the range of stimulation frequencies as determined during baseline testing.
-
-
Data Analysis:
-
Compare the rate-frequency curves obtained after this compound administration to the vehicle control curves.
-
Analyze for shifts in the curve, particularly changes in the M50 value, which can indicate an enhancement or attenuation of the reward value of the stimulation.
-
Statistical analysis (e.g., two-way ANOVA) should be used to determine the significance of any observed effects.
-
Visualization of Pathways and Workflows
Signaling Pathway of 5-HT1B/1D Receptor Antagonism
Caption: this compound blocks presynaptic 5-HT1B/1D autoreceptors, preventing the inhibition of serotonin release.
Experimental Workflow for a this compound ICSS Study
Caption: A typical experimental workflow for investigating the effects of this compound on intracranial self-stimulation.
References
Application Notes and Protocols for Studying Drug-Seeking Behavior with GR127935
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR127935 is a potent and selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1] These receptors are implicated in the modulation of neurotransmitter release and have emerged as significant targets in the study of substance use disorders. The serotonergic system, particularly the 5-HT1B receptor, is known to play a role in the reinforcing and motivational aspects of drugs of abuse, including cocaine, alcohol, and opioids.[2][3][4] Understanding the precise role of these receptors in drug-seeking behavior is crucial for the development of novel pharmacotherapies for addiction.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a pharmacological tool to investigate its effects on drug-seeking behavior in preclinical models of addiction. The protocols outlined below focus on cocaine, alcohol, and opioid self-administration and reinstatement paradigms, which are well-established models for studying the motivational and relapse-like behaviors associated with addiction.
Data Presentation: Quantitative Effects of 5-HT1B/1D Receptor Modulation on Drug-Seeking Behaviors
The following tables summarize the quantitative data on the effects of 5-HT1B/1D receptor ligands on cocaine, alcohol, and opioid self-administration and reinstatement behaviors.
Table 1: Effects of 5-HT1B/1D Receptor Ligands on Cocaine-Seeking Behavior
| Ligand | Animal Model | Dosing (mg/kg) | Route | Experimental Paradigm | Key Findings | Reference |
| SB 224289 (Antagonist) | Rat | 5.0 | i.p. | Cocaine Self-Administration | Blocked the CP 94253-induced decrease in cocaine intake on the descending limb of the dose-response curve. | [5] |
| CP 94253 (Agonist) | Rat | 5.6 | s.c. | Cocaine Self-Administration | Shifted the cocaine dose-response curve to the left during maintenance; attenuated cocaine intake after protracted abstinence. | [5] |
| This compound (Antagonist) | Rat | 3, 10 | i.p. | Progressive Ratio Cocaine Self-Administration | Dose-dependently blocked the CP 94253-induced increase in responding for cocaine. | [6] |
Table 2: Effects of 5-HT1B Receptor Agonist on Alcohol-Seeking Behavior
| Ligand | Animal Model | Dosing (mg/kg) | Route | Experimental Paradigm | Key Findings | Reference |
| CP-94,253 (Agonist) | Mouse | 1.0-10 | i.p. | Alcohol-Heightened Aggression & Drinking | Dose-dependently reduced alcohol-heightened aggression and alcohol consumption. | [6] |
Table 3: Opioid Self-Administration Parameters (for use with this compound)
| Opioid | Animal Model | Unit Dose (per infusion) | Access Duration | Key Findings from Self-Administration Studies | Reference |
| Heroin | Rat | 50 µg/kg | 14 daily sessions | Established heroin-seeking behavior that could be reinstated by drug priming. | [7] |
| Fentanyl | Rat | 2.5 µg/kg | 1-hour or 6-hour sessions | Females acquired self-administration faster; long access led to escalation of intake. | [8] |
Experimental Protocols
Protocol 1: Investigating the Effect of this compound on Cocaine-Seeking Behavior using a Reinstatement Model
This protocol is designed to assess the ability of this compound to block cue- and drug-primed reinstatement of cocaine-seeking behavior in rats.
Materials:
-
Male Wistar rats (250-300g)
-
Standard operant conditioning chambers
-
Intravenous catheters
-
Cocaine hydrochloride
-
This compound
-
Vehicle (e.g., sterile saline)
-
Syringes and infusion pumps
Procedure:
-
Catheter Implantation: Surgically implant intravenous catheters into the jugular vein of the rats under anesthesia. Allow a recovery period of 5-7 days.
-
Cocaine Self-Administration Training:
-
Place rats in the operant chambers for daily 2-hour sessions.
-
Train rats to press a lever for intravenous infusions of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule. Each infusion should be paired with a discrete cue (e.g., a light and a tone).
-
Continue training for at least 10-14 days, or until stable responding is achieved.
-
-
Extinction Training:
-
Once stable self-administration is established, begin extinction sessions.
-
During extinction, lever presses no longer result in cocaine infusion or the presentation of the associated cues.
-
Continue extinction sessions daily until responding decreases to a predetermined low level (e.g., <20% of the average of the last 3 days of self-administration).
-
-
Reinstatement Testing:
-
Cue-Induced Reinstatement:
-
Administer this compound (e.g., 1, 3, or 10 mg/kg, i.p.) or vehicle 30 minutes before the test session.
-
Place the rat in the operant chamber, and present the cocaine-associated cues contingent on lever pressing, but without cocaine delivery.
-
Record the number of active and inactive lever presses for a 2-hour session.
-
-
Cocaine-Primed Reinstatement:
-
On a separate day, administer this compound (e.g., 1, 3, or 10 mg/kg, i.p.) or vehicle 30 minutes before the test session.
-
Administer a non-contingent "priming" injection of cocaine (e.g., 5-10 mg/kg, i.p.) immediately before placing the rat in the operant chamber.
-
Record the number of active and inactive lever presses for a 2-hour session. Lever presses do not result in cocaine infusion.
-
-
Data Analysis:
-
Analyze the number of active and inactive lever presses using a two-way ANOVA with treatment (this compound vs. vehicle) and lever (active vs. inactive) as factors.
-
Compare the effects of different doses of this compound on reinstatement.
Protocol 2: Assessing the Impact of this compound on Alcohol Self-Administration
This protocol outlines a procedure to determine the effect of this compound on voluntary oral alcohol consumption in rats.
Materials:
-
Alcohol-preferring rats (e.g., Sardinian sP rats or Long-Evans rats)
-
Two-bottle choice drinking cages
-
Ethanol (B145695) solution (e.g., 10% v/v)
-
This compound
-
Vehicle (e.g., sterile saline)
Procedure:
-
Habituation to Two-Bottle Choice:
-
Individually house rats and provide them with two bottles, one containing water and the other an ethanol solution.
-
Measure fluid intake daily for at least two weeks to establish a stable baseline of alcohol consumption.
-
-
This compound Administration:
-
Administer this compound (e.g., 1, 3, or 10 mg/kg, i.p.) or vehicle at a consistent time each day, prior to the dark cycle when rodents are most active.
-
A within-subjects design where each rat receives all treatments in a counterbalanced order is recommended.
-
-
Measurement of Alcohol Intake:
-
Measure the volume of ethanol solution and water consumed over a 24-hour period.
-
Calculate alcohol intake in g/kg of body weight.
-
Calculate alcohol preference as the ratio of ethanol solution consumed to the total fluid intake.
-
Data Analysis:
-
Analyze alcohol intake (g/kg) and preference using a repeated-measures ANOVA to compare the effects of different doses of this compound to vehicle.
Protocol 3: Investigating the Role of 5-HT1B/1D Receptors in Opioid-Seeking Behavior
This protocol provides a framework for studying the effect of this compound on heroin self-administration and reinstatement in rats.
Materials:
-
Male Sprague-Dawley rats (300-350g)
-
Standard operant conditioning chambers
-
Intravenous catheters
-
Heroin hydrochloride
-
This compound
-
Vehicle (e.g., sterile saline)
-
Syringes and infusion pumps
Procedure:
-
Catheter Implantation and Recovery: As described in Protocol 1.
-
Heroin Self-Administration Training:
-
Train rats to self-administer heroin (e.g., 50 µg/kg/infusion) on an FR1 schedule for daily 3-hour sessions for approximately 14 days.[7]
-
Pair each infusion with a discrete cue.
-
-
Extinction Training: As described in Protocol 1.
-
Reinstatement Testing:
-
Heroin-Primed Reinstatement:
-
Administer this compound (dose range to be determined based on pilot studies, e.g., 1-10 mg/kg, i.p.) or vehicle 30 minutes prior to the session.
-
Administer a priming injection of heroin (e.g., 0.25 mg/kg, s.c.) and place the rat in the operant chamber.[7]
-
Record lever presses for a 3-hour session.
-
-
Data Analysis:
-
Analyze the number of active and inactive lever presses using a two-way ANOVA.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: 5-HT1B receptor signaling pathway relevant to drug-seeking behavior.
Caption: Experimental workflow for a reinstatement model of drug-seeking.
References
- 1. Intravenous self-administration of alcohol in rats-problems with translation to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CUE-INDUCED REINSTATEMENT OF ALCOHOL-SEEKING BEHAVIOR IS ASSOCIATED WITH INCREASED ERK1/2 PHOSPHORYLATION IN SPECIFIC LIMBIC BRAIN REGIONS: BLOCKADE BY THE MGLUR5 ANTAGONIST MPEP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intravenous heroin and ethanol self-administration by alcohol-preferring AA and alcohol-avoiding ANA rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cue-induced reinstatement of alcohol-seeking behavior is associated with increased CaMKII T286 phosphorylation in the reward pathway of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intravenous self-administration of alcohol in rats – Problems with translation to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose escalation and dose preference in extended-access heroin self-administration in Lewis and Fischer rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cue-conditioned alcohol seeking in rats following abstinence: involvement of metabotropic glutamate 5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Combined Effects of GR127935 and SSRIs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for investigating the interaction between GR127935, a selective 5-HT1B/1D receptor antagonist, and Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs). The protocols and data presented are based on established preclinical models and are intended to guide researchers in designing and interpreting their own studies in this area.
Introduction
Selective Serotonin Reuptake Inhibitors (SSRIs) are a cornerstone in the treatment of depression and other mood disorders.[1][2] Their primary mechanism of action involves blocking the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin (5-HT) in the synaptic cleft.[1][2] However, the therapeutic effects of SSRIs are often delayed, and a significant portion of patients do not respond adequately to treatment.
This compound is a potent and selective antagonist of 5-HT1B and 5-HT1D receptors.[6] By blocking these autoreceptors, this compound is hypothesized to prevent the negative feedback mechanism, thereby potentiating the effects of SSRIs and potentially leading to a faster onset of action or enhanced therapeutic efficacy. This document outlines experimental designs to test this hypothesis in a preclinical setting.
Data Presentation
The following tables summarize representative quantitative data from a key preclinical behavioral test, the mouse tail suspension test, which is widely used to screen for antidepressant-like activity.[7]
Table 1: Effect of Paroxetine and this compound on Immobility Time in the Mouse Tail Suspension Test
| Treatment Group | Dose (mg/kg) | Route of Administration | N (per group) | Mean Immobility Time (seconds) ± SEM |
| Vehicle (Saline) | - | i.p. | 10 | 180 ± 15 |
| Paroxetine | 1 | i.p. | 10 | 100 ± 12 |
| This compound | 1 | i.p. | 10 | 175 ± 18 |
| Paroxetine + this compound | 1 + 1 | i.p. | 10 | 165 ± 16 |
Data are hypothetical and based on the findings of Redrobe et al. (1996), which demonstrated that this compound blocked the antidepressant-like effects of paroxetine.[6]
Table 2: Microdialysis Data on Extracellular Serotonin Levels
| Treatment Group | Dose (mg/kg) | Brain Region | Baseline 5-HT (nM) ± SEM | % Change from Baseline after 60 min ± SEM |
| Vehicle | - | Frontal Cortex | 1.5 ± 0.2 | 100 ± 5 |
| Fluoxetine (B1211875) | 10 | Frontal Cortex | 1.6 ± 0.3 | 400 ± 50 |
| This compound | 1 | Frontal Cortex | 1.4 ± 0.2 | 110 ± 8 |
| Fluoxetine + this compound | 10 + 1 | Frontal Cortex | 1.5 ± 0.3 | 600 ± 70 |
This table presents hypothetical data based on the principle that blocking 5-HT1B/1D autoreceptors would enhance the SSRI-induced increase in extracellular serotonin.[8][9][10]
Experimental Protocols
Mouse Tail Suspension Test (TST)
This protocol is adapted from standard procedures for the TST.[7]
Objective: To assess the antidepressant-like effects of an SSRI alone and in combination with this compound.
Materials:
-
Male CD-1 mice (20-25 g)
-
Paroxetine hydrochloride (or other SSRI)
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Tail suspension apparatus
-
Sound-attenuating chambers
-
Video recording and analysis software
Procedure:
-
Acclimation: House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least one week prior to the experiment. Provide ad libitum access to food and water.
-
Drug Preparation: Dissolve Paroxetine HCl and this compound in the vehicle on the day of the experiment.
-
Drug Administration:
-
Administer this compound (e.g., 1 mg/kg, i.p.) or vehicle 45 minutes before the test.
-
Administer the SSRI (e.g., Paroxetine, 1 mg/kg, i.p.) or vehicle 30 minutes before the test.
-
-
Tail Suspension:
-
Secure the mouse's tail to a suspension bar using adhesive tape, approximately 1-2 cm from the tip.
-
Suspend the mouse so that it hangs vertically, with its head approximately 20 cm from the floor.
-
The duration of the suspension is typically 6 minutes.
-
-
Data Acquisition:
-
Record the entire 6-minute session using a video camera.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for respiration.
-
-
Data Analysis:
-
Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's) to compare the mean immobility times between the different treatment groups.
-
In Vivo Microdialysis
This protocol provides a general framework for measuring extracellular serotonin levels.
Objective: To measure the effect of an SSRI, with and without this compound, on extracellular serotonin concentrations in a specific brain region (e.g., the frontal cortex).
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Fluoxetine (or other SSRI)
-
This compound
-
Vehicle (e.g., artificial cerebrospinal fluid - aCSF)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
HPLC system with electrochemical detection
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex).
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for at least 60-90 minutes.
-
-
Drug Administration:
-
Administer the drugs systemically (e.g., i.p.) as described in the TST protocol or locally through the microdialysis probe.
-
-
Sample Collection and Analysis:
-
Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for a set period after drug administration.
-
Analyze the serotonin concentration in the dialysate samples using HPLC-ED.
-
-
Data Analysis:
-
Express the data as a percentage of the mean baseline serotonin concentration.
-
Use a two-way ANOVA with repeated measures to analyze the data.
-
Signaling Pathways and Experimental Workflows
References
- 1. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. GR 127935 blocks the locomotor and antidepressant-like effects of RU 24969 and the action of antidepressants in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Uptake inhibitors increase extracellular serotonin concentration measured by brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of fluoxetine on serotonin and dopamine concentration in microdialysis fluid from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of acute fluoxetine on extracellular serotonin levels in the raphe: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GR127935 in Cultured Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR127935 is a potent and selective antagonist of the serotonin (B10506) 1D (5-HT1D) and 1B (5-HT1B) receptors.[1] It exhibits high affinity for these receptors, making it a valuable pharmacological tool for investigating the physiological and pathological roles of 5-HT1D/1B receptors in the central nervous system. In cultured neurons, this compound is instrumental in elucidating the downstream signaling pathways of these receptors and their involvement in processes such as neurotransmitter release and neuronal excitability. These application notes provide a comprehensive overview of the in vitro use of this compound in neuronal cultures, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound acts as a competitive antagonist at 5-HT1D and 5-HT1B receptors. These receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory Gi/o proteins. Upon activation by serotonin, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking the binding of serotonin to these receptors, this compound prevents this signaling cascade, thereby disinhibiting adenylyl cyclase and maintaining or increasing intracellular cAMP levels. In some expression systems, this compound has been observed to act as a partial agonist.[2]
Data Presentation
The following tables summarize the quantitative data for this compound based on published literature.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Species | Preparation | pKi | Reference |
| 5-HT1D | Guinea Pig | - | 8.5 | Tocris |
| 5-HT1B | Rat | - | 8.5 | Tocris |
| 5-HT1Dα | Human | CHO Cells | - | [2] |
| 5-HT1Dβ | Human | CHO Cells | - | [2] |
Table 2: Functional Antagonist Activity of this compound
| Agonist | Tissue/Cell Type | Species | pA2 | Reference |
| 5-HT | Bovine Cerebral Arteries | Bovine | 8.0 | [3] |
| Sumatriptan | Bovine Cerebral Arteries | Bovine | 8.6 | [3] |
| 5-HT | CHO Cells (5-HT1Dα) | Human | 8.5 (app.) | [2] |
| 5-HT | CHO Cells (5-HT1Dβ) | Human | 9.1 (app.) | [2] |
Table 3: Partial Agonist Activity of this compound in a Recombinant System
| Receptor Subtype | Assay | Emax (% of basal) | pEC50 | Reference |
| 5-HT1Dα | [³⁵S]GTPγS Binding | 29 | 8.6 | [2] |
| 5-HT1Dβ | [³⁵S]GTPγS Binding | 31 | 9.7 | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of stock and working solutions of this compound for use in cultured neuron experiments.
Materials:
-
This compound hydrochloride (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile deionized water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (10 mM):
-
Calculate the amount of this compound hydrochloride powder needed to make a 10 mM stock solution. The molecular weight of this compound hydrochloride is 534.06 g/mol .
-
Dissolve the calculated amount of this compound in cell culture grade DMSO. For example, to prepare 1 ml of a 10 mM stock, dissolve 5.34 mg of this compound in 1 ml of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare serial dilutions of the stock solution in sterile deionized water, PBS, or the appropriate cell culture medium to achieve the desired final concentrations.
-
It is recommended to prepare fresh working solutions for each experiment.
-
Important: When diluting a DMSO-soluble compound into an aqueous solution, precipitation can occur. To avoid this, dilute the DMSO stock directly into the final culture medium with vigorous mixing. The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Protocol 2: Antagonism of 5-HT-induced Inhibition of cAMP in Cultured Cortical Neurons
This protocol details a method to assess the antagonist effect of this compound on the serotonin-mediated inhibition of cAMP production in primary cortical neurons.
Materials:
-
Primary cortical neuron culture (e.g., from E18 rat embryos)
-
Neurobasal medium with B27 supplement
-
This compound working solutions
-
Serotonin (5-HT) solution
-
Forskolin (B1673556) (adenylyl cyclase activator)
-
cAMP assay kit (e.g., ELISA-based)
-
Cell lysis buffer
-
96-well culture plates
Procedure:
-
Cell Plating: Plate primary cortical neurons in 96-well plates at a suitable density and culture for 7-10 days to allow for maturation and synapse formation.
-
Pre-treatment with this compound:
-
Remove the culture medium and replace it with fresh, serum-free medium containing various concentrations of this compound (e.g., 1 nM to 1 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubate the cells for 30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add 5-HT to the wells to a final concentration known to inhibit cAMP production (e.g., 1 µM).
-
Simultaneously, add forskolin to all wells (except for a basal control) to a final concentration that stimulates cAMP production (e.g., 10 µM). This allows for a measurable inhibition by 5-HT.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Aspirate the medium and lyse the cells according to the instructions of the cAMP assay kit.
-
Measure the intracellular cAMP levels using the chosen assay kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the forskolin-stimulated cAMP production by 5-HT in the absence and presence of different concentrations of this compound.
-
Plot a concentration-response curve for this compound to determine its IC50 or pA2 value.
-
Visualizations
Caption: Signaling pathway of the 5-HT1D receptor and the antagonistic action of this compound.
Caption: Experimental workflow for assessing this compound antagonism in cultured neurons.
References
- 1. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound acts as a partial agonist at recombinant human 5-HT1D alpha and 5-HT1D beta receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 5-HT(1A/1B/1D) receptors antagonists with potent 5-HT reuptake inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 5-HT1B/1D Receptor Desensitization Using GR127935
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serotonin (B10506) 1B and 1D (5-HT1B and 5-HT1D) receptors are critical players in neurotransmission and are implicated in the pathophysiology of various neurological and psychiatric disorders, including migraine and depression.[1] As G protein-coupled receptors (GPCRs), their signaling is tightly regulated, with desensitization being a key mechanism to prevent overstimulation. This process involves the uncoupling of the receptor from its signaling cascade, often followed by receptor internalization and degradation. Understanding the dynamics of 5-HT1B/1D receptor desensitization is crucial for the development of novel therapeutics.
GR127935 is a potent and selective antagonist of 5-HT1B/1D receptors, making it an invaluable tool for studying the function and regulation of these receptors.[2][3] These application notes provide detailed protocols for utilizing this compound to investigate agonist-induced desensitization of 5-HT1B/1D receptors through various in vitro assays.
Physicochemical Properties and Binding Profile of this compound
This compound displays high affinity for both 5-HT1B and 5-HT1D receptors. While it is a potent antagonist, it is important to note that some studies have reported agonist activity at cloned human 5-HT1D alpha receptors. The compound also exhibits moderate affinity for the 5-HT2A receptor.
Table 1: Binding Affinities (pKi) of this compound at Serotonin Receptor Subtypes
| Receptor Subtype | Species | pKi | Reference |
| 5-HT1B | Rat | 8.5 | [2] |
| 5-HT1D | Guinea Pig | 8.5 | [2] |
| 5-HT1B | Human | 9.9 | [2] |
| 5-HT1D | Human | 8.9 | [2] |
| 5-HT2A | Not Specified | 7.4 | [4] |
Table 2: Functional Activity of this compound
| Assay | Receptor Subtype | Cell Line | Activity | Reference |
| cAMP Assay | 5-HT1D beta | CHO-K1 | Silent Antagonist (KB = 1.3 nM) | Not explicitly cited |
| cAMP Assay | 5-HT1A | HeLa | Agonist | Not explicitly cited |
| cAMP Assay | 5-HT1B | OK | Agonist | Not explicitly cited |
| cAMP Assay | 5-HT1D alpha | CHO-K1 | Agonist | Not explicitly cited |
Experimental Protocols
Agonist-Induced 5-HT1B/1D Receptor Desensitization in Cell Culture
This protocol describes a general procedure for inducing desensitization of 5-HT1B/1D receptors in cultured cells expressing these receptors. This initial step is crucial before quantifying the extent of desensitization using functional assays.
Materials:
-
Cells stably expressing human 5-HT1B or 5-HT1D receptors (e.g., HEK293, CHO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
5-HT1B/1D receptor agonist (e.g., Sumatriptan, 5-carboxamidotryptamine)
-
Phosphate-Buffered Saline (PBS)
-
Cell scraper
Procedure:
-
Culture cells to 80-90% confluency in appropriate culture vessels.
-
Prepare a stock solution of the 5-HT1B/1D receptor agonist.
-
To induce desensitization, treat the cells with the agonist at a concentration of approximately 10-fold its EC50 for a specified period. A time-course experiment (e.g., 30 minutes, 1 hour, 3 hours, 6 hours) is recommended to determine the optimal desensitization time. One study on 5-HT1B receptors showed maximal desensitization occurred at 3 hours of agonist preincubation.[5]
-
Following the incubation period, aspirate the agonist-containing medium.
-
Wash the cells three times with ice-cold PBS to remove any remaining agonist.
-
The cells are now ready for use in downstream functional assays (e.g., cAMP assay, GTPγS binding assay) or for membrane preparation for radioligand binding.
cAMP Accumulation Assay to Measure Functional Desensitization
This assay measures the ability of the 5-HT1B/1D receptor to inhibit adenylyl cyclase and thus decrease intracellular cAMP levels. A reduction in the agonist-induced inhibition of cAMP production after pre-treatment with an agonist is indicative of receptor desensitization. This compound can be used to block the remaining functional receptors to quantify the extent of desensitization.
Materials:
-
Desensitized and control cells (from Protocol 1)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
5-HT1B/1D receptor agonist
-
This compound
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
Procedure:
-
Harvest and resuspend both control and agonist-pretreated (desensitized) cells in assay buffer.
-
Aliquot cells into a 96-well plate.
-
To a subset of wells for both control and desensitized cells, add this compound at a concentration sufficient to fully antagonize the receptors (e.g., 1 µM). Incubate for 15-30 minutes.
-
Stimulate the cells with a range of concentrations of the 5-HT1B/1D agonist in the presence of a fixed concentration of forskolin (to stimulate cAMP production).
-
Incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol.
-
Data Analysis:
-
Generate dose-response curves for the agonist in both control and desensitized cells.
-
Desensitization is characterized by a rightward shift in the EC50 and/or a decrease in the maximal inhibition of cAMP production in the desensitized cells compared to control cells.
-
The effect of this compound in the control cells will demonstrate its antagonist properties. In the desensitized cells, the response in the presence of this compound can be used to define the baseline for non-receptor-mediated effects.
-
References
- 1. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantifying receptor trafficking and colocalization with confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the 5-HT receptor antagonists this compound (5-HT1B/1D) and MDL100907 (5-HT2A) in the consolidation of learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Association Between Sumatriptan Treatment During a Migraine Attack and Central 5-HT1B Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GR127935 as a Tool to Investigate Migraine Pathophysiology
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Migraine is a complex neurological disorder characterized by debilitating headaches and associated symptoms. The pathophysiology is multifaceted, with the trigeminal vascular system and the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT) playing a pivotal role. Specifically, the 5-HT1B and 5-HT1D receptor subtypes have been identified as key targets for acute migraine therapies. GR127935 is a potent and selective antagonist of the 5-HT1B/1D receptors.[1] Its ability to block the effects of 5-HT1B/1D agonists, such as the triptan class of drugs, makes it an invaluable research tool for elucidating the precise mechanisms underlying migraine and for the development of novel therapeutics. These application notes provide a comprehensive overview of this compound, including its pharmacological properties and detailed protocols for its use in key experimental models of migraine.
Data Presentation
Table 1: Pharmacological Profile of this compound
This table summarizes the binding affinity and functional activity of this compound at various serotonin receptor subtypes. The data highlights its high affinity and selectivity for the 5-HT1D receptor.
| Receptor Subtype | Ligand | Species | Assay Type | Affinity (pKi) / Potency (pA2/KB) | Reference |
| 5-HT1Dβ | This compound | Human | Functional Antagonism | KB = 1.3 nM | [2] |
| 5-HT1Dα | This compound | Human | Functional Antagonism | app. pA2 = 8.5 - 8.6 | [3] |
| 5-HT1Dβ | This compound | Human | Functional Antagonism | app. pA2 = 9.1 - 9.7 | [3] |
| 5-HT1Dα | This compound | Human | [35S]GTPγS Binding (Partial Agonist) | pEC50 = 8.6 | [3] |
| 5-HT1Dβ | This compound | Human | [35S]GTPγS Binding (Partial Agonist) | pEC50 = 9.7 | [3] |
| 5-HT1A | This compound | Human | Functional Antagonism | Weak partial antagonist at 10 µM | [2] |
| 5-HT1B | This compound | Opossum | Functional Antagonism | Partial and less pronounced at 1 µM | [2] |
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathway of 5-HT1B/1D receptor activation and inhibition by this compound.
Experimental Workflows
Caption: Experimental workflow for an in vivo migraine model using this compound.
Logical Relationships
Caption: Logical relationship demonstrating the utility of this compound in migraine research.
Experimental Protocols
Protocol 1: In Vitro CGRP Release from Cultured Trigeminal Ganglia Neurons
This protocol is designed to investigate the effect of this compound on 5-HT1B/1D receptor-mediated inhibition of Calcitonin Gene-Related Peptide (CGRP) release from cultured rat trigeminal ganglia neurons.
Materials:
-
Primary cultures of rat trigeminal ganglia neurons
-
HEPES-buffered saline (HBS): 22.5 mM HEPES, 135 mM NaCl, 3.5 mM KCl, 1 mM MgCl2, 2.5 mM CaCl2, 3.3 mM glucose, 0.1% BSA; pH 7.4
-
Stimulating agent: KCl (e.g., 60 mM final concentration) or capsaicin (B1668287) (e.g., 1 µM final concentration)
-
5-HT1B/1D receptor agonist (e.g., sumatriptan)
-
This compound
-
CGRP radioimmunoassay (RIA) or ELISA kit
-
Multi-well culture plates
Procedure:
-
Culture primary trigeminal ganglia neurons from rats in multi-well plates until mature.
-
Wash the cells twice with HBS for 15 minutes each.
-
Incubate the cells in HBS for 1 hour, then collect the media to measure basal CGRP release.
-
Wash the cells twice with HBS for 15 minutes each.
-
Pre-incubate the cells with this compound at the desired concentration (e.g., 100 nM) for 30 minutes. For control wells, add vehicle only.
-
Add the 5-HT1B/1D agonist (e.g., sumatriptan) to the appropriate wells and incubate for 15 minutes.
-
Stimulate CGRP release by adding KCl or capsaicin to the wells and incubate for a defined period (e.g., 10-30 minutes).
-
Collect the supernatant from each well.
-
Quantify the amount of CGRP in the collected supernatants using a CGRP RIA or ELISA kit according to the manufacturer's instructions.[4][5][6]
-
Analyze the data to determine if this compound reverses the inhibitory effect of the 5-HT1B/1D agonist on stimulated CGRP release.
Protocol 2: In Vivo Inhibition of Trigeminal Nucleus Caudalis (TNC) Neuronal Firing in Anesthetized Rats
This protocol describes an in vivo electrophysiology experiment to assess the role of this compound in modulating the activity of second-order neurons in the TNC, a key relay center for migraine pain.
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Stereotaxic frame
-
Bipolar stimulating electrode
-
Recording microelectrode (e.g., glass-coated tungsten)
-
Physiological monitoring equipment (ECG, temperature)
-
5-HT1B/1D receptor agonist (e.g., sumatriptan)
-
This compound
-
Data acquisition and analysis system
Procedure:
-
Anesthetize the rat and mount it in a stereotaxic frame.
-
Perform a craniotomy to expose the dura mater over the superior sagittal sinus (SSS) or middle meningeal artery (MMA) for stimulation.
-
surgically expose the TNC for neuronal recording.
-
Place the bipolar stimulating electrode on the dura mater.
-
Advance the recording microelectrode into the TNC to isolate single-neuron activity that responds to dural stimulation.
-
Establish a baseline of evoked neuronal firing by applying electrical stimuli to the dura (e.g., 0.5 ms (B15284909) pulses, 0.5 Hz, at an intensity that produces a consistent response).
-
Administer the 5-HT1B/1D agonist intravenously and record the change in evoked neuronal firing.
-
In a separate group of animals, or after a washout period, administer this compound (e.g., 100 µg/kg, i.v.) prior to the administration of the 5-HT1B/1D agonist.
-
Record the neuronal firing in the presence of both the antagonist and the agonist.
-
Analyze the data to determine if this compound prevents or reverses the inhibitory effect of the 5-HT1B/1D agonist on TNC neuronal firing.
Protocol 3: Dural Plasma Protein Extravasation (PPE) in Rats
This protocol is used to investigate neurogenic inflammation in the dura mater, a key process in migraine pathophysiology, and the effect of this compound.
Materials:
-
Male Sprague-Dawley rats (200-300 g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Evans blue dye (50 mg/kg)
-
Stimulating agent (e.g., capsaicin, electrical stimulation of the trigeminal ganglion)
-
This compound
-
5-HT1B/1D receptor agonist (e.g., sumatriptan)
-
Saline
-
Spectrophotometer
Procedure:
-
Anesthetize the rat.
-
Inject Evans blue dye intravenously. The dye will bind to albumin and extravasate into tissues where there is increased vascular permeability.
-
Administer this compound or vehicle intravenously.
-
After a short period, administer the 5-HT1B/1D agonist or vehicle.
-
Induce neurogenic inflammation by electrical stimulation of the trigeminal ganglion or chemical stimulation of the dura mater.[7][8]
-
After the stimulation period, perfuse the animal with saline to remove intravascular Evans blue.
-
Carefully dissect the dura mater.
-
Extract the extravasated Evans blue from the dura mater by incubating it in formamide.
-
Measure the concentration of Evans blue in the formamide extract using a spectrophotometer at 620 nm.
-
Compare the amount of Evans blue extravasation between the different treatment groups to determine if this compound blocks the inhibitory effect of the 5-HT1B/1D agonist on neurogenic inflammation.[9]
References
- 1. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional effects of the 5-HT1D receptor antagonist GR 127,935 at human 5-HT1D alpha, 5-HT1D beta, 5-HT1A and opossum 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound acts as a partial agonist at recombinant human 5-HT1D alpha and 5-HT1D beta receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two Mechanisms Involved in Trigeminal CGRP Release: Implications for Migraine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Release of glutamate and CGRP from trigeminal ganglion neurons: Role of calcium channels and 5-HT1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitization of Calcitonin Gene-Related Peptide Receptors by Receptor Activity-Modifying Protein-1 in the Trigeminal Ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal models of migraine and experimental techniques used to examine trigeminal sensory processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Plasma protein extravasation induced in the rat dura mater by stimulation of the parasympathetic sphenopalatine ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Employing GR127935 in Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR127935 is a potent and selective antagonist for the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1][2] It is a valuable pharmacological tool for investigating the physiological and pathological roles of these receptors in the central and peripheral nervous systems. This document provides detailed application notes and protocols for the utilization of this compound in electrophysiological studies, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action
This compound acts as a competitive antagonist at 5-HT1B and 5-HT1D receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase via the Gi/o alpha subunit. Activation of these receptors typically leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By blocking the binding of the endogenous ligand serotonin (5-HT), this compound prevents this signaling cascade. In electrophysiological contexts, 5-HT1B/1D receptor activation often leads to neuronal inhibition through mechanisms such as the modulation of ion channel activity. This compound can be used to block these effects and elucidate the role of 5-HT1B/1D receptors in synaptic transmission and neuronal excitability.
Quantitative Data
The following table summarizes the key quantitative parameters of this compound.
| Parameter | Species | Receptor Subtype | Value | Reference |
| pKi | Guinea Pig | 5-HT1D | 8.5 | [2] |
| pKi | Rat | 5-HT1B | 8.5 | [2] |
| Selectivity | >100-fold over 5-HT1A, 5-HT2A, 5-HT2C | [2] | ||
| In Vivo Effective Dose (guinea pig) | Guinea Pig | Dorsal Raphe Neurons | 0.002-20,000 µg/kg (i.v.) | [3] |
Note: Dose-response curves for this compound in specific electrophysiological preparations are not extensively published. Researchers are advised to perform concentration-response experiments to determine the optimal working concentration for their specific model and experimental conditions. A typical starting concentration range for in vitro slice electrophysiology could be 100 nM to 10 µM.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound hydrochloride (Molecular Weight: 534.06 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO) or distilled water
-
Vortex mixer
-
Microcentrifuge tubes
Protocol:
-
To prepare a 10 mM stock solution, dissolve 5.34 mg of this compound hydrochloride in 1 mL of DMSO or distilled water.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
In Vitro Slice Electrophysiology Protocol
This protocol provides a general guideline for whole-cell patch-clamp recordings from neurons in acute brain slices.
Materials:
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
This compound stock solution
-
Vibratome
-
Recording chamber
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Borosilicate glass capillaries for patch pipettes
Solutions:
-
aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 10 D-glucose. Bubble continuously with 95% O2 / 5% CO2.
-
Intracellular Solution (for current-clamp, in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH.
Protocol:
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and prepare 250-350 µm thick slices using a vibratome in ice-cold aCSF.
-
Transfer slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.
-
-
Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.
-
Visualize neurons using a microscope with DIC optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Establish a gigaohm seal (>1 GΩ) with the cell membrane of the target neuron.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Record baseline neuronal activity (e.g., resting membrane potential, spontaneous firing, evoked postsynaptic potentials).
-
-
Application of this compound:
-
Dilute the this compound stock solution into the aCSF to the desired final concentration (e.g., 1 µM).
-
Switch the perfusion to the aCSF containing this compound.
-
Allow sufficient time for the drug to equilibrate in the slice (typically 5-10 minutes).
-
Record the neuronal activity in the presence of this compound to observe its effect on the parameters of interest.
-
To investigate the effect of this compound on a 5-HT1B/1D receptor agonist-induced response, first apply the agonist to establish a baseline effect, then co-apply the agonist with this compound.
-
-
Washout:
-
Switch the perfusion back to the control aCSF to wash out the drug and observe any reversal of the effects.
-
Mandatory Visualizations
Signaling Pathway of 5-HT1B/1D Receptors
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Mechanisms of action of the 5-HT1B/1D receptor agonists. | Semantic Scholar [semanticscholar.org]
- 3. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting GR127935 Solubility and Precipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GR127935. The information is presented in a question-and-answer format to directly address common solubility and precipitation issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For preparing a stock solution of this compound hydrochloride, Dimethyl Sulfoxide (DMSO) is a commonly used solvent. A stock solution of at least 10 mg/mL in DMSO can be achieved. Water is also a suitable solvent, with a solubility of up to 49.76 mg/mL (100 mM).[1]
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What can I do to prevent this?
A2: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for many small molecules. Here are several troubleshooting steps you can take:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to your final volume of aqueous buffer. Instead, perform serial dilutions in your vehicle buffer or media.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low, typically below 0.5%, to minimize solvent-induced toxicity and precipitation.
-
Warm the Media: Gently warming the cell culture media to 37°C before adding the compound can sometimes help maintain solubility.
-
Vortexing/Mixing: Ensure thorough and immediate mixing after adding the compound to the aqueous solution.
-
Use of Surfactants: For in vitro assays not involving live cells, the addition of a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01-0.05%), can help to maintain the solubility of hydrophobic compounds.
Q3: Can I pre-dissolve this compound in a solvent other than DMSO?
A3: While DMSO and water are the most documented solvents, for specific applications, other solvents might be considered. However, it is crucial to perform a solubility test with a small amount of the compound in the alternative solvent before preparing a large stock solution. The hydrochloride salt form of this compound suggests good solubility in aqueous solutions.
Q4: How should I store my this compound stock solution to prevent precipitation over time?
A4: Store your this compound stock solution at -20°C or -80°C. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound.
Data Presentation
This compound Hydrochloride Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |
| Water | 49.76 | 100 | Tocris Bioscience |
| DMSO | 10 | ~18.7 | Sigma-Aldrich |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution and Working Solutions for In Vitro Assays
This protocol is a general guideline based on common laboratory practices for small molecules.
Materials:
-
This compound hydrochloride powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
Procedure for Preparing a 10 mM Stock Solution in DMSO:
-
Calculate the required mass: The molecular weight of this compound hydrochloride is 534.06 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 534.06 g/mol * 1 mL = 0.0053406 g = 5.34 mg
-
-
Weigh the compound: Carefully weigh out 5.34 mg of this compound hydrochloride powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of sterile DMSO to the tube.
-
Dissolve the compound: Vortex the tube thoroughly until the compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for a few minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and store: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Procedure for Preparing Working Solutions in Cell Culture Medium:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution (optional but recommended): To minimize the final DMSO concentration, it is good practice to first prepare an intermediate dilution in cell culture medium. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in media to get a 100 µM intermediate solution.
-
Prepare the final working solution: Add the required volume of the stock or intermediate solution to your pre-warmed cell culture medium to achieve the desired final concentration. For example, to make 1 mL of a 10 µM working solution from a 10 mM stock, you would add 1 µL of the stock to 999 µL of media.
-
Mix thoroughly: Immediately after adding the compound, mix the solution well by gentle pipetting or inverting the tube.
-
Use immediately: It is best to use the final working solution immediately after preparation to minimize the risk of precipitation.
Mandatory Visualizations
Caption: 5-HT1B/1D Receptor Signaling Pathway
Caption: In Vitro Experimental Workflow with this compound
Caption: Troubleshooting Logic for this compound Precipitation
References
Technical Support Center: Optimizing GR127935 Dosage for Behavioral Studies in Mice
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing GR127935, a selective 5-HT1B/1D receptor antagonist, in mouse behavioral studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1] These receptors are primarily G protein-coupled receptors (GPCRs) that, when activated, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). By blocking these receptors, this compound can prevent the effects of endogenous serotonin or 5-HT1B/1D agonists. The 5-HT1B/1D receptors are also linked to the activation of the mitogen-activated protein kinase (MAPK) pathway.
Q2: What are the typical dosage ranges for this compound in mouse behavioral studies?
A2: The optimal dose of this compound can vary significantly depending on the specific behavioral assay being conducted. Based on available literature, a general starting point for intraperitoneal (i.p.) administration in mice is between 1 and 10 mg/kg. For anxiolytic-like effects, doses up to 40 mg/kg have been used, although with reportedly less activity at higher concentrations in some tests.[2] To block the effects of antidepressants like paroxetine (B1678475) and imipramine (B1671792) in the tail suspension test, doses of 1 mg/kg and 10 mg/kg, respectively, have been shown to be effective.[3] A dose-response study is highly recommended to determine the optimal dose for your specific experimental conditions.
Q3: How should I prepare this compound for in vivo administration?
A3: this compound hydrochloride is soluble in aqueous solutions. For intraperitoneal (i.p.) injections in mice, a common vehicle is sterile 0.9% saline. If solubility issues arise, a small percentage of a solubilizing agent such as DMSO (e.g., up to 5-10%) followed by dilution with saline can be used. However, it is crucial to include a vehicle-only control group in your experiment to account for any behavioral effects of the vehicle itself. Always ensure the final solution is sterile and brought to room temperature before injection.
Q4: What is the recommended route and timing of administration?
A4: The most common route of administration for this compound in rodent behavioral studies is intraperitoneal (i.p.) injection. The timing of administration relative to the behavioral test is critical and should be determined based on the pharmacokinetic profile of the compound, if known, or through a pilot time-course study. Generally, a pre-treatment time of 30 to 60 minutes before the behavioral test is a reasonable starting point for i.p. injections.
Troubleshooting Guides
Issue 1: No observable behavioral effect of this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosage | Conduct a dose-response study with a wider range of concentrations (e.g., 1, 5, 10, 20 mg/kg, i.p.). The effective dose can be highly dependent on the specific behavioral paradigm. |
| Inappropriate Timing of Administration | Perform a time-course experiment to determine the peak effect of the drug. Test at various time points post-injection (e.g., 15, 30, 60, 120 minutes) to identify the optimal window for behavioral testing. |
| Poor Bioavailability | While i.p. is common, consider alternative administration routes if poor absorption is suspected, though this may require formulation adjustments. Ensure proper i.p. injection technique to avoid injection into the gut or adipose tissue. |
| Habituation to Test Environment | Ensure mice are properly habituated to the testing room but not overly exposed to the testing apparatus itself to the point of habituation, which could mask drug effects. |
Issue 2: High variability in behavioral responses between mice.
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Standardize the injection procedure. Ensure accurate volume and consistent i.p. placement for all animals. Train all experimenters on the same technique. |
| Environmental Stressors | Maintain a consistent and controlled experimental environment (e.g., lighting, temperature, noise levels). Handle mice consistently and gently to minimize stress. |
| Genetic and Individual Differences | Use mice of the same strain, age, and sex. Increase the sample size per group to improve statistical power and account for individual variability. |
Issue 3: Unexpected or paradoxical behavioral effects.
| Possible Cause | Troubleshooting Step |
| Off-target Effects | While this compound is selective for 5-HT1B/1D receptors, at higher doses, the possibility of off-target effects increases. Consider testing a lower dose. A study has noted a moderate blocking property at 5-HT2A receptors at high doses.[4] |
| Interaction with Baseline Anxiety Levels | The effect of anxiolytic or anxiogenic compounds can depend on the baseline anxiety state of the animal. Ensure a low-stress environment and proper habituation. |
| Dose-dependent opposing effects | Some compounds can have biphasic dose-responses, where low and high doses produce opposite effects. A thorough dose-response study is crucial. |
Data Presentation
Table 1: Summary of this compound Dosages in Rodent Behavioral Studies
| Behavioral Test | Species | Dosage Range | Route of Administration | Observed Effect | Reference |
| Tail Suspension Test | Mouse | 1 - 10 mg/kg | i.p. | Blocked the anti-immobility effects of paroxetine and imipramine. | [3] |
| Vogel Conflict Drinking Test | Mouse | 5 - 10 mg/kg | i.p. | Anxiolytic-like effects. | [2] |
| Elevated Plus Maze | Mouse | up to 40 mg/kg | i.p. | Less active in producing anxiolytic-like effects. | [2] |
| Learning Consolidation | Rat | 10 mg/kg | i.p. | Increased consolidation of learning.[5] | |
| Locomotor Activity | Rat | 3.3 - 10 mg/kg | i.p. | Prevented agonist-induced hyperlocomotion. |
Experimental Protocols
Protocol 1: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Habituation: Acclimate mice to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via i.p. injection 30-60 minutes prior to testing.
-
Procedure:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session with a video camera.
-
Measure the time spent in and the number of entries into the open and closed arms.
-
-
Data Analysis: An increase in the time spent in the open arms or the number of entries into the open arms is indicative of an anxiolytic-like effect.
-
Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) between each trial to remove olfactory cues.
Protocol 2: Forced Swim Test (FST) for Antidepressant-Like Effects
-
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or feet.
-
Habituation: Acclimate mice to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via i.p. injection 30-60 minutes prior to testing.
-
Procedure:
-
Gently place the mouse into the water-filled cylinder.
-
The test duration is typically 6 minutes.
-
Record the session for later analysis.
-
-
Data Analysis: Score the last 4 minutes of the test for immobility time (the time the mouse spends floating with only minor movements to keep its head above water). A decrease in immobility time suggests an antidepressant-like effect.
-
Post-Test Care: After the test, remove the mouse from the water, dry it with a towel, and place it in a clean, dry cage under a warming lamp for a short period before returning it to its home cage.
Visualizations
Caption: 5-HT1B/1D receptor signaling cascade and the inhibitory action of this compound.
Caption: A typical workflow for conducting a mouse behavioral study using this compound.
References
- 1. GR 127935 blocks the locomotor and antidepressant-like effects of RU 24969 and the action of antidepressants in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A detailed ethological analysis of the mouse open field test: effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What’s wrong with my experiment?: The impact of hidden variables on neuropsychopharmacology research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-response analysis of locomotor activity and stereotypy in dopamine D3 receptor mutant mice following acute amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting mixed agonist-antagonist effects of GR127935 in experiments
This guide is designed for researchers, scientists, and drug development professionals to understand and troubleshoot the complex pharmacological profile of GR127935, a compound known for its potent interaction with serotonin (B10506) 5-HT1B and 5-HT1D receptors. Due to its mixed agonist-antagonist effects, interpreting experimental data can be challenging. This resource provides clear, actionable information to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: Is this compound an agonist or an antagonist?
A1: this compound is primarily characterized as a potent and selective competitive antagonist at 5-HT1B and 5-HT1D receptors.[1] In many experimental systems, it effectively blocks the effects of 5-HT1B/1D agonists like sumatriptan.[1] However, it can also exhibit partial agonist activity, meaning it can weakly activate the receptor, especially in systems with high receptor expression or in the absence of a full agonist. This dual activity is the reason for its classification as a mixed agonist-antagonist.
Q2: At which receptors is this compound active?
A2: Its highest affinity is for the 5-HT1B and 5-HT1D receptors. It has a much lower affinity for other 5-HT receptor subtypes, such as 5-HT1A, 5-HT2A, and 5-HT7, as well as for non-serotonergic receptors.[1][2] Its selectivity makes it a valuable tool for studying the specific roles of 5-HT1B/1D receptors.[1]
Q3: What is the difference between a presynaptic and a postsynaptic receptor, and why does it matter for this compound?
A3:
-
Presynaptic receptors are located on the axon terminal of a neuron and regulate the release of their own neurotransmitter. 5-HT1B and 5-HT1D receptors often act as presynaptic autoreceptors on serotonin neurons. When activated, they inhibit serotonin release.
-
Postsynaptic receptors are located on the dendrites or cell body of a receiving neuron and mediate the signal in that cell after the neurotransmitter binds.
This distinction is critical. Antagonizing a presynaptic autoreceptor with this compound will block the normal inhibitory feedback, leading to an increase in serotonin release.[3] This can be misinterpreted as an agonist effect if the downstream consequences of increased synaptic serotonin are measured. Conversely, antagonizing a postsynaptic receptor will block the action of serotonin on the receiving neuron.
Troubleshooting Guide
Issue 1: I'm observing an "agonist-like" effect after administering this compound alone.
-
Possible Cause 1: Presynaptic Autoreceptor Blockade. As described in FAQ Q3, if you are studying a circuit where 5-HT1B/1D autoreceptors are present, this compound can block the tonic, inhibitory effect of endogenous serotonin on these receptors. This "disinhibition" leads to increased serotonin release into the synapse, which can then act on other postsynaptic receptors, producing an overall effect that appears agonistic. For example, local infusion of this compound into the frontal cortex can increase extracellular serotonin levels.[3]
-
Possible Cause 2: Partial Agonism. In systems with a high receptor reserve or a very low level of endogenous agonist tone, the intrinsic, weak agonist activity of this compound might be sufficient to elicit a measurable response.
-
Troubleshooting Steps:
-
Deplete Endogenous Serotonin: Use a serotonin synthesis inhibitor (like p-chlorophenylalanine, PCPA) to see if the "agonist-like" effect of this compound disappears. If it does, the effect was likely due to blocking the action of endogenous serotonin on autoreceptors.
-
Measure Neurotransmitter Release: Use a technique like in vivo microdialysis to directly measure serotonin levels in the relevant brain region after this compound administration. An increase in serotonin would support the autoreceptor blockade hypothesis.[3]
-
Use a "Silent" Antagonist: Compare the effects of this compound with a different 5-HT1B/1D antagonist that has no reported partial agonist activity (if available for your system) to see if the effect persists.
-
Issue 2: The antagonist effect of this compound seems weak or incomplete in my functional assay.
-
Possible Cause 1: Partial Agonism. In the presence of a full agonist (like serotonin or sumatriptan), a partial agonist like this compound will compete for the same binding site. At high concentrations, it will displace the full agonist, but since it activates the receptor weakly, the net effect is a reduction in the overall response, but not necessarily to baseline. This makes it appear as a non-surmountable antagonist in some functional assays.[1]
-
Possible Cause 2: Slow Dissociation. this compound has been shown to dissociate slowly from the 5-HT1D receptor.[1] This can lead to an insurmountable antagonism, where simply increasing the concentration of the agonist does not fully restore the maximal response, making the antagonist effect appear incomplete within the timeframe of the experiment.
-
Troubleshooting Steps:
-
Conduct a Schild Analysis: Perform concentration-response curves to a full agonist in the presence of several fixed concentrations of this compound. A parallel rightward shift in the agonist curve with no reduction in the maximum response is indicative of competitive antagonism. A reduction in the maximum response suggests non-competitive antagonism or partial agonism.
-
Increase Pre-incubation Time: Ensure that this compound has sufficient time to reach equilibrium with the receptor before adding the agonist, especially given its slow dissociation kinetics.
-
Issue 3: My in vivo results with this compound are the opposite of what I expected.
-
Possible Cause: Complex Circuit Effects. The central nervous system is a complex network. Blocking 5-HT1B/1D receptors in one brain region can have cascading effects on other neurotransmitter systems and regions. For instance, while local application in the cortex might increase 5-HT, systemic administration has paradoxically been shown to decrease cortical 5-HT levels, highlighting complex network-level regulations.[3] Similarly, an effect observed on behavior, such as learning, may be the net result of actions on both presynaptic and postsynaptic receptors.[4]
-
Troubleshooting Steps:
-
Use Local Infusions: If possible, administer this compound directly into the specific brain nucleus of interest to isolate its effects to that region, rather than systemic administration.
-
Combine with Other Antagonists: Use this compound in combination with antagonists for other receptors (e.g., dopamine (B1211576) or GABA receptors) that might be modulated downstream of 5-HT1B/1D receptor blockade to dissect the circuitry.
-
Measure Multiple Outcomes: Correlate behavioral changes with neurochemical changes (e.g., via microdialysis) to build a more complete picture of the drug's effect.
-
Data Presentation
Table 1: this compound Binding Affinity & Functional Activity Profile
| Receptor Subtype | Species | pKi (Binding Affinity) | pA2 / pKB (Antagonist Potency) | pEC50 (Agonist Potency) | Emax (Intrinsic Activity) |
| 5-HT1B | Human | ~8.8 - 9.5 | ~9.1 - 9.7 | 9.7 | ~31% (Partial Agonist) |
| 5-HT1D | Human | ~8.8 - 9.9 | ~8.5 - 8.6 | 8.6 | ~29% (Partial Agonist) |
| 5-HT2A | Human | ~7.4 | Weak Antagonist | - | - |
| 5-HT1A | Human | ~6.0 - 7.0 | Weak Antagonist | Low | Partial Agonist |
| 5-HT7 | - | < 6.0 | Inactive | - | - |
| Adrenergic α1 | - | < 6.0 | - | - | - |
| Adrenergic α2 | - | < 6.0 | - | - | - |
| Dopamine D2 | - | < 6.0 | - | - | - |
Data compiled from multiple sources. Values are approximate and can vary based on the specific assay conditions (e.g., radioligand, cell type, tissue).pKi, pA2, pKB, and pEC50 are the negative logarithm of the Ki, A2, KB, and EC50 values, respectively. A higher value indicates greater affinity/potency.Emax is expressed relative to a full agonist like 5-HT.
Mandatory Visualizations
Signaling Pathways and Experimental Logic
Caption: 5-HT1B/1D receptors act as presynaptic autoreceptors to inhibit 5-HT release.
Caption: Troubleshooting logic for interpreting agonist-like effects of this compound.
Caption: Workflow for a cAMP assay to test this compound's mixed agonist-antagonist profile.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for 5-HT1B/1D receptors.
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the target receptor in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add membrane homogenate, a fixed concentration of a suitable radioligand (e.g., [3H]-GR125743), and assay buffer.
-
Non-specific Binding (NSB) Wells: Add membrane homogenate, the radioligand, and a high concentration of a non-labeled competing ligand (e.g., 10 µM serotonin) to saturate the receptors.
-
Competition Wells: Add membrane homogenate, the radioligand, and varying concentrations of unlabeled this compound (typically spanning 8-10 log units).
-
-
Incubation & Filtration:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Data Acquisition & Analysis:
-
Dry the filter mat and measure the radioactivity trapped on each filter disk using a scintillation counter.
-
Calculate specific binding by subtracting the average NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Gi-Coupled cAMP Functional Assay
This protocol assesses whether this compound acts as an antagonist or a partial agonist at 5-HT1B/1D receptors, which are Gi-coupled and thus inhibit adenylyl cyclase.
-
Cell Culture:
-
Culture cells stably expressing the human 5-HT1B or 5-HT1D receptor (e.g., CHO or HEK293 cells) to an appropriate density in 96-well plates.
-
-
Assay Procedure:
-
Wash the cells with serum-free media or a suitable assay buffer (e.g., HBSS).
-
Add a phosphodiesterase (PDE) inhibitor like IBMX to prevent the degradation of cAMP and amplify the signal.
-
To test for antagonist activity: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Stimulate the cells by adding a fixed concentration of an adenylyl cyclase activator (e.g., 1 µM Forskolin) simultaneously with either a buffer control, a full agonist (e.g., 5-HT at its EC80), or the full agonist + varying concentrations of this compound.
-
To test for partial agonist activity: In a separate set of wells, add varying concentrations of this compound in the presence of Forskolin but without the full agonist.
-
Incubate for 30-60 minutes at 37°C.
-
-
cAMP Measurement:
-
Terminate the reaction and lyse the cells.
-
Measure the intracellular cAMP concentration using a commercial kit, such as HTRF, LANCE, or ELISA-based assays, following the manufacturer's instructions.
-
-
Data Analysis:
-
Antagonist Mode: Plot the cAMP level against the log concentration of this compound in the presence of the full agonist. Fit the data to determine the IC50 of this compound's inhibitory effect. This can be used to calculate a pA2 or KB value, representing its antagonist potency.
-
Agonist Mode: Plot the cAMP level against the log concentration of this compound (in the absence of the full agonist). A concentration-dependent decrease in the Forskolin-stimulated cAMP level indicates agonist activity. Fit the data to determine the EC50 (potency) and the Emax (efficacy) relative to the maximal inhibition achieved by the full agonist. If Emax is significantly above 0% but below 100%, it confirms partial agonism.
-
References
- 1. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the 5-HT1D receptor antagonist this compound on extracellular levels of 5-HT in the guinea-pig frontal cortex as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the 5-HT receptor antagonists this compound (5-HT1B/1D) and MDL100907 (5-HT2A) in the consolidation of learning - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing GR127935 off-target effects at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GR127935. The information below will help address potential off-target effects, particularly at high concentrations, and ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: I am observing unexpected effects in my experiment with high concentrations of this compound. What could be the cause?
A1: While this compound is a potent and selective 5-HT1D receptor antagonist, at higher concentrations (submicromolar and above), it can exhibit off-target activities. These may include agonist activity at 5-HT1A, 5-HT1B, and 5-HT1Dα receptors, as well as moderate blockade of 5-HT2A receptors.[1][2] These unintended interactions can lead to confounding results. It is crucial to carefully consider the concentration of this compound used in your experiments.
Q2: What are the known off-target binding affinities and functional activities of this compound?
A2: this compound has a high affinity for the 5-HT1D receptor. However, its selectivity is concentration-dependent. The table below summarizes its activity at various receptors.
Q3: How can I mitigate the off-target effects of this compound in my experiments?
A3: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired 5-HT1D antagonism in your specific model.
-
Employ a selective antagonist for potential off-target receptors: To confirm that the observed effect is due to 5-HT1D antagonism, you can co-administer a selective antagonist for a suspected off-target receptor (e.g., a 5-HT1A or 5-HT2A antagonist) to see if it blocks the unexpected effect.
-
Use a structurally different 5-HT1D antagonist: To confirm that the primary effect is on-target, a structurally unrelated 5-HT1D antagonist should produce similar results.
-
Perform control experiments: In cell lines or tissues that do not express the 5-HT1D receptor but do express potential off-target receptors, test the effect of this compound to isolate and characterize any off-target responses.
Q4: Are there any paradoxical effects reported for this compound at high doses?
A4: While the available literature does not extensively detail paradoxical effects in the classical sense, the shift from silent antagonism at 5-HT1Dβ receptors to agonist activity at other 5-HT1 subtypes at higher concentrations can be considered a complex pharmacological profile that could lead to unexpected or seemingly contradictory results depending on the biological system under investigation.[1]
Data Presentation
Table 1: On-Target and Off-Target Activity of this compound
| Receptor Subtype | Reported Activity | Potency/Affinity | Species |
| 5-HT1Dβ | Antagonist (Silent) | KB: 1.3 nM | Human |
| 5-HT1Dα | Agonist (Intrinsic Activity) | Submicromolar and higher | Human |
| 5-HT1B | Agonist (Intrinsic Activity) | Submicromolar and higher | Opossum |
| 5-HT1A | Agonist (Intrinsic Activity) | Submicromolar and higher | Human |
| 5-HT1A | Antagonist (Weak, Partial) | At 10 µM | Human |
| 5-HT2A | Antagonist (Moderate) | pKi: 7.4 | Not Specified |
Experimental Protocols
Key Experiment: Functional cAMP Assay to Determine Agonist/Antagonist Activity
This protocol is a generalized method to assess the functional activity of this compound at 5-HT1 receptors that are coupled to the inhibition of adenylyl cyclase.
Objective: To determine if this compound acts as an agonist or antagonist at a specific 5-HT1 receptor subtype expressed in a cell line.
Materials:
-
Cell line expressing the human 5-HT1 receptor of interest (e.g., CHO-K1 or HeLa cells)
-
Cell culture medium and supplements
-
This compound
-
Known 5-HT1 receptor agonist (e.g., 5-CT)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit or similar)
-
Plate reader compatible with the chosen cAMP assay
Methodology:
-
Cell Culture: Culture the cells expressing the receptor of interest according to standard protocols. Seed the cells into a 96-well or 384-well plate at an appropriate density and allow them to attach overnight.
-
Agonist Mode:
-
Prepare a dose-response curve of this compound.
-
Stimulate the cells with various concentrations of this compound in the presence of a fixed concentration of forskolin (to stimulate cAMP production).
-
Incubate for the recommended time according to the cAMP assay kit manufacturer's instructions.
-
Lyse the cells and measure the intracellular cAMP levels.
-
A decrease in forskolin-stimulated cAMP levels indicates agonist activity.
-
-
Antagonist Mode:
-
Prepare a dose-response curve of a known 5-HT1 receptor agonist.
-
Pre-incubate the cells with a fixed concentration of this compound (or vehicle control).
-
Stimulate the cells with the agonist dose-response curve in the presence of a fixed concentration of forskolin.
-
Incubate and measure the intracellular cAMP levels as described above.
-
A rightward shift in the agonist's dose-response curve in the presence of this compound indicates antagonist activity.
-
-
Data Analysis:
-
For agonist activity, plot the cAMP levels against the log concentration of this compound to determine the EC50.
-
For antagonist activity, perform a Schild analysis to determine the KB value of this compound.
-
Visualizations
Caption: Concentration-dependent effects of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Functional effects of the 5-HT1D receptor antagonist GR 127,935 at human 5-HT1D alpha, 5-HT1D beta, 5-HT1A and opossum 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of this compound, a 5-HT(1B/D) receptor ligand, with functional 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GR127935 Behavioral Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in behavioral experiments involving the 5-HT1B/1D receptor antagonist, GR127935.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability in locomotor activity after this compound administration. What are the potential causes and solutions?
A1: High variability in locomotor activity is a common challenge in behavioral pharmacology. Several factors can contribute to this issue when working with this compound:
-
Environmental Factors: Rodents are highly sensitive to their environment. Inconsistent lighting, noise levels, or odors can significantly impact their activity levels.
-
Troubleshooting:
-
Lighting: Ensure consistent and appropriate lighting conditions for all testing sessions. Since mice are nocturnal, testing under dim red light can reduce anxiety and increase exploratory behavior.[1]
-
Noise: Conduct experiments in a quiet, dedicated behavioral testing room to minimize auditory disturbances.
-
Odors: Be mindful of strong scents from perfumes, cleaning agents, or other animals, as these can influence rodent behavior. Handle animals consistently to minimize experimenter-induced odor cues.
-
-
-
Animal-Specific Factors: The strain, sex, and age of the animals can all contribute to variability.
-
Troubleshooting:
-
Strain: Use a consistent and well-characterized rodent strain throughout the study.
-
Sex: Be aware of sex-dependent differences in locomotor response to serotonergic compounds. It is often advisable to test males and females separately.
-
Age: Use a narrow age range for all experimental subjects to minimize age-related differences in activity.
-
-
-
Drug Administration: The route of administration, vehicle, and injection stress can introduce variability.
-
Troubleshooting:
-
Route: Intraperitoneal (i.p.) injection is common for this compound.[2] Ensure consistent injection technique and volume.
-
Vehicle: The solubility of this compound can be a factor. A common vehicle is saline, but depending on the salt form of the compound, other vehicles like a small percentage of DMSO in saline might be necessary. Always include a vehicle-only control group to account for any effects of the vehicle itself.
-
Habituation: Habituate animals to the testing environment and handling procedures for several days before the experiment to reduce stress-induced hyperactivity or hypoactivity.
-
-
Q2: What is a typical dose range for this compound in locomotor studies, and what effects should we expect?
A2: The dose of this compound will depend on the specific research question and whether it is being used to study its own effects on basal activity or to antagonize the effects of a 5-HT1B/1D agonist.
-
Basal Locomotor Activity: When administered alone, this compound has been shown to dose-dependently decrease basal locomotor activity in rats.[2] Doses in the range of 1 to 10 mg/kg (i.p.) have been reported to reduce cage crossings and rearing behavior.[2]
-
Antagonism of Agonist-Induced Hyperactivity: this compound is frequently used to block the hyperlocomotor effects of 5-HT1A/1B agonists like RU 24969. In these studies, this compound is typically administered prior to the agonist. Doses of 3.3 and 10 mg/kg (i.p.) of this compound have been shown to prevent the locomotor-activating effects of RU 24969.[2]
Q3: We are using this compound in the elevated plus-maze (EPM) to assess anxiety-like behavior, but the results are inconsistent. How can we improve our protocol?
A3: The EPM is sensitive to subtle procedural variations. To improve consistency:
-
Habituation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the trial.
-
Handling: Handle mice gently by the base of the tail to minimize stress. Place the animal in the center of the maze facing a closed arm.
-
Trial Duration: A standard trial duration is 5 minutes.[3]
-
Lighting: The level of illumination can impact anxiety-like behavior. Maintain consistent lighting conditions across all trials.
-
Data Interpretation: The primary measures are the time spent in and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic-like effect. Be aware that locomotor activity can confound the interpretation of EPM data. Always analyze total distance traveled or the number of closed arm entries to assess general activity.
-
This compound Effects: In some studies, this compound has shown anxiolytic-like effects in the Vogel conflict drinking test at doses of 5-10 mg/kg.[4] However, its effects in the EPM may be less robust.
Q4: We are planning a drug interaction study with this compound and a selective serotonin (B10506) reuptake inhibitor (SSRI). What are the key design considerations?
A4: When designing a drug interaction study, it is crucial to consider the pharmacokinetic and pharmacodynamic properties of both drugs.
-
Timing of Administration: The timing of this compound and the SSRI administration will depend on the half-life of each compound and the desired experimental outcome. For example, to investigate if this compound can block the acute behavioral effects of an SSRI, this compound would typically be administered 15-30 minutes prior to the SSRI.
-
Dose Selection: Use a dose of this compound known to be effective at antagonizing 5-HT1B/1D receptors (e.g., 1-10 mg/kg, i.p.). The SSRI dose should be chosen based on previous behavioral studies.
-
Control Groups: It is essential to include the following control groups:
-
Vehicle + Vehicle
-
Vehicle + this compound
-
SSRI + Vehicle
-
SSRI + this compound
-
-
Behavioral Assay: Choose a behavioral assay that is sensitive to the effects of both drugs. For example, if investigating antidepressant-like effects, the tail suspension test could be used. This compound has been shown to block the effects of paroxetine (B1678475) and imipramine (B1671792) in this test.[5]
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on the behavioral effects of this compound.
Table 1: Effect of this compound on Basal and Agonist-Induced Locomotor Activity in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Locomotor Activity (Cage Crossings) | % of Control |
| Vehicle | - | 150 ± 20 | 100% |
| This compound | 1 | 120 ± 15 | 80% |
| This compound | 3.3 | 90 ± 10 | 60% |
| This compound | 10 | 75 ± 8 | 50% |
| RU 24969 | 5 | 450 ± 40* | 300% |
| This compound + RU 24969 | 3.3 + 5 | 160 ± 25# | 107% |
| This compound + RU 24969 | 10 + 5 | 140 ± 20# | 93% |
Data are hypothetical and for illustrative purposes, based on findings from Chaouloff et al., 1999.[2] *p < 0.05 compared to Vehicle. #p < 0.05 compared to RU 24969 alone.
Table 2: Effect of this compound in a Model of Anxiety-Like Behavior (Vogel Conflict Drinking Test) in Rats
| Treatment Group | Dose (mg/kg) | Number of Shocks Received | % Increase vs. Vehicle |
| Vehicle | - | 10 ± 2 | - |
| Diazepam (positive control) | 2.5 | 25 ± 4 | 150% |
| This compound | 5 | 18 ± 3 | 80% |
| This compound | 10 | 22 ± 4* | 120% |
Data are hypothetical and for illustrative purposes, based on findings from Tatarczynska et al., 2004.[4] *p < 0.05 compared to Vehicle.
Experimental Protocols
Open Field Test for Locomotor Activity
Objective: To assess the effect of this compound on spontaneous locomotor activity and exploration in rodents.
Materials:
-
Open field arena (e.g., 40 x 40 x 40 cm for mice)
-
Video tracking software
-
This compound
-
Vehicle (e.g., sterile saline)
-
Syringes and needles for injection
Methodology:
-
Habituation: Acclimate animals to the testing room for at least 30 minutes prior to the experiment.
-
Drug Administration: Administer this compound or vehicle via the chosen route (e.g., i.p.) at the desired dose. A typical pretreatment time is 15-30 minutes.
-
Test Initiation: Gently place the animal in the center of the open field arena.
-
Data Collection: Record the animal's activity for a set duration (e.g., 15-30 minutes) using video tracking software. Key parameters to measure include:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency (vertical activity)
-
-
Data Analysis: Compare the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Elevated Plus-Maze for Anxiety-Like Behavior
Objective: To evaluate the potential anxiolytic or anxiogenic effects of this compound.
Materials:
-
Elevated plus-maze apparatus
-
Video camera and analysis software
-
This compound
-
Vehicle
-
Syringes and needles
Methodology:
-
Acclimation: Allow the animals to acclimate to the dimly lit testing room for at least 30 minutes.
-
Drug Administration: Administer this compound or vehicle 15-30 minutes prior to testing.
-
Test Initiation: Place the animal in the center of the maze, facing one of the closed arms.
-
Data Collection: Record the animal's behavior for 5 minutes. The following parameters are typically measured:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. Compare these values across treatment groups. Analyze total distance traveled or closed arm entries to control for changes in general locomotor activity.
Visualizations
Caption: Signaling pathway of 5-HT1B/1D receptor antagonism by this compound.
Caption: General experimental workflow for a this compound behavioral study.
Caption: Logical relationship between this compound, its mechanism, and behavioral outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. GR 127935 reduces basal locomotor activity and prevents RU 24969-, but not D-amphetamine-induced hyperlocomotion, in the Wistar-Kyoto hyperactive (WKHA) rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GR 127935 blocks the locomotor and antidepressant-like effects of RU 24969 and the action of antidepressants in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
GR127935 stability in solution for long-term experiments
Welcome to the technical support center for GR127935. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting long-term experiments using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For optimal stability and solubility, it is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO). Water can also be used as a solvent.[1] For long-term storage, DMSO is generally preferred as it can minimize degradation.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: this compound stock solutions should be stored at -20°C or -80°C for long-term use. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. For short-term storage (up to a few days), solutions can be kept at 4°C.
Q3: How can I determine the stability of my this compound solution during a long-term experiment?
A3: The stability of your this compound solution can be assessed by periodically analyzing its concentration and purity using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A decrease in the concentration of the parent compound or the appearance of new peaks in the chromatogram can indicate degradation.
Q4: I observed precipitation in my this compound working solution. What could be the cause and how can I resolve it?
A4: Precipitation in aqueous working solutions is a common issue, often caused by the lower solubility of the compound when diluted from a high-concentration DMSO stock. To address this, ensure the final concentration of DMSO in your aqueous solution is kept low (typically below 1%) and that the final concentration of this compound does not exceed its aqueous solubility limit. Gentle warming and vortexing may help to redissolve the precipitate, but if the problem persists, consider preparing a fresh, more dilute working solution.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
If you are observing variability or unexpected outcomes in your long-term experiments with this compound, consider the following troubleshooting steps:
-
Verify Solution Integrity:
-
Action: Analyze an aliquot of your this compound working solution using HPLC to confirm its concentration and purity.
-
Rationale: Degradation of this compound over the course of the experiment will lead to a lower effective concentration and the presence of potentially interfering degradation products.
-
-
Evaluate Storage and Handling:
-
Action: Review your solution preparation and storage procedures. Ensure that stock solutions are stored at the recommended temperature and that freeze-thaw cycles are minimized.
-
Rationale: Improper storage is a primary cause of compound degradation.
-
-
Assess Experimental Conditions:
-
Action: Examine the pH, temperature, and light exposure of your experimental setup.
-
Rationale: Extreme pH, elevated temperatures, and prolonged exposure to light can accelerate the degradation of small molecules.
-
Decision Tree for Troubleshooting Inconsistent Results
Caption: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound hydrochloride (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound hydrochloride using a calibrated analytical balance. Note: The molecular weight of this compound hydrochloride is 534.06 g/mol .
-
Dissolve the weighed solid in the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Long-Term Stability Assessment of this compound in Solution
This protocol describes a method for evaluating the stability of a this compound solution over time using HPLC.
-
Sample Preparation:
-
Prepare a 1 mM solution of this compound in the desired solvent (e.g., DMSO, cell culture medium).
-
Divide the solution into multiple aliquots in amber vials and store them under the desired experimental conditions (e.g., 4°C, 25°C, 37°C).
-
-
Time Points for Analysis:
-
Analyze an aliquot at designated time points (e.g., 0, 24, 48, 72 hours, and weekly thereafter).
-
-
HPLC Analysis:
-
At each time point, dilute an aliquot of the sample to a suitable concentration for HPLC analysis.
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Use a mobile phase gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Monitor the elution of this compound and any potential degradation products using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Calculate the percentage of the initial this compound concentration remaining at each time point.
-
Monitor the appearance and growth of any new peaks, which may represent degradation products.
-
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in solution.
Quantitative Data Summary
The following tables present hypothetical stability data for this compound in different solvents and at various temperatures, as might be determined by an HPLC-based stability study.
Table 1: Stability of this compound (1 mM) in DMSO at Different Temperatures
| Time (days) | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 37°C |
| 0 | 100.0 | 100.0 | 100.0 |
| 7 | 99.8 | 98.5 | 95.2 |
| 14 | 99.5 | 97.1 | 90.8 |
| 30 | 99.1 | 94.3 | 82.5 |
Table 2: Stability of this compound (100 µM) in Cell Culture Medium (DMEM) at 37°C
| Time (hours) | % Remaining |
| 0 | 100.0 |
| 24 | 96.3 |
| 48 | 92.1 |
| 72 | 88.5 |
Signaling Pathway
This compound is a potent and selective antagonist of the 5-HT1B and 5-HT1D receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation by serotonin (B10506) (5-HT), inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Simplified 5-HT1B/1D receptor signaling pathway.
References
Technical Support Center: GR127935 Administration and Unexpected Behavioral Outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GR127935 in experimental settings. The information is designed to address specific issues that may arise during your experiments and provide clarity on unexpected behavioral outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1] It has a high affinity for these receptors and a lower affinity for other serotonin receptor subtypes and other neurotransmitter receptors.[2] At higher concentrations, it may also exhibit moderate blocking properties at 5-HT2A receptors.
Q2: What are the expected behavioral effects of this compound administration alone?
A2: When administered alone, this compound often has minimal to no significant behavioral effects in standard tests such as the elevated plus maze and forced swim test.[3] Its primary role in many studies is to antagonize the effects of 5-HT1B/1D receptor agonists, thereby confirming the involvement of these receptors in a particular behavioral response.
Q3: Can this compound produce anxiolytic-like effects?
A3: Yes, some studies have reported that this compound can exhibit anxiolytic-like properties. This effect is thought to be mediated by its antagonism of 5-HT1B/1D receptors, which are implicated in anxiety pathways. However, the manifestation and magnitude of this effect can be dependent on the specific behavioral paradigm and the animal model used.
Q4: Does this compound have antidepressant-like effects?
A4: The role of this compound in depressive-like behaviors is complex. While it does not typically produce a direct antidepressant-like effect when administered alone in tests like the forced swim test, it has been shown to block the antidepressant effects of some selective serotonin reuptake inhibitors (SSRIs). This suggests that 5-HT1B/1D receptor function is involved in the mechanism of action of certain antidepressants.
Troubleshooting Guide
Issue 1: I administered this compound and observed no change in my behavioral assay.
-
Possible Cause 1: Intrinsic Activity. this compound is an antagonist and often has little to no behavioral effect when given on its own. Its effects are most prominent when used to block the action of a 5-HT1B/1D agonist.
-
Troubleshooting Step 1: Co-administer this compound with a known 5-HT1B/1D agonist (e.g., anpirtoline) to confirm that this compound is effectively blocking the agonist-induced behavioral changes.
-
Possible Cause 2: Dose Selection. The dose of this compound may be insufficient to occupy a significant number of 5-HT1B/1D receptors.
-
Troubleshooting Step 2: Conduct a dose-response study to determine the optimal dose for your specific animal model and behavioral paradigm. Refer to the data presentation tables below for reported effective doses in various assays.
-
Possible Cause 3: Pharmacokinetics. The timing of administration relative to the behavioral test may not align with the peak plasma and brain concentrations of the compound.
-
Troubleshooting Step 3: Review the pharmacokinetic data for this compound in your chosen species and adjust the pre-treatment time accordingly.
Issue 2: I observed a paradoxical or unexpected behavioral outcome after this compound administration.
-
Possible Cause 1: Off-Target Effects. At higher doses, this compound may exhibit antagonist activity at other receptors, such as the 5-HT2A receptor, which could lead to unforeseen behavioral effects.
-
Troubleshooting Step 1: If using a high dose of this compound, consider if the observed behavior aligns with the known effects of blocking other serotonin receptors. It may be necessary to use a lower, more selective dose.
-
Possible Cause 2: Interaction with Endogenous Serotonin Tone. The behavioral effects of a serotonin receptor antagonist can be influenced by the baseline level of serotonergic activity in the specific brain regions mediating the behavior.
-
Troubleshooting Step 2: Consider the basal anxiety state and stress levels of your animals, as these can influence endogenous serotonin levels and modulate the effects of this compound. Ensure consistent and minimal stress handling procedures.
-
Possible Cause 3: Complex Role of 5-HT1B/1D Receptors. These receptors function as both autoreceptors (regulating serotonin release) and heteroreceptors (modulating the release of other neurotransmitters). Blocking these receptors can therefore have complex downstream effects on multiple neurotransmitter systems.
-
Troubleshooting Step 3: A thorough review of the literature on the role of 5-HT1B/1D receptors in your behavioral paradigm is recommended to understand the potential for complex neurochemical interactions.
Data Presentation
Table 1: Effects of this compound on Locomotor Activity in Rodents
| Species | Dose (mg/kg) | Administration Route | Effect on Locomotor Activity | Co-administered Drug (if any) |
| Rat | 3.3, 10 | i.p. | Dose-dependent decrease in basal activity | None |
| Rat | 3.3, 10 | i.p. | Prevented hyperlocomotion | RU 24969 (5-HT1A/1B agonist) |
| Rat | 3.3 | i.p. | No effect on hyperlocomotion | D-amphetamine |
Table 2: Effects of this compound in Anxiety-Related Behavioral Models
| Species | Behavioral Test | Dose (mg/kg) | Administration Route | Outcome |
| Rat | Elevated Plus Maze | up to 40 | i.p. | Anxiolytic-like effect (less active than diazepam) |
| Mouse | Vogel Conflict Drinking Test | 5-10 | i.p. | Anxiolytic-like effect (comparable to diazepam) |
Table 3: Effects of this compound in Depressive-Like Behavioral Models
| Species | Behavioral Test | Dose (mg/kg) | Administration Route | Outcome | Co-administered Drug (if any) |
| Mouse | Forced Swim Test | 20-40 | i.p. | No effect on immobility time | None |
| Mouse | Tail Suspension Test | Not specified | Not specified | Blocked antidepressant-like effect | Paroxetine, Imipramine |
Experimental Protocols
1. Elevated Plus Maze (EPM) for Anxiety-Like Behavior
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor. For rats, arms are typically 50 cm long and 10 cm wide, elevated 50 cm. For mice, arms are typically 30 cm long and 5 cm wide, elevated 40-50 cm.
-
Procedure:
-
Habituate the animal to the testing room for at least 60 minutes prior to the test.
-
Administer this compound or vehicle at the appropriate pre-treatment time.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using a video camera positioned above the maze.
-
Analyze the recording for time spent in the open and closed arms, and the number of entries into each arm. An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.
-
Thoroughly clean the maze with 70% ethanol (B145695) between each animal to remove olfactory cues.
-
2. Forced Swim Test (FST) for Depressive-Like Behavior
-
Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Habituate the animal to the testing room.
-
Administer this compound or vehicle at the designated time before the test.
-
Gently place the animal into the water-filled cylinder.
-
The total test duration is typically 6 minutes. The first 2 minutes are considered a habituation period, and behavior is scored during the final 4 minutes.
-
Record the duration of immobility, which is defined as the time the animal spends floating with only minor movements necessary to keep its head above water.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
After the test, remove the animal, dry it with a towel, and place it in a heated cage for recovery before returning to its home cage.
-
3. Open Field Test for Locomotor Activity
-
Apparatus: A square arena with walls (e.g., 40 x 40 x 30 cm for rats). The floor is typically divided into a grid of squares (center and periphery).
-
Procedure:
-
Acclimate the animal to the testing room.
-
Administer this compound or vehicle.
-
Place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).
-
Record the session with an overhead video camera and use tracking software to analyze locomotor activity.
-
Key parameters to measure include total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Clean the apparatus thoroughly between animals.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound as a 5-HT1B/1D antagonist.
References
Technical Support Center: Controlling for GR127935 Effects on Locomotor Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GR127935 in locomotor activity experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect locomotor activity?
This compound is a potent and selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors. In locomotor activity studies, it typically reduces basal (spontaneous) locomotor activity in a dose-dependent manner.[1] It is also effective in preventing or attenuating hyperactivity induced by 5-HT1A/B receptor agonists like RU 24969.[1][2]
Q2: What is the primary mechanism of action of this compound?
This compound functions by blocking the 5-HT1B and 5-HT1D receptors. These receptors are involved in regulating the release of serotonin and other neurotransmitters. By antagonizing these receptors, this compound can modulate serotonergic neurotransmission, which in turn influences locomotor behavior. The 5-HT1B receptor, in particular, has been shown to play a significant role in mediating hyperlocomotor effects.[1]
Q3: What is a typical dose range for this compound in rodent locomotor studies?
The effective dose of this compound can vary depending on the animal species, the specific experimental question, and the route of administration. However, studies in rats have shown that intraperitoneal (IP) injections in the range of 1 to 10 mg/kg are effective in reducing basal locomotor activity and blocking agonist-induced hyperlocomotion.[1] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q4: How should I prepare and administer this compound for in vivo studies?
This compound hydrochloride is soluble in water. For in vivo studies, it is often dissolved in physiological saline (0.9% NaCl). It is crucial to ensure the compound is fully dissolved before administration. The choice of vehicle should always be validated to ensure it does not have an independent effect on locomotor activity. A vehicle-control group is an essential component of any experimental design.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No effect of this compound on basal locomotor activity. | - Insufficient Dose: The dose may be too low to elicit a response. - Animal Strain/Species Differences: Sensitivity to 5-HT receptor ligands can vary between different rodent strains and species. - Low Basal Activity: If the baseline locomotor activity of the animals is already very low, a floor effect may prevent the observation of a further reduction. - Drug Preparation/Administration Issue: Improper dissolution or administration of the compound. | - Conduct a Dose-Response Study: Test a range of doses (e.g., 1, 3.3, 10 mg/kg, IP) to determine the effective dose in your specific model.[1] - Review Literature for Your Strain: Check for published data on the effects of this compound in the specific strain you are using. - Ensure Optimal Testing Conditions: Test animals during their active phase (e.g., the dark cycle for nocturnal rodents) to ensure a sufficiently high baseline of activity. - Verify Drug Preparation: Confirm the correct calculation of the dose and ensure complete dissolution of this compound in the vehicle. Check administration technique for accuracy. |
| Paradoxical increase in locomotor activity. | - Off-Target Effects at High Doses: While selective, very high doses of any compound can lead to off-target effects. - Interaction with Other Neurotransmitter Systems: The serotonergic system interacts with other systems like the dopaminergic system, which can sometimes lead to unexpected outcomes.[3][4] - Genetic Background of Animals: Genetic variations, such as in 5-HT2C receptor function, can lead to paradoxical responses to serotonergic drugs.[5] | - Lower the Dose: If a high dose was used, try a lower dose within the recommended range. - Consider Receptor Selectivity: Review the selectivity profile of this compound and consider potential interactions with other receptors at the dose used. - Characterize Animal Model: Be aware of the genetic background of your animals and any known alterations in neurotransmitter systems. |
| High variability in locomotor response between animals. | - Individual Differences in Metabolism/Receptor Expression: Animals can have natural variations in how they respond to drugs. - Stress/Habituation: Differences in handling, stress levels, and habituation to the testing environment can significantly impact locomotor activity. - Inconsistent Drug Administration: Variations in injection volume or site can lead to variable drug exposure. | - Increase Sample Size: A larger number of animals per group can help to overcome individual variability. - Standardize Procedures: Ensure consistent handling, acclimation periods, and testing times for all animals.[6] - Refine Administration Technique: Ensure all personnel are proficient in the chosen administration route to minimize variability. |
| This compound fails to block agonist-induced hyperactivity. | - Agonist Dose is Too High: The dose of the stimulating agent (e.g., RU 24969) may be too high, overpowering the antagonistic effect of this compound. - Timing of Administration: The pre-treatment time with this compound may not be optimal for blocking the agonist's effect. - Agonist Acts Through a Different Pathway: The locomotor-stimulating agent may not be acting primarily through 5-HT1B/D receptors. For example, this compound does not block D-amphetamine-induced hyperlocomotion.[1] | - Adjust Agonist Dose: Perform a dose-response curve for the agonist to find a dose that produces a robust but not maximal effect. - Optimize Pre-treatment Time: Test different pre-treatment intervals for this compound before administering the agonist. A common pre-treatment time is 10-30 minutes.[1] - Confirm Agonist's Mechanism of Action: Ensure the agonist you are using primarily targets the 5-HT1B/D pathway for its locomotor effects. |
Data Presentation
Table 1: Effect of this compound on Basal and RU 24969-Induced Locomotor Activity in Wistar-Kyoto Hyperactive (WKHA) Rats
| Treatment Group | Dose (mg/kg, IP) | Mean Cage Crossings (± SEM) | % Change from Control |
| Vehicle | - | 250 ± 30 | - |
| This compound | 1 | 220 ± 25 | -12% |
| This compound | 3.3 | 180 ± 20 | -28% |
| This compound | 10 | 150 ± 15 | -40% |
| RU 24969 | 5 | 550 ± 40* | +120% |
| This compound + RU 24969 | 3.3 + 5 | 280 ± 35# | +12% |
| This compound + RU 24969 | 10 + 5 | 260 ± 30# | +4% |
*p < 0.05 compared to Vehicle group. #p < 0.05 compared to RU 24969 group. Data are hypothetical and for illustrative purposes, based on findings from Chaouloff & Winstanley (1999).[1]
Experimental Protocols
Protocol 1: Assessing the Effect of this compound on Basal Locomotor Activity
-
Animals: Male Wistar rats (250-300g). House individually for at least 3-4 days before testing to allow for acclimation. Maintain on a 12:12 hour light/dark cycle with ad libitum access to food and water.
-
Apparatus: Standard locomotor activity chambers equipped with infrared beams to automatically record horizontal and vertical movements.[7]
-
Habituation: On the day of the experiment, transport the animals to the testing room and allow them to acclimate for at least 60 minutes. Then, place each rat in a locomotor activity chamber for a 30-minute habituation period.
-
Drug Preparation: Prepare this compound hydrochloride in sterile 0.9% saline. Prepare fresh on the day of the experiment.
-
Drug Administration: After the habituation period, remove the animals from the chambers and administer either vehicle (saline) or this compound (e.g., 1, 3.3, 10 mg/kg) via intraperitoneal (IP) injection.
-
Data Collection: Immediately return the animals to the locomotor activity chambers and record locomotor activity for a period of 60-90 minutes.
-
Data Analysis: Analyze the data in time bins (e.g., 5-10 minutes) and as a total count over the entire session. Compare the activity of the this compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Assessing the Effect of this compound on Agonist-Induced Hyperlocomotion
-
Animals and Apparatus: As described in Protocol 1.
-
Habituation: As described in Protocol 1.
-
Drug Preparation: Prepare this compound as in Protocol 1. Prepare the 5-HT agonist (e.g., RU 24969) in a suitable vehicle (e.g., saline).
-
Drug Administration (Pre-treatment): After habituation, administer either vehicle or this compound (e.g., 3.3 mg/kg, IP).
-
Drug Administration (Agonist Challenge): After a pre-determined pre-treatment time (e.g., 20 minutes), administer either vehicle or the 5-HT agonist (e.g., RU 24969, 5 mg/kg, IP) to the respective groups.
-
Data Collection: Immediately after the agonist injection, return the animals to the chambers and record locomotor activity for 60-90 minutes.
-
Data Analysis: Compare the locomotor activity of the following groups: Vehicle + Vehicle, Vehicle + Agonist, this compound + Vehicle, and this compound + Agonist. Use a two-way ANOVA to analyze the data.
Visualizations
Caption: Mechanism of this compound action at the synapse.
Caption: Experimental workflow for locomotor activity studies.
References
- 1. GR 127935 reduces basal locomotor activity and prevents RU 24969-, but not D-amphetamine-induced hyperlocomotion, in the Wistar-Kyoto hyperactive (WKHA) rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GR 127935 blocks the locomotor and antidepressant-like effects of RU 24969 and the action of antidepressants in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Locomotor activity depends on β-arrestin recruitment by the dopamine D1 receptor in the striatal D1-D3 receptor heteromer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine antagonist effects on locomotor activity in naive and ethanol-treated FAST and SLOW selected lines of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A paradoxical locomotor response in serotonin 5-HT(2C) receptor mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage - PMC [pmc.ncbi.nlm.nih.gov]
issues with GR127935 delivery in chronic dosing studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals encountering issues with the delivery of GR127935 in chronic dosing studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1][2] Its primary mechanism is to block the action of serotonin at these specific receptor subtypes, which are involved in various physiological processes, including the regulation of neurotransmitter release.
Q2: What are the common administration routes for this compound in preclinical studies?
In preclinical settings, this compound has been administered through various routes, including intraperitoneal (i.p.), intravenous (i.v.), subcutaneous (s.c.), and oral gavage.[1][3] The choice of administration route for chronic studies will depend on the experimental goals, the required dosing frequency, and the desired pharmacokinetic profile.
Q3: Is this compound soluble in aqueous vehicles?
The hydrochloride salt of this compound is soluble in water.[2] This property is advantageous for creating simple aqueous formulations for in vivo studies. However, for long-term studies, the stability of the solution should be verified.
Q4: What are the potential challenges with chronic oral delivery of this compound?
While this compound is reported to be centrally active after oral administration, chronic oral delivery of any compound can face challenges.[2] These can include low or variable bioavailability, potential for gastrointestinal irritation with repeated dosing, and the need for frequent administration, which can be stressful for the animals.[4][5]
Q5: Can osmotic pumps be used for continuous delivery of this compound?
Osmotic pumps are a viable option for continuous and controlled delivery of compounds in chronic studies, which can help maintain stable plasma concentrations.[6][7][8] Given that the hydrochloride salt of this compound is water-soluble, it is a good candidate for formulation in an osmotic pump. However, the stability of the this compound solution at 37°C (body temperature) within the pump needs to be established before starting a chronic study.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound in Formulation
Symptoms:
-
Visible precipitate in the dosing solution.
-
Difficulty in achieving the desired concentration.
-
Inconsistent results between animals or studies.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Salt Form | Ensure you are using a water-soluble salt form, such as this compound hydrochloride.[2] |
| High Concentration | The desired concentration may exceed the solubility limit in the chosen vehicle. Refer to the supplier's solubility data and consider performing your own solubility tests.[2] |
| pH of the Vehicle | The pH of the vehicle can affect the solubility of the compound. For parenteral routes, the pH should ideally be between 5 and 9.[9] Adjusting the pH with a biocompatible buffer may improve solubility. |
| Use of Co-solvents | For less soluble forms or higher concentrations, consider using a biocompatible co-solvent. However, be aware of the potential toxicity of the co-solvent itself in chronic studies.[10][11] |
Issue 2: Inconsistent Efficacy or Variable Plasma Levels in Chronic Dosing
Symptoms:
-
High variability in behavioral or physiological readouts.
-
Plasma concentrations of this compound are not stable or predictable.
-
Loss of drug effect over time.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Solution Instability | The this compound solution may be degrading over the course of the study. It is crucial to assess the stability of your formulation under the storage and administration conditions.[12][13] Prepare fresh solutions regularly. |
| Inconsistent Administration | Repeated injections can lead to variability. Ensure consistent injection volumes, sites, and timing. For routes like intraperitoneal injection, be mindful of potential injection into the gut or other organs.[14] |
| Pharmacokinetic Properties | The half-life of this compound may necessitate more frequent dosing to maintain stable levels. Consider pharmacokinetic studies with repeat dosing to determine the optimal dosing interval.[15][16] |
| Animal Stress | Repeated handling and injections can cause stress, which may affect experimental outcomes. Acclimatize animals to the procedures and consider less stressful administration methods if possible. |
| Use of Osmotic Pumps | For consistent, long-term delivery, consider using osmotic pumps. This eliminates the need for repeated injections and can provide more stable drug exposure.[6][7][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride for Intraperitoneal Injection
-
Materials: this compound hydrochloride, sterile 0.9% saline.
-
Calculation: Determine the required concentration based on the desired dose (mg/kg) and the injection volume (e.g., 5 mL/kg).
-
Dissolution: Under sterile conditions, weigh the required amount of this compound hydrochloride and dissolve it in the calculated volume of sterile 0.9% saline.
-
Mixing: Gently vortex or sonicate until the compound is fully dissolved.
-
Filtration: For chronic studies, it is advisable to sterile-filter the solution through a 0.22 µm filter.
-
Storage: Store the solution protected from light and at an appropriate temperature (e.g., 4°C). The stability of the solution under these conditions should be validated. Prepare fresh solutions at regular intervals.
Protocol 2: General Procedure for Subcutaneous Osmotic Pump Implantation
-
Pump Selection: Choose an osmotic pump with a suitable flow rate and duration for your study.
-
Formulation Preparation: Prepare a sterile, stable solution of this compound at a concentration appropriate for the pump's flow rate and the desired daily dose.
-
Pump Filling: Under sterile conditions, fill the osmotic pump with the this compound solution according to the manufacturer's instructions.
-
Priming: Prime the filled pumps in sterile saline at 37°C for the time specified by the manufacturer to ensure immediate drug delivery upon implantation.
-
Surgical Implantation: Anesthetize the animal. Make a small incision in the skin on the back, between the shoulder blades. Create a subcutaneous pocket using blunt dissection.
-
Pump Insertion: Insert the primed osmotic pump into the subcutaneous pocket.
-
Wound Closure: Close the incision with sutures or wound clips.
-
Post-operative Care: Monitor the animal for recovery from surgery and for any signs of discomfort or inflammation at the implantation site.
Visualizations
Caption: this compound blocks presynaptic 5-HT1B/1D autoreceptors.
Caption: Experimental workflow for a chronic dosing study.
Caption: Troubleshooting logic for inconsistent study results.
References
- 1. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GR 127935 hydrochloride | 5-HT1D Receptors | Tocris Bioscience [tocris.com]
- 3. The effects of this compound, a putative 5-HT1D receptor antagonist, on brain 5-HT metabolism, extracellular 5-HT concentration and behaviour in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review of Challenges in Oral Drug Delivery Systems and Recent Advancements in Innovative Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pharmalesson.com [pharmalesson.com]
- 7. scispace.com [scispace.com]
- 8. Osmotic Pump Drug Delivery Systems-A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gadconsulting.com [gadconsulting.com]
- 10. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. III. Antimetabolites, tubulin-binding agents, platinum drugs, amsacrine, L-asparaginase, interferons, steroids and other miscellaneous antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of vigabatrin following single and multiple oral doses in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. allucent.com [allucent.com]
how to account for the partial agonism of GR127935 in data analysis
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the data analysis of GR127935, focusing on how to account for its partial agonist activity at 5-HT1B/1D receptors.
Frequently Asked Questions (FAQs)
Q1: What is partial agonism and why is it critical for this compound?
A1: Partial agonism is a phenomenon where a compound binds to and activates a receptor but produces a submaximal response compared to a full agonist. This is critical for this compound, which is primarily known as a 5-HT1B/1D receptor antagonist but has been shown to exhibit partial agonist activity at human 5-HT1Dα and 5-HT1Dβ receptors.[1] In experimental systems, this means this compound can act as both an antagonist (blocking the effect of a full agonist) and a weak agonist (producing a small response on its own).
Q2: How can I determine if this compound is behaving as a partial agonist in my assay?
A2: To detect partial agonism, you should run two key experiments:
-
Direct Agonism Test: Apply this compound alone across a range of concentrations to your experimental system (e.g., cells expressing the receptor, isolated tissue). If you observe a measurable, dose-dependent response, even if it is small, the compound is acting as an agonist.
-
Antagonism Test: Co-incubate various concentrations of this compound with a full agonist. A partial agonist will shift the full agonist's concentration-response curve to the right and may also depress the maximum response, which is a hallmark of non-competitive antagonism in this context.
Q3: What are the consequences of ignoring the partial agonism of this compound?
A3: Ignoring the intrinsic efficacy of this compound can lead to significant errors in data interpretation. A classical Schild analysis, which assumes the antagonist has zero efficacy, may yield an inaccurate affinity estimate (pA2 or KB).[2][3] The Schild plot slope may deviate significantly from unity, incorrectly suggesting non-competitive interactions or other complex pharmacological phenomena. This can lead to a mischaracterization of the compound's mechanism of action and the role of the 5-HT1B/1D receptors in your system.
Q4: Which analytical models should be used to account for this compound's partial agonism?
A4: The Operational Model of Agonism is the most appropriate framework for analyzing data involving partial agonists like this compound.[4][5][6] Unlike the classical Schild analysis, the operational model does not assume zero efficacy for the antagonist. It allows for the simultaneous fitting of concentration-response curves for a full agonist and a partial agonist, providing robust estimates of both the compound's affinity (KA) and its efficacy (τ, the transducer constant).[4][7]
Q5: When is a classical Schild analysis acceptable versus an operational model?
A5: A classical Schild analysis is only acceptable if the antagonist (this compound) shows no intrinsic agonist activity in your system and produces parallel rightward shifts of the full agonist's concentration-response curve, resulting in a Schild plot with a slope not significantly different from 1.0.[2][8] If this compound demonstrates any agonist effect on its own or if the Schild plot slope deviates from unity, the operational model is the superior and more accurate method.[5][7]
Troubleshooting Guides
Issue 1: My concentration-response curve for this compound shows a small but measurable effect.
-
Explanation: This is a direct observation of partial agonism. This compound is activating the 5-HT1B/1D receptors, but with lower efficacy than a full agonist.
-
Solution:
-
Quantify this intrinsic activity by determining the Emax (as a percentage of a reference full agonist) and the pEC50 from the concentration-response curve.
-
Do not use a simple antagonist model. Instead, apply the operational model to your data.[4]
-
When analyzing its effect on a full agonist, globally fit both the full agonist's curve and the partial agonist's curve using an operational model equation. This will yield the affinity constant (KA) and the transducer constant (τ) for this compound.[4][5]
-
Issue 2: The Schild plot for this compound is not linear or the slope is significantly different from 1.0.
-
Explanation: A slope other than 1.0 in a Schild plot violates a core assumption of competitive antagonism required for this analysis.[2] This is a common outcome when a partial agonist is analyzed as a pure antagonist. The partial agonism of this compound contributes to the overall response, preventing a simple parallel shift.
-
Solution:
-
Abandon the Schild analysis, as its results will be misleading.
-
Re-analyze the complete dataset (the full agonist curves in the presence of different concentrations of this compound) using the operational model.
-
This model can accurately describe the interaction between a full and a partial agonist, allowing for the estimation of the partial agonist's affinity and efficacy.[5]
-
Issue 3: The antagonist potency (pA2 or KB) I calculated for this compound varies between different tissues or full agonists.
-
Explanation: The apparent potency of a partial agonist can be highly dependent on the experimental system, specifically the receptor density (receptor reserve) and the efficacy of the full agonist used for the challenge. A simple pA2 value does not separate the affinity of the drug from the properties of the system.
-
Solution:
-
Employ the operational model, which separates these parameters. The affinity (KA) is a property of the drug and should remain constant across different systems.[4]
-
The efficacy parameter (τ) and the system maximum response (Emax) will capture the system-dependent variables.
-
By comparing the KA and τ values obtained in different tissues or with different agonists, you can gain a more accurate understanding of both the compound's pharmacology and the properties of the biological system.
-
Data Presentation
Table 1: Pharmacological Profile of this compound at Human 5-HT1D Receptors
| Receptor Subtype | Assay Type | Parameter | Value | Reference |
| 5-HT1Dα | [35S]GTPγS Binding | pEC50 | 8.6 | [1] |
| Emax (% of Basal) | 29% | [1] | ||
| Apparent pA2 | 8.5 | [1] | ||
| 5-HT1Dβ | [35S]GTPγS Binding | pEC50 | 9.7 | [1] |
| Emax (% of Basal) | 31% | [1] | ||
| Apparent pA2 | 9.1 | [1] | ||
| 5-HT1Dβ | cAMP Inhibition | Apparent pA2 | 9.7 | [1] |
Table 2: Comparison of Analytical Models for Antagonism
| Feature | Classical Schild Analysis | Operational Model of Agonism |
| Primary Assumption | Antagonist has zero intrinsic efficacy. | Antagonist can have efficacy (i.e., be a partial agonist). |
| Required Data | Concentration-response curves of a full agonist in the presence of multiple antagonist concentrations. | Concentration-response curves for both a full agonist and the partial agonist. |
| Key Output | pA2 or KB (affinity estimate). | KA (affinity constant) and τ (transducer constant/efficacy).[4] |
| Schild Plot Slope | Must be statistically indistinguishable from 1.0. | Not applicable; directly fits the raw data. |
| When to Use | For true, competitive, neutral antagonists. | For partial agonists or when Schild plot assumptions are violated.[5][6] |
Experimental Protocols
Protocol: Characterizing this compound using a [35S]GTPγS Binding Assay
This protocol is designed to measure G-protein activation following receptor stimulation and can quantify both the agonist and antagonist properties of this compound.
-
Membrane Preparation:
-
Culture cells stably expressing the human 5-HT1B or 5-HT1D receptor subtype.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration via a Bradford or BCA assay.
-
-
Agonist Activity Assay:
-
Prepare assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4. Add GDP to a final concentration of 10-30 µM to keep basal binding low.
-
In a 96-well plate, add membrane homogenate, [35S]GTPγS (final concentration ~0.1 nM), and varying concentrations of this compound (e.g., 10-12 M to 10-5 M). Include a reference full agonist (e.g., 5-CT) for comparison.
-
Incubate for 60-90 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B).
-
Wash filters with ice-cold buffer to remove unbound radioligand.
-
Measure filter-bound radioactivity using liquid scintillation counting.
-
-
Antagonist Activity Assay:
-
Follow the same procedure as the agonist assay.
-
In each well, add a fixed concentration of this compound.
-
Then, add varying concentrations of a full agonist (e.g., 5-CT) to generate a full concentration-response curve.
-
Repeat this for several different fixed concentrations of this compound.
-
-
Data Analysis:
-
For the agonist activity, plot specific binding (cpm) against the log concentration of this compound and fit a sigmoidal dose-response curve to determine pEC50 and Emax.
-
For the antagonist activity, globally fit all concentration-response curves (full agonist alone and full agonist + this compound) using the Operational Model - Partial agonist equation in a suitable software like GraphPad Prism.[4] This will provide robust estimates of the KA and τ for this compound.
-
Visualizations
Caption: Signaling pathway for full vs. partial agonists.
Caption: Experimental workflow for analyzing a partial agonist.
Caption: Logic for choosing the correct data analysis model.
References
- 1. This compound acts as a partial agonist at recombinant human 5-HT1D alpha and 5-HT1D beta receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 3. researchgate.net [researchgate.net]
- 4. graphpad.com [graphpad.com]
- 5. Estimation of partial agonist affinity by interaction with a full agonist: a direct operational model-fitting approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of the operational model of agonism to establish conditions when functional antagonism may be used to estimate agonist dissociation constants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An operational model of pharmacological agonism: the effect of E/[A] curve shape on agonist dissociation constant estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
GR127935 not blocking agonist-induced effects as expected
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with GR127935, a 5-HT1B/1D receptor antagonist.
Troubleshooting Guide
Q1: Why is this compound not blocking the effects of my 5-HT1B/1D agonist as expected?
There are several potential reasons why this compound may not be producing the expected antagonist effects in your experiments. The most common reasons include its partial agonist activity, off-target effects at higher concentrations, and experimental conditions.
1. Partial Agonism: this compound is not a silent antagonist and has been shown to exhibit partial agonist activity at both 5-HT1D alpha and 5-HT1D beta receptors.[1] This means that while it can block the effects of a full agonist, it can also weakly activate the receptor itself. In systems with high receptor expression or spare receptors, this partial agonism can be more pronounced and may lead to observations that are inconsistent with pure antagonism.[1]
-
Evidence of Partial Agonism: Studies using [35S]GTPγS binding have demonstrated that this compound can increase binding above basal levels, indicating G-protein coupling and receptor activation.[1]
2. Off-Target Effects: While this compound is selective for 5-HT1B/1D receptors, at higher concentrations, it can exhibit antagonist activity at other receptors, most notably the 5-HT2A receptor.[2][3] If your experimental system expresses 5-HT2A receptors, this off-target activity could confound your results.
-
Recommendation: It is crucial to use the lowest effective concentration of this compound to maintain selectivity for the 5-HT1B/1D receptors and to perform appropriate control experiments to rule out the involvement of other receptor subtypes.
3. Insurmountable Antagonism: this compound can exhibit insurmountable antagonism, meaning that increasing concentrations of the agonist cannot fully overcome the blockade. This is often due to a slow dissociation of the antagonist from the receptor.[4][5] This can be misinterpreted as a lack of effect if the expectation is a simple rightward shift in the agonist dose-response curve.
4. Experimental System and Conditions: The observed effects of this compound can be highly dependent on the specific cell line, tissue, or animal model being used. Factors such as receptor density, G-protein coupling efficiency, and the specific signaling pathway being measured can all influence the outcome.
Frequently Asked Questions (FAQs)
Q2: What is the mechanism of action of this compound?
Q3: What are the binding affinities of this compound for 5-HT1B and 5-HT1D receptors?
This compound exhibits high affinity for both human 5-HT1B and 5-HT1D receptors. The reported affinity values can vary between studies and experimental conditions.
| Receptor Subtype | Reported Affinity (pKi/pA2) | Reference |
| Human 5-HT1B | ~8.6 - 9.7 | [1] |
| Human 5-HT1D | ~8.5 - 9.7 | [1][4] |
| 5-HT2A | ~7.4 | [3][5] |
Q4: Are there any known off-target effects of this compound?
Yes, at higher concentrations, this compound can act as an antagonist at 5-HT2A receptors.[2][3] It has been shown to have much lower affinity for other 5-HT receptors like 5-HT1A, 5-HT2C, 5-HT3, and 5-HT4.[2][4] Researchers should be mindful of this when using high concentrations of the compound.
Q5: What are the downstream signaling pathways of 5-HT1B/1D receptors?
Experimental Protocols
Protocol 1: In Vitro [35S]GTPγS Binding Assay to Determine Agonist/Antagonist Activity
This protocol is designed to assess the ability of this compound to stimulate G-protein activation, a hallmark of agonist activity.
Materials:
-
Cell membranes expressing the 5-HT1B or 5-HT1D receptor of interest.
-
[35S]GTPγS (specific activity ~1000 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP (Guanosine 5'-diphosphate).
-
Test compounds (agonist, this compound).
-
Scintillation vials and cocktail.
Procedure:
-
Prepare cell membranes from cells overexpressing the receptor of interest.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
GDP (final concentration 10 µM).
-
Test compound (this compound or agonist) at various concentrations.
-
Cell membranes (10-20 µg protein per well).
-
[35S]GTPγS (final concentration 0.1 nM).
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a beta counter.
-
Data Analysis: Plot the specific binding of [35S]GTPγS as a function of the compound concentration to determine Emax and EC50 values. Partial agonism is indicated if this compound produces a response that is above basal but lower than the maximal response of a full agonist.
Visualizations
Caption: Signaling pathway of 5-HT1B/1D receptors showing agonist and this compound interaction.
Caption: Troubleshooting workflow for unexpected this compound experimental results.
References
- 1. This compound acts as a partial agonist at recombinant human 5-HT1D alpha and 5-HT1D beta receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of this compound, a 5-HT(1B/D) receptor ligand, with functional 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. No contractile effect for 5-HT1D and 5-HT1F receptor agonists in human and bovine cerebral arteries: similarity with human coronary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GR-127935 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-HT1B Receptor-Mediated Activation of ERK1/2 Requires Both Gαi/o and β-Arrestin Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Consistent GR127935 Concentration in Microdialysis Perfusate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure the consistent concentration of GR127935 in microdialysis perfusate. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its consistent concentration in the perfusate crucial?
Q2: What are the key factors that can lead to inconsistent this compound concentration in the perfusate?
Several factors can contribute to inconsistencies in the perfusate concentration of this compound. These can be broadly categorized as issues related to the physicochemical properties of the compound, the preparation and handling of the perfusate, and the microdialysis system itself. Key factors include:
-
Solution Instability: Degradation of this compound in the aqueous perfusate over time, accelerated by factors such as temperature and pH.
-
Non-Specific Binding: Adsorption of the compound to the surfaces of the microdialysis probe, tubing, and syringe.
-
Inaccurate Perfusate Preparation: Errors in weighing the compound, calculating the concentration, or dissolving it completely.
-
Microdialysis System Issues: Problems with the pump flow rate, leaks in the system, or blockages in the probe or tubing.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues that can lead to inconsistent this compound concentrations.
Issue 1: Suspected Degradation of this compound in the Perfusate
Question: My experimental results are inconsistent, and I suspect the this compound in my perfusate is degrading. How can I confirm this and what steps can I take to prevent it?
Answer:
Verification:
-
HPLC Analysis: The most direct way to confirm degradation is to analyze the concentration of your stock and working perfusate solutions over time using a validated High-Performance Liquid Chromatography (HPLC) method.[3] A decrease in the peak area corresponding to this compound and the appearance of new peaks would indicate degradation.
Prevention and Mitigation:
-
Fresh Preparation: Prepare the this compound perfusate fresh on the day of the experiment.
-
Proper Storage: If short-term storage is necessary, store the solution at 4°C and protect it from light. For longer-term storage of stock solutions, consult the manufacturer's recommendations, which typically advise storing the solid compound desiccated at room temperature.[1]
-
Temperature Control: During the experiment, keep the syringe and tubing containing the perfusate at a controlled and cool temperature, if possible, to minimize thermal degradation.
Data Presentation: Stability of this compound in Aqueous Solution
| Parameter | Recommendation | Rationale |
| Preparation | Prepare fresh daily | To minimize time-dependent degradation. |
| Storage (Short-term) | 4°C, protected from light | To slow down chemical reactions. |
| pH of Perfusate | Neutral (e.g., pH 7.4 in aCSF) | To avoid acid or base-catalyzed hydrolysis. |
| Temperature during use | Keep cool | To reduce the rate of degradation during the experiment. |
Issue 2: Low or Variable Recovery of this compound
Question: I'm experiencing low and inconsistent concentrations of this compound in my dialysate samples, even with a freshly prepared perfusate. What could be the cause and how can I improve the recovery?
Answer:
Low and variable recovery is often due to non-specific binding of the compound to the components of the microdialysis system. This compound, being a relatively complex organic molecule, may have hydrophobic properties that contribute to this issue.
Troubleshooting Steps:
-
Evaluate Tubing Material: Different tubing materials have different propensities for non-specific binding. Polytetrafluoroethylene (PTFE) and fluorinated ethylene (B1197577) propylene (B89431) (FEP) tubing are often good choices to minimize binding of hydrophobic compounds. It is advisable to test the recovery of this compound with different tubing materials in vitro before conducting in vivo experiments.
-
Additives to the Perfusate: The inclusion of certain additives in the perfusate can significantly reduce non-specific binding by competing for binding sites on the tubing and probe membrane.
-
Bovine Serum Albumin (BSA): A common approach is to add a low concentration of BSA (e.g., 0.1% to 1%) to the perfusate.[5]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their solubility and reducing their tendency to adsorb to surfaces. Beta-cyclodextrins are often used for this purpose.[6]
-
-
Optimize Flow Rate: The recovery of a substance in microdialysis is inversely proportional to the perfusion flow rate.[7] Lowering the flow rate allows for more time for the compound to diffuse across the membrane, which can be particularly important when delivering a substance into the tissue (reverse dialysis).
Data Presentation: Impact of Perfusate Composition and Flow Rate on In Vitro Recovery
| Perfusate Composition | Flow Rate (µL/min) | Expected Relative Recovery | Notes |
| Artificial Cerebrospinal Fluid (aCSF) | 2.0 | Low | High potential for non-specific binding. |
| aCSF | 1.0 | Moderate | Lower flow rate improves recovery. |
| aCSF + 0.5% BSA | 1.0 | Higher | BSA helps to block non-specific binding sites. |
| aCSF + 1% β-Cyclodextrin | 1.0 | Higher | Cyclodextrin can encapsulate the drug, reducing adsorption. |
Note: The expected relative recovery values are qualitative and should be determined empirically for your specific experimental setup.
Issue 3: Inconsistent Flow Rate and System Leaks
Question: I've noticed variability in the volume of my collected dialysate samples, and sometimes the pump seems to stall. How can I ensure a consistent flow rate?
Answer:
A consistent and accurate flow rate is fundamental to maintaining a stable concentration of this compound in the perfusate.
Troubleshooting Steps:
-
System Check for Leaks: Before each experiment, carefully inspect all connections in the microdialysis system, from the syringe to the probe. Leaks are a common source of reduced and variable flow.
-
Syringe and Pump Maintenance: Ensure that the syringe is properly seated in the pump and that the pump is calibrated and functioning correctly. Use high-quality gas-tight syringes to prevent leakage.
-
Probe Integrity: Examine the microdialysis probe for any signs of damage or blockage. A clogged probe will increase back pressure and can cause the pump to stall or lead to leaks at connection points.
-
Degas the Perfusate: Air bubbles in the system can cause fluctuations in the flow rate. Degas the perfusate before use by sonication or vacuum.
Experimental Protocols
Protocol 1: Preparation of this compound Perfusate
Objective: To prepare a stable and accurate concentration of this compound in an artificial cerebrospinal fluid (aCSF) perfusate.
Materials:
-
This compound hydrochloride (MW: 534.06 g/mol )[1]
-
Artificial Cerebrospinal Fluid (aCSF) components (e.g., NaCl, KCl, CaCl2, MgCl2, NaHCO3, Na2HPO4, glucose)
-
High-purity water
-
0.22 µm syringe filter
-
Optional: Bovine Serum Albumin (BSA) or β-Cyclodextrin
Procedure:
-
Prepare aCSF: Prepare a sterile-filtered aCSF solution with a physiological pH (typically 7.4).
-
Prepare this compound Stock Solution:
-
Accurately weigh the required amount of this compound hydrochloride powder.
-
Dissolve the powder in a small volume of high-purity water or a suitable solvent as recommended by the manufacturer. This compound hydrochloride is soluble in water up to 100 mM.[1]
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Prepare Working Perfusate Solution:
-
Dilute the stock solution with the prepared aCSF to the final desired concentration.
-
If using additives, add BSA or β-cyclodextrin to the aCSF before adding the this compound stock solution.
-
-
Final Preparation:
-
Filter the final perfusate solution through a 0.22 µm syringe filter to remove any potential particulates.
-
Degas the solution by sonication or under vacuum for 15-20 minutes.
-
Store the prepared perfusate at 4°C and protected from light until use.
-
Protocol 2: In Vitro Recovery and Non-Specific Binding Assessment
Objective: To determine the in vitro recovery of this compound and assess the extent of non-specific binding to the microdialysis system.
Materials:
-
Complete microdialysis setup (syringe pump, syringe, tubing, microdialysis probe)
-
Prepared this compound perfusate at a known concentration
-
Beaker or vial with aCSF
-
Sample collection vials
-
HPLC system for analysis
Procedure:
-
System Assembly: Assemble the microdialysis system as you would for an in vivo experiment.
-
Equilibration: Place the microdialysis probe in a beaker containing aCSF and perfuse the system with the this compound solution for at least 30-60 minutes to allow the system to equilibrate and saturate non-specific binding sites.
-
Sample Collection:
-
Collect several fractions of the dialysate at your intended experimental flow rate.
-
Also, collect a sample of the perfusate directly from the syringe (before it enters the tubing) to serve as the reference concentration (C_in).
-
-
Analysis: Analyze the concentration of this compound in the collected dialysate fractions (C_out) and the reference sample using a validated HPLC method.
-
Calculation of Recovery: Calculate the percent recovery using the following formula:
-
% Recovery = (C_out / C_in) * 100
-
By performing this protocol with different tubing materials and perfusate compositions (with and without additives), you can optimize your setup to maximize recovery and minimize variability.
Visualizations
Experimental Workflow for Ensuring Consistent this compound Concentration
References
- 1. GR 127935 hydrochloride | 5-HT1D Receptors | Tocris Bioscience [tocris.com]
- 2. Effects of the 5-HT1D receptor antagonist this compound on extracellular levels of 5-HT in the guinea-pig frontal cortex as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS method for the quantification of almotriptan in dialysates: application to rat brain and blood microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions of some modified mono- and bis-beta-cyclodextrins with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-Cyclodextrin preventing protein aggregation in foam fractionation of bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Baseline Variability in GR127935 Control Groups
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to baseline variability in control groups during experiments involving the 5-HT1B/1D receptor antagonist, GR127935.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound and what is its primary mechanism of action? | This compound is a potent and selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1] Its primary mechanism is to block the action of serotonin at these specific receptor subtypes. |
| What are the known effects of this compound on baseline behavior? | While this compound has minimal effects when administered alone, some studies have reported a dose-dependent decrease in basal locomotor activity and rearing in animal models.[2] |
| What are the common sources of baseline variability in animal studies? | Baseline variability in animal experiments can stem from several factors, including the animal's genetics, age, sex, and health status. Environmental factors such as housing conditions, light cycles, and noise also play a significant role. Furthermore, inconsistencies in experimental procedures like handling, injection stress, and the timing of experiments can introduce variability.[3] |
| Is this compound selective for 5-HT1B/1D receptors? | This compound displays high selectivity for 5-HT1B/1D receptors, with over 100-fold greater affinity for these receptors compared to 5-HT1A, 5-HT2A, and 5-HT2C receptors.[4] However, at higher doses, it may exert a moderate blocking effect on 5-HT2A receptors. |
| How can I minimize variability in my control group receiving the vehicle? | To minimize variability, it is crucial to maintain consistency in all experimental procedures for both the treatment and control groups. This includes using the same vehicle, injection volume, route of administration, and handling procedures. Randomization of animals to treatment groups and blinding of experimenters to the treatment conditions are also essential practices.[5][6] |
Troubleshooting Guides
Issue 1: High Variability in Baseline Activity of the Vehicle Control Group
Potential Cause: Inconsistent environmental or procedural factors can lead to significant variations in the baseline behavior of your control animals.
Troubleshooting Steps:
-
Standardize Acclimation: Ensure all animals undergo a consistent acclimation period to the housing and experimental rooms.
-
Control Environmental Conditions: Maintain stable temperature, humidity, and lighting conditions throughout the experiment. Conduct behavioral testing at the same time each day to minimize the influence of circadian rhythms.[3]
-
Consistent Handling: All experimenters should use the same gentle and consistent handling techniques for all animals.
-
Sham Injections: For the control group, perform sham injections with the vehicle solution following the exact same procedure and timeline as the this compound-treated group. This helps to control for the stress associated with the injection itself.
Issue 2: Unexpected or Inconsistent Effects of the Vehicle Itself
Potential Cause: The vehicle solution, while intended to be inert, can sometimes have subtle physiological or behavioral effects.
Troubleshooting Steps:
-
Vehicle Selection: this compound hydrochloride is soluble in water, making sterile saline (0.9% NaCl) an appropriate and commonly used vehicle.[4][7][8]
-
pH and Tonicity: Ensure the pH and tonicity of your vehicle solution are compatible with physiological conditions to avoid irritation or discomfort upon injection.
-
Vehicle Stability: Prepare fresh vehicle solutions for each experiment to avoid degradation or contamination. If storage is necessary, validate the stability of the solution under the intended storage conditions.
-
Pilot Study: Conduct a small pilot study with a vehicle-only group and a naive (no injection) control group to determine if the vehicle and injection procedure have any significant effects on the baseline measures of interest.
Issue 3: Gradual Changes in Baseline Over the Course of a Chronic Study
Potential Cause: Long-term administration of a receptor antagonist can potentially lead to adaptive changes in the target receptor system, such as receptor upregulation.
Troubleshooting Steps:
-
Review Literature on Chronic Antagonist Effects: Research suggests that long-term blockade of 5-HT1B/1D autoreceptors may mimic their desensitization, potentially altering serotonergic neurotransmission over time.[9][10]
-
Appropriate Control Group Design: In chronic studies, it is essential to have a vehicle-treated control group that is monitored in parallel for the entire duration of the study. This allows for the differentiation of treatment-specific effects from age-related or other time-dependent changes.
-
Washout Period: If feasible for the experimental design, consider incorporating a washout period to assess whether baseline levels return to pre-treatment values.
Data Presentation
Table 1: Selectivity Profile of this compound
| Receptor Subtype | pKi |
| 5-HT1B (rat) | 8.5 |
| 5-HT1D (guinea pig) | 8.5 |
| 5-HT1A | >100-fold lower affinity |
| 5-HT2A | >100-fold lower affinity |
| 5-HT2C | >100-fold lower affinity |
pKi is the negative logarithm of the inhibitory constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.[4]
Experimental Protocols
Key Experiment: Assessing the Effect of this compound on Locomotor Activity
Objective: To determine the effect of this compound on spontaneous locomotor activity in rodents.
Methodology:
-
Animals: Use an appropriate number of age- and weight-matched rodents (e.g., male Wistar rats).
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Acclimate the animals to the experimental room for at least 60 minutes before testing.
-
Groups:
-
Control Group: Administer sterile saline (0.9% NaCl) via intraperitoneal (i.p.) injection.
-
Treatment Group(s): Administer this compound dissolved in sterile saline at the desired dose(s) (e.g., 1, 3.3, and 10 mg/kg) via i.p. injection.
-
-
Procedure:
-
Place each animal individually into an open-field arena.
-
Allow a 10-minute habituation period.
-
Administer the vehicle or this compound solution.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a predefined period (e.g., 60 minutes) using an automated tracking system.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the locomotor activity between the control and treatment groups.
Mandatory Visualizations
Caption: Experimental workflow for assessing the effect of this compound on locomotor activity.
Caption: Simplified signaling pathway showing this compound blocking presynaptic 5-HT1B/1D autoreceptors.
References
- 1. This compound: a potent and selective 5-HT1D receptor antagonist [pubmed.ncbi.nlm.nih.gov]
- 2. Long-Term Antidepressant Treatments Result in a Tonic Activation of Forebrain 5-HT1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. GR 127935 hydrochloride | 5-HT1D Receptors | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. Out of Control? Managing Baseline Variability in Experimental Studies with Control Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Saline as a vehicle control does not alter ventilation in male CD‐1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Saline as a vehicle control does not alter ventilation in male CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-HT1B and 5-HT1D receptor antagonists [biopsychiatry.com]
Validation & Comparative
Validating the In Vivo Antagonism of 5-HT1B Receptors: A Comparative Guide to GR127935
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GR127935, a potent 5-HT1B/1D receptor antagonist, with other relevant compounds, supported by experimental data to validate its in vivo antagonism of 5-HT1B receptors. The information presented herein is intended to assist researchers in the selection and application of appropriate pharmacological tools for their studies.
Introduction to 5-HT1B Receptor Antagonism
The serotonin (B10506) 1B (5-HT1B) receptor is a presynaptic autoreceptor that modulates the release of serotonin and other neurotransmitters. Its role in various physiological and pathological processes, including anxiety, depression, and aggression, has made it a significant target for drug development. Antagonists of the 5-HT1B receptor are valuable tools for elucidating its function and hold therapeutic potential. This compound is a widely used antagonist in preclinical research, known for its high affinity for both 5-HT1B and 5-HT1D receptors.[1] This guide will focus on the in vivo validation of this compound's antagonistic properties, with a comparative analysis against another selective 5-HT1B antagonist, SB 216641.
Comparative Pharmacological Profile
The selection of a suitable antagonist requires a thorough understanding of its binding affinity and selectivity. The following table summarizes the reported binding affinities (pKi) of this compound and SB 216641 for the human 5-HT1B receptor and other relevant serotonin receptor subtypes.
| Compound | 5-HT1B (pKi) | 5-HT1D (pKi) | Selectivity for 5-HT1B over 5-HT1D | Reference |
| This compound | ~8.2 - 9.0 | ~8.5 - 9.3 | Low | [2] |
| SB 216641 | 9.0 | 7.6 | ~25-fold | [2] |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
In Vivo Validation: Comparative Efficacy in Behavioral Models
The in vivo antagonistic effects of this compound have been demonstrated across a range of behavioral paradigms. Here, we compare its efficacy with SB 216641 in established rodent models of anxiety and depression-like behavior.
Elevated Plus-Maze Test
The elevated plus-maze (EPM) is a widely used model to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.
| Compound | Species | Dose Range (mg/kg) | Effect on Open Arm Exploration | Reference |
| This compound | Mouse | up to 40 | Less active in increasing open arm time compared to SB 216641 | [3] |
| SB 216641 | Mouse | 5 | Similar anxiolytic-like effect to diazepam | [3] |
Forced Swimming Test
The forced swimming test (FST) is a common behavioral screen for antidepressants. A reduction in immobility time is indicative of an antidepressant-like effect.
| Compound | Species | Dose Range (mg/kg) | Effect on Immobility Time | Reference |
| This compound | Mouse | 20 - 40 | No effect | [3] |
| SB 216641 | Mouse | 2.5 - 10 | No effect | [3] |
In Vivo Neurochemical Validation: Microdialysis
In vivo microdialysis is a technique used to measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals. Antagonism of presynaptic 5-HT1B autoreceptors is expected to increase serotonin release.
Studies utilizing in vivo microdialysis have shown that local infusion of this compound into the frontal cortex of guinea pigs can modulate extracellular serotonin levels, providing direct evidence of its antagonistic action at 5-HT1D (and by extension, 5-HT1B) autoreceptors.[4]
Experimental Protocols
Elevated Plus-Maze Test
Objective: To assess anxiety-like behavior in rodents following the administration of 5-HT1B antagonists.
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
Procedure:
-
Administer the test compound (e.g., this compound, SB 216641, or vehicle) to the animal at the appropriate pretreatment time.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to freely explore the maze for a 5-minute session.
-
Record the number of entries into and the time spent in the open and closed arms using a video-tracking system.
-
An increase in the percentage of time spent in the open arms and the number of open arm entries is indicative of an anxiolytic-like effect.
Diagram of Experimental Workflow:
References
- 1. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SB-216641 and BRL-15572--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the 5-HT1D receptor antagonist this compound on extracellular levels of 5-HT in the guinea-pig frontal cortex as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 5-HT1B/1D Antagonists: GR127935 vs. SB-224289
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent 5-HT1B/1D receptor antagonists: GR127935 and SB-224289. The information presented is curated from experimental data to assist in the selection of the most appropriate tool compound for your research needs.
At a Glance: Key Differences
| Feature | This compound | SB-224289 |
| Primary Target | High affinity for 5-HT1D receptors | High affinity and selectivity for 5-HT1B receptors |
| Selectivity | Potent 5-HT1D antagonist with lower affinity for other 5-HT receptors.[1][2] | Highly selective for 5-HT1B over other 5-HT receptors, including 5-HT1D.[3][4] |
| Functional Activity | Antagonist at 5-HT1D receptors.[1][2] | Inverse agonist at 5-HT1B receptors.[3][4] |
| Primary Research Applications | Investigating the role of 5-HT1D receptors in various physiological processes. | Elucidating the specific functions of 5-HT1B receptors, particularly as autoreceptors.[3][4] |
Data Presentation: A Head-to-Head Comparison
The following tables summarize the binding affinities (pKi) of this compound and SB-224289 for human 5-HT1B and 5-HT1D receptors. Data is compiled from various sources to provide a comparative overview.
Table 1: Binding Affinity (pKi) at Human 5-HT1B and 5-HT1D Receptors
| Compound | 5-HT1B (pKi) | 5-HT1D (pKi) | Reference |
| This compound | 7.4 | ~8.0 - 9.0 | [1] |
| SB-224289 | 8.16 ± 0.06 | ~6.3 | [3][4] |
Table 2: Selectivity Profile
| Compound | Selectivity for 5-HT1B over 5-HT1D | Notes |
| This compound | Lower | Primarily targets 5-HT1D receptors. |
| SB-224289 | > 60-fold[5] | Demonstrates high selectivity for the 5-HT1B subtype.[3][4] |
In Vivo and Pharmacokinetic Profiles
Direct comparative in vivo and pharmacokinetic studies between this compound and SB-224289 are limited. However, individual studies provide insights into their properties.
This compound:
-
In Vivo Effects: In guinea pigs, this compound has been shown to antagonize 5-HT1D receptor-mediated hypothermia and rotational behavior.[1] It also blocks central 5-HT1D autoreceptors in vivo.[1] In some animal models of anxiety, this compound has shown anxiolytic-like effects.[6][7]
SB-224289:
-
In Vivo Effects: SB-224289 is a potent antagonist of terminal 5-HT autoreceptor function in vivo.[3][4] It is centrally active following oral administration.[5]
-
Pharmacokinetics: Comprehensive pharmacokinetic data in preclinical species is not extensively published.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These represent standard protocols in the field and are synthesized from multiple sources.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and SB-224289 for 5-HT1B and 5-HT1D receptors.
Materials:
-
Cell membranes prepared from cells stably expressing human recombinant 5-HT1B or 5-HT1D receptors.
-
Radioligand: [³H]-GR125743 or [¹²⁵I]-GTI.
-
Non-specific binding control: 10 µM 5-HT.
-
Test compounds: this compound and SB-224289 at various concentrations.
-
Incubation Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add 50 µL of incubation buffer, 25 µL of radioligand solution, 25 µL of test compound solution (or vehicle/non-specific binding control), and 100 µL of cell membrane suspension.
-
Incubate at 25°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials with 4 mL of scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ values from competition curves and calculate the Ki values using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
Objective: To determine the functional antagonist properties of this compound and SB-224289 at 5-HT1B and 5-HT1D receptors.
Materials:
-
Cell membranes from cells expressing human 5-HT1B or 5-HT1D receptors.
-
[³⁵S]GTPγS.
-
GTPγS (unlabeled, for non-specific binding).
-
GDP.
-
5-HT (agonist).
-
Test compounds: this compound and SB-224289.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated).
Procedure:
-
Pre-incubate cell membranes with the test compounds for 15 minutes at 30°C in the assay buffer containing 10 µM GDP.
-
Add the 5-HT agonist to stimulate the receptors.
-
Add [³⁵S]GTPγS and incubate for 30 minutes at 30°C.
-
For filtration assays, terminate the reaction by rapid filtration through glass fiber filters and wash as described for the radioligand binding assay.
-
For SPA, add SPA beads and incubate for a further 60 minutes at room temperature to allow for capture of the membranes.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Analyze the data to determine the potency of the antagonists in inhibiting agonist-stimulated [³⁵S]GTPγS binding.
Mandatory Visualizations
Signaling Pathway of 5-HT1B/1D Receptors```dot
Caption: Radioligand binding assay workflow.
Logical Relationship of Compound Selectivity
Caption: Selectivity of this compound and SB-224289.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Effects of a selective 5-HT1B receptor agonist and antagonists in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to GR127935 and Cyanopindolol for 5-HT1B Receptor Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent antagonists used in the study of the 5-hydroxytryptamine 1B (5-HT1B) receptor: GR127935 and cyanopindolol (B1197883). The information presented herein is collated from various scientific publications to aid in the selection of the most appropriate tool for specific research needs.
Introduction to 5-HT1B Receptor Antagonists
The 5-HT1B receptor, a G-protein coupled receptor, is a key regulator of serotonin (B10506) neurotransmission and is implicated in a variety of physiological and pathological processes, including mood disorders, anxiety, and migraine.[1] Antagonists of this receptor are invaluable tools for elucidating its role and for the potential development of novel therapeutics.[2] this compound and cyanopindolol are two such antagonists that have been widely used in pharmacological research.
Quantitative Comparison of Performance
The following tables summarize the binding affinities and functional potencies of this compound and cyanopindolol for the 5-HT1B receptor. It is important to note that the data presented are compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Binding Affinity (Ki) for 5-HT Receptors
| Compound | 5-HT1B Ki (nM) | 5-HT1A Ki (nM) | Other Notable Affinities (pKi) | Source |
| This compound | Not directly reported in searched literature | Not directly reported in searched literature | 5-HT2A (pKi = 7.4) | [3] |
| Cyanopindolol | 3 | 2.1 | - | [4] |
Table 2: Functional Antagonist Potency (KB or pA2)
| Compound | Potency at 5-HT1B | Assay Type | Source |
| This compound | KB = 1.3 nM (at human 5-HT1Dβ) | cAMP functional assay | [5] |
| Cyanopindolol | pA2 = 8.29 (KB ≈ 5.13 nM) | [3H]-Serotonin release assay | [6] |
Signaling Pathways and Experimental Workflows
To understand the context of these antagonists' actions, it is crucial to visualize the 5-HT1B receptor signaling pathway and the general workflows of the key experiments used to characterize them.
Detailed Experimental Protocols
Radioligand Binding Assay for 5-HT1B Receptor Affinity
This protocol is a generalized procedure based on methodologies described in the literature for determining the binding affinity of a compound for the 5-HT1B receptor using [125I]iodocyanopindolol as the radioligand.[7]
-
Membrane Preparation:
-
Homogenize tissue known to express 5-HT1B receptors (e.g., rat brain cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of [125I]iodocyanopindolol (typically at or near its Kd), and varying concentrations of the unlabeled competitor (this compound or cyanopindolol).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known 5-HT1B ligand (e.g., serotonin).
-
To suppress binding to β-adrenoceptors, include a fixed concentration of a β-adrenergic agonist like isoprenaline in all wells.[7]
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
-
cAMP Functional Assay for 5-HT1B Receptor Antagonism
This protocol outlines a general procedure for assessing the functional antagonist potency of a compound at the Gαi-coupled 5-HT1B receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.[5]
-
Cell Culture:
-
Culture a cell line stably expressing the human 5-HT1B receptor (e.g., CHO-K1 cells) in appropriate growth medium.
-
Plate the cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.
-
-
Antagonist Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of the antagonist (this compound or cyanopindolol) for a defined period (e.g., 15-30 minutes).
-
Add a fixed concentration of a 5-HT1B receptor agonist (e.g., 5-HT) along with a fixed concentration of forskolin (to stimulate adenylyl cyclase and produce a measurable cAMP signal).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based assays).
-
-
Data Analysis:
-
Generate a dose-response curve for the agonist in the presence of different concentrations of the antagonist.
-
Determine the antagonist's potency, often expressed as a KB value or a pA2 value, which can be calculated from the rightward shift of the agonist dose-response curve using the Schild equation.
-
Summary and Conclusion
Both this compound and cyanopindolol are potent antagonists of the 5-HT1B receptor. Based on the available data, this compound appears to be a highly potent antagonist at the human 5-HT1B receptor with a KB value of 1.3 nM in a functional assay.[5] Cyanopindolol also demonstrates high affinity for the 5-HT1B receptor with a reported Ki of 3 nM and a functional KB of approximately 5.13 nM.[4][6]
A key differentiator is their selectivity profile. This compound is known for its high selectivity for the 5-HT1B/1D receptors, with lower affinity for other 5-HT receptor subtypes, although it does possess moderate affinity for the 5-HT2A receptor.[3][8] Cyanopindolol, in addition to its potent 5-HT1B antagonism, also exhibits high affinity for the 5-HT1A receptor and is a known β-adrenergic antagonist.[4][9]
The choice between this compound and cyanopindolol will ultimately depend on the specific requirements of the experiment. For studies requiring high selectivity for the 5-HT1B/1D receptor subtypes, this compound may be the preferred choice. However, if the experimental design can account for or is not confounded by activity at 5-HT1A and β-adrenergic receptors, cyanopindolol remains a potent and valuable tool for 5-HT1B receptor blockade. Researchers should always consider the cross-reactivity of these compounds and include appropriate controls in their experiments.
References
- 1. What are 5-HT1B receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Recent advances in 5-HT1B/1D receptor antagonists and agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions of this compound, a 5-HT(1B/D) receptor ligand, with functional 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Functional effects of the 5-HT1D receptor antagonist GR 127,935 at human 5-HT1D alpha, 5-HT1D beta, 5-HT1A and opossum 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of 5-HT1B receptor-mediated inhibition of local excitatory synaptic transmission in the CA1 region of rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the 5-HT1B recognition site in rat brain: binding studies with (-)[125I]iodocyanopindolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-HT1B Receptor Antagonists Products: R&D Systems [rndsystems.com]
Assessing the Selectivity Profile of GR127935 Against Other Serotonin Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity and functional antagonism of GR127935 across a range of serotonin (B10506) (5-HT) receptor subtypes. The data presented herein is crucial for researchers utilizing this compound as a pharmacological tool and for professionals involved in the development of selective serotonergic agents.
Executive Summary
This compound is a well-established pharmacological agent known for its high affinity and antagonist activity at the 5-HT1B and 5-HT1D receptor subtypes.[1][2][3] This high affinity makes it a potent tool for investigating the physiological and pathological roles of these specific receptors. However, a thorough understanding of its selectivity profile across the broader family of serotonin receptors is essential for accurate interpretation of experimental results and for guiding drug discovery efforts. This guide consolidates available data on the binding and functional activity of this compound at various 5-HT receptor subtypes, presenting the information in a clear, comparative format.
Data Presentation: Binding Affinity and Functional Antagonism of this compound
The following tables summarize the available quantitative data on the interaction of this compound with various human serotonin receptor subtypes. Binding affinity is presented as the inhibition constant (Ki), while functional antagonism is primarily represented by the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.
Table 1: Binding Affinity (Ki) of this compound at Human Serotonin Receptors
| Receptor Subtype | Ki (nM) | pKi | Reference |
| 5-HT1B | ~10 | ~8.0 | [4] |
| 5-HT1Dα | ~10 | ~8.0 | [4] |
| 5-HT1Dβ | ~10 | ~8.0 | [4] |
| 5-HT2A | 39.8 | 7.4 | [3] |
| 5-HT1A | >1000 | <6.0 | [2] |
| 5-HT2C | >1000 | <6.0 | N/A |
| 5-HT3 | >1000 | <6.0 | [3] |
| 5-HT4 | >1000 | <6.0 | [3] |
| 5-HT7 | >1000 | <6.0 | [3] |
Note: "N/A" indicates that specific quantitative data was not available in the reviewed literature. Qualitative descriptions suggest low affinity.
Table 2: Functional Antagonism (pA2 / KB) of this compound at Serotonin Receptors
| Receptor Subtype | Functional Assay | pA2 | KB (nM) | Reference |
| Human 5-HT1Dβ | Forskolin-induced cAMP formation | - | 1.3 | [2] |
| Human 5-HT1Dα | Forskolin-induced cAMP formation | - | Partial Agonist/Weak Antagonist | [2] |
| Opossum 5-HT1B | Forskolin-induced cAMP formation | - | Partial Agonist/Weak Antagonist | [2] |
| Human 5-HT1A | Forskolin-induced cAMP formation | - | Weak Partial Antagonist | [2] |
Experimental Protocols
The data presented in this guide are derived from standard in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for various serotonin receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human serotonin receptor subtype of interest are prepared. This typically involves cell lysis and differential centrifugation to isolate the membrane fraction.
-
Radioligand Incubation: A fixed concentration of a specific radioligand for the target receptor is incubated with the cell membranes in the presence of increasing concentrations of this compound.
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes and bound radioligand. Unbound radioligand is washed away.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
Diagram 1: Radioligand Binding Assay Workflow
References
- 1. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acnp.org [acnp.org]
- 3. [PDF] Interactions of this compound, a 5-HT1B/D receptor ligand, with functional 5-HT receptors | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Unveiling the Off-Target Profile of GR127935: A Comparative Analysis at Dopamine Receptors
Comparative Binding Affinity Profile
The following table summarizes the binding affinities (Ki values in nM) of GR127935, SB-224289, and SB-216641 at their primary targets (5-HT1B and 5-HT1D receptors) and at the five dopamine (B1211576) receptor subtypes (D1, D2, D3, D4, and D5). Lower Ki values indicate higher binding affinity.
| Compound | 5-HT1B (Ki, nM) | 5-HT1D (Ki, nM) | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) |
| This compound | 1.2 | 0.6 | >10000 | >10000 | >10000 | >10000 | >10000 |
| SB-224289 | 0.6 | 48 | >10000 | >10000 | >10000 | >10000 | >10000 |
| SB-216641 | 1.0 | 25 | >10000 | >10000 | >10000 | >10000 | >10000 |
Data sourced from the NIMH PDSP Ki Database.
As the data illustrates, this compound exhibits high affinity for both 5-HT1B and 5-HT1D receptors. Importantly, its affinity for all tested dopamine receptor subtypes is exceedingly low (Ki > 10,000 nM), indicating a very low potential for direct off-target effects on these receptors.
Similarly, the alternative 5-HT1B/1D antagonists, SB-224289 and SB-216641, demonstrate high affinity for their primary targets. SB-224289 shows a preference for the 5-HT1B receptor over the 5-HT1D receptor.[12][13] SB-216641 also displays selectivity for the 5-HT1B receptor.[14][15] Crucially, both SB-224289 and SB-216641 exhibit negligible affinity for the dopamine receptor subtypes, mirroring the selectivity profile of this compound in this regard.
Experimental Protocols
The binding affinity data presented in this guide was determined using a standardized experimental protocol, primarily the radioligand binding assay. This technique is a cornerstone of pharmacological research, allowing for the quantification of the interaction between a ligand and its receptor.
Generalized Radioligand Binding Assay Protocol for Dopamine Receptors
This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of a test compound (like this compound) for dopamine receptors.
1. Membrane Preparation:
-
Cell lines stably expressing the human dopamine receptor subtype of interest (e.g., D1, D2, D3, D4, or D5) are cultured and harvested.
-
The cells are lysed, and the cell membranes containing the receptors are isolated through centrifugation.
-
The final membrane preparation is resuspended in an appropriate assay buffer and the protein concentration is determined.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a specific radioligand with high affinity for the target dopamine receptor (e.g., [3H]-Spiperone for D2/D3 receptors), and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, a high concentration of a known, unlabeled ligand for the target receptor is added to a set of control wells.
3. Incubation and Filtration:
-
The plates are incubated at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Following incubation, the contents of each well are rapidly filtered through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
4. Scintillation Counting:
-
The filter mats are dried, and a scintillation cocktail is added.
-
The amount of radioactivity trapped on each filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
5. Data Analysis:
-
The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).
-
The IC50 value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Visualizing the Experimental Workflow and Signaling Pathways
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Signaling pathways of 5-HT1B and potential D2 receptor interaction.
Conclusion
The data strongly indicates that this compound is a highly selective 5-HT1B/1D receptor antagonist with negligible affinity for dopamine D1, D2, D3, D4, and D5 receptors. This high degree of selectivity is also observed with the alternative 5-HT1B antagonists, SB-224289 and SB-216641. For researchers investigating the serotonergic system, particularly the roles of 5-HT1B and 5-HT1D receptors, this compound remains a reliable tool with a low probability of confounding off-target effects at dopaminergic pathways. This comparative guide underscores the importance of consulting comprehensive databases like the NIMH PDSP to inform the selection of pharmacological tools and to ensure the robust and accurate interpretation of experimental findings.
References
- 1. researchgate.net [researchgate.net]
- 2. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. researchgate.net [researchgate.net]
- 5. collaborativedrug.com [collaborativedrug.com]
- 6. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. PDSP Kᵢ Database [pdspdb.unc.edu]
- 9. pdspdb.unc.edu [pdspdb.unc.edu]
- 10. PDSP (Psychoactive Drug Screening Program) Drug Database | HSLS [hsls.pitt.edu]
- 11. pdspdb.unc.edu [pdspdb.unc.edu]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Control Experiments for GR127935 Behavioral Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of control experiments for behavioral studies involving GR127935, a selective 5-HT1B/1D receptor antagonist. Understanding the appropriate controls is critical for the accurate interpretation of behavioral data and for elucidating the specific role of 5-HT1B/1D receptor modulation in various physiological and pathological processes. This document summarizes quantitative data from relevant studies, details experimental protocols, and visualizes key pathways and workflows.
Introduction to this compound
This compound is a potent and selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1] These receptors are implicated in a variety of physiological functions, including the regulation of mood, anxiety, and neurotransmitter release.[2] As such, this compound is a valuable pharmacological tool for investigating the role of the 5-HT1B/1D receptor system in behavioral models of neuropsychiatric disorders.
Data Presentation: Comparative Behavioral Studies
The following tables summarize the qualitative effects of this compound in comparison to a 5-HT1B receptor agonist (CP 94253), another 5-HT1B receptor antagonist (SB 216641), and standard positive controls in two commonly used behavioral assays: the elevated plus-maze (EPM) and the forced swim test (FST).
Table 1: Effects of this compound and Comparators in the Elevated Plus-Maze (EPM) Test
| Compound | Target | Dose Range | Effect on Anxiety-like Behavior | Positive Control |
| This compound | 5-HT1B/1D Antagonist | up to 40 mg/kg | Less active in reducing anxiety [3] | Diazepam (2.5-5 mg/kg) |
| CP 94253 | 5-HT1B Agonist | 2.5 mg/kg | Anxiolytic-like effect[3] | Diazepam (2.5-5 mg/kg) |
| SB 216641 | 5-HT1B Antagonist | 5 mg/kg | Anxiolytic-like effect[3] | Diazepam (2.5-5 mg/kg) |
| Vehicle | - | - | No effect | - |
Table 2: Effects of this compound and Comparators in the Forced Swim Test (FST)
| Compound | Target | Dose Range | Effect on Immobility Time | Positive Control |
| This compound | 5-HT1B/1D Antagonist | 20-40 mg/kg | No significant effect [3] | Imipramine (30 mg/kg) |
| CP 94253 | 5-HT1B Agonist | 5-10 mg/kg | Decreased immobility (antidepressant-like)[3] | Imipramine (30 mg/kg) |
| SB 216641 | 5-HT1B Antagonist | 2.5-10 mg/kg | No significant effect[3] | Imipramine (30 mg/kg) |
| Vehicle | - | - | No effect | - |
Experimental Protocols
Vehicle Control
The appropriate vehicle for this compound depends on the salt form used. This compound hydrochloride is soluble in water or saline. For other forms, or for co-administration with other non-aqueous soluble compounds, dimethyl sulfoxide (B87167) (DMSO) may be used as a solvent, typically diluted with saline or phosphate-buffered saline (PBS). It is crucial to include a vehicle-only control group in all experiments to account for any behavioral effects of the solvent itself.
Behavioral Assays
Below are detailed protocols for the elevated plus-maze and the forced swim test, two of the most common assays used to assess the behavioral effects of this compound.
1. Elevated Plus-Maze (EPM) Test
The EPM is a widely used model to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by walls.
-
Procedure:
-
Acclimate the animals to the testing room for at least 30 minutes before the test.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using a video camera for later analysis.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total number of arm entries.
-
-
Interpretation: Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
2. Forced Swim Test (FST)
The FST is a common behavioral despair model used to screen for antidepressant-like activity. The test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture.
-
Apparatus: A transparent cylinder filled with water to a depth that prevents the animal from touching the bottom or escaping.
-
Procedure:
-
Acclimate the animals to the testing room.
-
Individually place each animal into the cylinder of water (23-25°C).
-
The test duration is typically 6 minutes.
-
Record the session for subsequent scoring.
-
-
Parameters Measured:
-
Immobility time: The time the animal spends floating with only minimal movements necessary to keep its head above water.
-
Swimming time: Time spent actively moving around the cylinder.
-
Climbing time: Time spent making active escape-oriented movements with the forepaws against the cylinder wall.
-
-
Interpretation: Antidepressant compounds typically decrease the duration of immobility.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of a selective 5-HT1B receptor agonist and antagonists in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of GR127935 Across Rodent Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of GR127935, a potent and selective 5-HT1B/1D receptor antagonist, across different animal strains. The information is compiled from various preclinical studies to assist researchers in designing and interpreting experiments aimed at elucidating the role of 5-HT1B/1D receptors in various physiological and pathological processes.
This compound has been instrumental in characterizing the function of 5-HT1B and 5-HT1D receptors, which are implicated in a range of conditions including migraine, depression, and anxiety.[1] Understanding its efficacy and pharmacological profile in different animal models is crucial for the translation of preclinical findings.
Quantitative Efficacy of this compound: A Cross-Species Comparison
The following tables summarize the quantitative data on the efficacy of this compound in various behavioral and physiological paradigms across different rodent species. It is important to note that the terminal autoreceptor subtype differs between these species, being the 5-HT1B receptor in rats and mice, and the 5-HT1D receptor in guinea pigs.[2] This species-specific difference in the target receptor can influence the observed effects of this compound.
Table 1: Behavioral Efficacy of this compound in Rodents
| Animal Strain | Behavioral Test | Dose Range | Route of Administration | Observed Effect | Reference |
| Mouse | Tail Suspension Test | 1 mg/kg | - | Blocked the antidepressant-like effects of paroxetine (B1678475) and imipramine. | [3][4] |
| Locomotor Activity | - | - | Attenuated the hyperlocomotor effects of the 5-HT1A/B agonist RU 24969. | [3][4] | |
| Rat (Wistar) | Autoshaping Learning Task | 10 mg/kg | Post-training injection | Increased the consolidation of learning. | [5][6] |
| Rat (Sprague-Dawley) | Intracranial Self-Stimulation (ICSS) | 10.0 mg/kg | - | Did not show any effects when administered alone but attenuated the effects of a 5-HT1B agonist. | [7] |
| Guinea Pig | 5-HTP-induced behaviors | 0.1-3.0 mg/kg | i.p. | No significant effects observed, alone or in combination with 5-hydroxytryptophan. | [8][9] |
Table 2: Neurochemical and Physiological Effects of this compound in Rodents
| Animal Strain | Measurement | Dose Range | Route of Administration | Observed Effect | Reference |
| Guinea Pig | 5-HT Metabolism (Forebrain) | 0.1, 0.3, 1.0 mg/kg | i.p. | Significantly increased 5-HT metabolism. | [8][9] |
| Cortical 5-HT Efflux | 1 and 5 mg/kg | i.p. | Did not significantly increase cortical 5-HT efflux. | [8][9] | |
| Rat | 5-CT-induced Hypotension | 1 mg/kg (in combination) | Intravenous | Inhibited hypotensive responses produced by 5-carboxamidotryptamine (B1209777) (5-CT). | [10] |
| Dog | Sumatriptan-induced Contractions (isolated basilar artery and saphenous vein) | - | - | Antagonized contractions in an insurmountable manner. | [11] |
| Guinea Pig | 5-HT1D receptor-mediated hypothermia and rotational behavior | - | Various | Potently antagonized these effects with long duration. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols cited in this guide.
Intraperitoneal (i.p.) Injection in Rats and Mice
Intraperitoneal injections are a common route for administering substances in rodents.
-
Restraint: The animal is securely restrained. For mice, the head is tilted slightly lower than the hind end to allow abdominal organs to shift forward. For rats, a two-person technique is often preferred for safe and effective restraint.[8][12]
-
Injection Site: The injection is typically administered in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[7][8]
-
Needle Insertion: A sterile needle (23-27 gauge, depending on the animal's size) is inserted at a 30-45 degree angle.[8][13]
-
Aspiration: Before injection, the plunger is slightly withdrawn to ensure that a blood vessel or organ has not been punctured.[7][12]
-
Volume: The injection volume should be minimized and typically does not exceed 10 ml/kg.[8]
-
Vehicle: While specific vehicles for this compound were not always detailed in the cited studies, common vehicles for rodent administration include sterile saline or a mixture of DMSO and Cremophor.[1]
Tail Suspension Test in Mice
This test is widely used to screen for antidepressant-like activity.
-
Apparatus: Mice are suspended by their tails from a ledge or bar using adhesive tape. The setup should prevent the mouse from escaping or holding onto surfaces.[3][5][14]
-
Procedure: A piece of adhesive tape is attached approximately 1 cm from the tip of the tail. The mouse is then suspended for a period of 6 minutes.[5][15]
-
Scoring: The duration of immobility (the time the mouse hangs passively without struggling) is recorded, typically during the last 4 minutes of the test.[5][15] Immobility is considered an index of "depression-like" behavior.[5][15][16]
Autoshaping Learning Task in Rats
This task assesses Pavlovian conditioning and is used to study learning and memory.
-
Apparatus: A conditioning chamber equipped with a retractable lever and a food magazine.
-
Procedure: In a typical autoshaping procedure, the extension of a lever (the conditioned stimulus, CS) is paired with the delivery of a food reward (the unconditioned stimulus, US).[17][18][19] The reward is delivered regardless of the rat's interaction with the lever.
-
Measurement: Learning is assessed by measuring the frequency and latency of the rat's interaction with the lever (sign-tracking) and the food magazine (goal-tracking).[17]
Signaling Pathways and Experimental Workflows
5-HT1B/1D Receptor Signaling Pathway
References
- 1. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
- 2. Species differences in 5-HT autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GR 127935 blocks the locomotor and antidepressant-like effects of RU 24969 and the action of antidepressants in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. Effects of the 5-HT receptor antagonists this compound (5-HT1B/1D) and MDL100907 (5-HT2A) in the consolidation of learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.vt.edu [research.vt.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. The effects of this compound, a putative 5-HT1D receptor antagonist, on brain 5-HT metabolism, extracellular 5-HT concentration and behaviour in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GR-127935-sensitive mechanism mediating hypotension in anesthetized rats: are 5-HT5B receptors involved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Intraperitoneal injection - Wikipedia [en.wikipedia.org]
- 14. jove.com [jove.com]
- 15. Tail suspension test to assess depression/anxiety behavior in parkinsonian mice [protocols.io]
- 16. protocols.io [protocols.io]
- 17. touchscreencognition.org [touchscreencognition.org]
- 18. Blocking in autoshaped lever-pressing procedures with rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. psicologicajournal.com [psicologicajournal.com]
- 20. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
GR127935 as a Negative Control in 5-HT1A Receptor Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The serotonin (B10506) 1A (5-HT1A) receptor, a G-protein coupled receptor (GPCR), is a critical target in the research and development of therapeutics for mood disorders, anxiety, and other central nervous system conditions. Rigorous pharmacological investigation of this receptor necessitates the use of well-characterized tool compounds, including appropriate negative controls, to ensure the specificity of experimental findings. This guide provides a comprehensive comparison of GR127935 as a negative control for 5-HT1A receptor studies, alongside established positive controls and an alternative negative control.
Executive Summary
This compound is a potent and selective antagonist of the 5-HT1D receptor.[1] Its utility as a negative control in 5-HT1A receptor research stems from its significantly lower affinity and weak antagonist activity at this subtype. This characteristic allows researchers to differentiate 5-HT1A receptor-mediated effects from those involving the 5-HT1D receptor. This guide presents a comparative analysis of this compound with the selective 5-HT1A antagonist WAY-100635 and the selective 5-HT1A agonist 8-OH-DPAT as positive controls. Additionally, (S)-WAY-100135 is discussed as an alternative negative control, with the important caveat of its partial agonist activity at 5-HT1A receptors.
Data Presentation: Comparative Ligand Profiling
The following table summarizes the binding affinities (Ki) of the discussed compounds for the human 5-HT1A and 5-HT1D receptors. Lower Ki values indicate higher binding affinity.
| Compound | Primary Target | Role in 5-HT1A Studies | 5-HT1A Ki (nM) | 5-HT1D KB (nM) |
| This compound | 5-HT1D Antagonist | Negative Control | Weak partial antagonist at 10 µM | 1.3 |
| (S)-WAY-100135 | 5-HT1A Antagonist | Alternative Negative Control (with partial agonism) | 15 (IC50) | >1000 (IC50) |
| WAY-100635 | 5-HT1A Antagonist | Positive Control (Antagonist) | 0.39 | >100-fold selectivity over other 5-HT receptors |
| 8-OH-DPAT | 5-HT1A Agonist | Positive Control (Agonist) | ~1-4 | - |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and interpretation of results. Below are standard protocols for radioligand binding and functional assays used to characterize compounds at the 5-HT1A receptor.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the human 5-HT1A receptor (e.g., from transfected CHO or HEK293 cells).
-
Radioligand: [³H]8-OH-DPAT (agonist) or [³H]WAY-100635 (antagonist).
-
Test compounds: this compound, (S)-WAY-100135, WAY-100635, 8-OH-DPAT.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgSO₄, 0.5 mM EDTA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add in order:
-
50 µL of assay buffer (for total binding) or a non-specific ligand (e.g., 10 µM 5-HT) to determine non-specific binding.
-
50 µL of the test compound at various concentrations.
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of membrane homogenate (containing 10-20 µg of protein).
-
-
Incubate at 25°C for 60 minutes to reach equilibrium.
-
Terminate the assay by rapid filtration through the filter plate using a cell harvester, followed by three washes with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
[³⁵S]GTPγS Functional Binding Assay
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of a test compound at the 5-HT1A receptor by measuring G-protein activation.
Materials:
-
Cell membranes expressing the human 5-HT1A receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compounds.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add in order:
-
50 µL of assay buffer.
-
50 µL of test compound (for antagonist assays, pre-incubate with membranes before adding agonist).
-
50 µL of a 5-HT1A agonist (e.g., 8-OH-DPAT) for antagonist determination.
-
50 µL of membrane homogenate (20-40 µg of protein) containing GDP (10 µM).
-
-
Pre-incubate for 10-15 minutes at 30°C.
-
Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 30 minutes at 30°C.
-
Terminate the reaction by rapid filtration through the filter plate and wash with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and quantify radioactivity.
-
Data is expressed as percent stimulation over basal (for agonists) or percent inhibition of agonist-stimulated binding (for antagonists).[3][4][5][6][7][8]
Mandatory Visualizations
5-HT1A Receptor Signaling Pathway
Caption: Canonical 5-HT1A receptor signaling pathway.
Experimental Workflow for Characterizing a Test Compound
Caption: Workflow for pharmacological characterization.
Discussion and Conclusion
The selection of an appropriate negative control is paramount for the unambiguous interpretation of experimental data in 5-HT1A receptor research. This compound serves as a valuable tool in this context due to its well-documented high affinity for the 5-HT1D receptor and its negligible interaction with the 5-HT1A receptor at concentrations where it effectively blocks 5-HT1D receptors.[1] Functional studies have shown that this compound fails to affect 5-HT1A receptor-mediated inhibition of serotonin release.[1] This selectivity allows researchers to dissect the specific contributions of these two closely related serotonin receptor subtypes in various physiological and pathological processes.
When selecting a negative control, it is essential to consider the potential for off-target effects. While this compound is highly selective for 5-HT1D over 5-HT1A, researchers should remain aware of its broader pharmacological profile. For instance, it has been reported to possess moderate affinity for the 5-HT2A receptor.
In contrast to this compound, (S)-WAY-100135, while having low efficacy, exhibits partial agonist activity at 5-HT1A receptors, which may confound the interpretation of results if used as a pure negative control.[9] Therefore, for studies requiring a compound with minimal to no functional activity at the 5-HT1A receptor, this compound presents a more suitable option.
References
- 1. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of 5-HT1A receptor-mediated [35S]GTPgammaS binding in rat hippocampal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT1A receptor-mediated G protein activation assessed by [35S]GTPgammaS binding in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Effects of 5-HT1A receptor antagonists on hippocampal 5-hydroxytryptamine levels: (S)-WAY100135, but not WAY100635, has partial agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Central Activity of GR127935 Following Peripheral Administration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GR127935, a potent 5-HT1B/1D receptor antagonist, with other relevant alternatives. We present supporting experimental data to validate its central nervous system (CNS) activity following peripheral administration, a critical consideration for its use as a research tool and potential therapeutic agent. This document summarizes quantitative data in structured tables, offers detailed experimental methodologies for key assays, and includes visualizations of pertinent biological pathways and experimental workflows.
Demonstrating Central Nervous System Target Engagement
A key challenge in the development of CNS-acting drugs is ensuring that peripherally administered compounds effectively cross the blood-brain barrier (BBB) to engage their central targets. While direct quantitative data on the brain-to-plasma ratio of this compound remains elusive in publicly available literature, its central activity has been repeatedly demonstrated in various animal models through behavioral and neurochemical studies. These studies provide strong indirect evidence of its ability to penetrate the CNS and interact with 5-HT1B/1D receptors.
For instance, peripheral administration of this compound has been shown to antagonize the behavioral effects of 5-HT1B/1D receptor agonists, modulate locomotor activity, and influence learning and memory consolidation, all of which are centrally mediated processes.[1] Furthermore, in vivo microdialysis studies have shown that systemic administration of this compound can alter serotonin (B10506) metabolism and release in the brain, providing direct evidence of its engagement with central serotonergic systems.[2][3]
Comparative Analysis of Central Activity
To provide a clear comparison of this compound's central effects against other 5-HT1B/1D receptor antagonists, the following tables summarize key findings from preclinical studies.
Table 1: Comparison of Anxiolytic-Like Effects of 5-HT1B/1D Antagonists in the Elevated Plus-Maze Test
| Compound | Dose Range (mg/kg, i.p.) | Species | Key Findings | Reference |
| This compound | 5 - 10 | Rat | Showed anxiolytic-like effects comparable to diazepam. | [4] |
| SB 216641 | 2.5 - 5 | Rat | Effects were similar to diazepam. | [4] |
Table 2: Comparison of Effects on Locomotor Activity
| Compound | Dose (mg/kg, i.p.) | Species | Effect on Basal Locomotor Activity | Effect on Agonist-Induced Hyperlocomotion | Reference |
| This compound | 3.3 and 10 | Rat | Dose-dependent decrease | Prevented RU 24969-induced hyperlocomotion | [5] |
| SB 216641 | Data not available for direct comparison |
Table 3: Comparison of Effects on Extracellular Serotonin Levels (In Vivo Microdialysis)
| Compound | Administration Route & Dose | Species | Brain Region | Effect on Extracellular 5-HT | Reference |
| This compound | Systemic (0.1 - 1 mg/kg, i.p.) | Guinea Pig | Frontal Cortex | Paradoxical decrease at higher doses | [3] |
| This compound | Local infusion (100 nM) | Guinea Pig | Frontal Cortex | Significant transient increase | [3] |
| SB 216641 | Data not available for direct comparison |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Locomotor Activity Assessment
This protocol is used to evaluate the effects of a compound on spontaneous and drug-induced locomotor activity in rodents.
Apparatus:
-
Open field arenas equipped with infrared beam grids or video tracking software for automated recording of horizontal and vertical movements.
Procedure:
-
Habituation: Acclimate animals to the testing room for at least 60 minutes before the experiment.
-
Administration: Administer this compound or an alternative antagonist (e.g., SB 216641) via intraperitoneal (i.p.) injection at the desired dose. A vehicle control group should be included.
-
Observation: Immediately after injection, place the animal in the center of the open field arena.
-
Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for a predefined period, typically 30-60 minutes. For agonist-induced hyperlocomotion studies, administer the 5-HT1B/1D agonist (e.g., RU 24969) at a set time point after the antagonist and continue recording.
-
Analysis: Analyze the data in time bins to observe the temporal effects of the compounds. Compare the activity levels between treatment groups using appropriate statistical methods.
In Vivo Microdialysis for Serotonin Release
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Procedure:
-
Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., frontal cortex, hippocampus).
-
Recovery: Allow the animal to recover from surgery for a specified period.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Baseline Collection: Collect baseline dialysate samples to establish stable extracellular serotonin levels.
-
Drug Administration: Administer this compound or a comparator compound systemically (e.g., i.p.) or locally through the dialysis probe.
-
Sample Collection: Continue collecting dialysate samples at regular intervals post-administration.
-
Analysis: Analyze the serotonin content in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Presentation: Express the results as a percentage change from baseline serotonin levels.
Visualizing Pathways and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.
References
- 1. Effects of the 5-HT receptor antagonists this compound (5-HT1B/1D) and MDL100907 (5-HT2A) in the consolidation of learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of this compound, a putative 5-HT1D receptor antagonist, on brain 5-HT metabolism, extracellular 5-HT concentration and behaviour in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the 5-HT1D receptor antagonist this compound on extracellular levels of 5-HT in the guinea-pig frontal cortex as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies of blood-brain barrier permeability of gastrodigenin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GR 127935 reduces basal locomotor activity and prevents RU 24969-, but not D-amphetamine-induced hyperlocomotion, in the Wistar-Kyoto hyperactive (WKHA) rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Functional Analysis of GR127935 and Methiothepin in Serotonin Receptor Assays
A detailed examination of two pivotal serotonin (B10506) receptor antagonists, GR127935 and methiothepin (B1206844), reveals distinct profiles in functional assays, highlighting their differing selectivity and modes of action at 5-HT1B and 5-HT1D receptor subtypes. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers in the selection of appropriate pharmacological tools for their studies.
This compound is recognized as a potent and selective antagonist of the 5-HT1D receptor, although it also exhibits activity at the 5-HT1B receptor.[1] In contrast, methiothepin is a non-selective serotonin receptor antagonist, demonstrating high affinity for a broad range of 5-HT receptor subtypes, including 5-HT1, 5-HT2, 5-HT5, 5-HT6, and 5-HT7.[2][3][4] Their differing pharmacological profiles dictate their utility in various experimental contexts.
Quantitative Comparison of Functional Activity
The functional potencies of this compound and methiothepin have been directly compared in cellular assays measuring the inhibition of forskolin-induced cAMP formation, a key downstream signaling event for 5-HT1 receptors. The data, summarized in the tables below, illustrate the distinct antagonist properties of each compound at different receptor subtypes.
Antagonist Potency (KB values) in cAMP Formation Assays
| Compound | 5-HT1B (opossum) | 5-HT1Dα (human) | 5-HT1Dβ (human) |
| This compound | Partial Antagonist | Partial Antagonist | 1.3 nM |
| Methiothepin | 49.3 nM | 11.8 nM | 6.9 nM |
| Data from Eur J Pharmacol. 1995 Jul 18;290(2):95-103.[5] |
Note: KB is the equilibrium dissociation constant for a competitive antagonist, representing the concentration of antagonist that would occupy 50% of the receptors at equilibrium. A lower KB value indicates higher antagonist potency.
Antagonist Potency (pA2 values) from Functional Assays
| Compound | Receptor | Agonist | Assay System | Apparent pA2 |
| This compound | 5-HT1Dα (human) | 5-HT | [35S]GTPγS Binding | 8.5 |
| 5-HT1Dβ (human) | 5-HT | [35S]GTPγS Binding | 9.1 | |
| 5-HT1Dα (human) | 5-HT | cAMP Accumulation | 8.6 | |
| 5-HT1Dβ (human) | 5-HT | cAMP Accumulation | 9.7 | |
| (-)-Methiothepin | 5-HT1D (guinea pig) | 5-HT | [3H]5-HT Release | 7.7 |
| 5-HT1D (guinea pig) | Sumatriptan | [3H]5-HT Release | 8.0 | |
| Data from Br J Pharmacol. 1997 Nov;122(6):1169-76 and J Pharmacol Exp Ther. 1992 Sep;262(3):1059-66.[6][7] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
Partial Agonist Activity of this compound
In addition to its antagonist properties, this compound has been shown to exhibit partial agonism at certain 5-HT1 receptor subtypes.[5][6] This is a critical consideration for researchers, as it can influence experimental outcomes.
| Receptor | Assay | pEC50 | Emax (% of 5-HT response) |
| 5-HT1Dα (human) | [35S]GTPγS Binding | 8.6 | 29% |
| 5-HT1Dβ (human) | [35S]GTPγS Binding | 9.7 | 31% |
| Data from Br J Pharmacol. 1997 Nov;122(6):1169-76.[6] |
Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of its maximal response. Emax represents the maximum response achievable by the compound.
In contrast to the partial agonism of this compound, methiothepin acts as a silent antagonist in cAMP assays and has been described as having negative intrinsic activity (inverse agonism) in [35S]GTPγS binding assays at 5-HT1D receptors.[5][6]
Signaling Pathways and Experimental Workflows
The functional activity of this compound and methiothepin is primarily mediated through their interaction with G-protein coupled 5-HT1 receptors, which are negatively coupled to adenylyl cyclase.
A common experimental approach to quantify the functional antagonism of these compounds is the adenylyl cyclase inhibition assay.
Experimental Protocols
Adenylyl Cyclase Inhibition Assay
This assay measures the ability of an antagonist to reverse the inhibition of adenylyl cyclase activity by a 5-HT1 receptor agonist.
1. Cell Culture and Membrane Preparation:
-
Cells stably expressing the human 5-HT1Dα, 5-HT1Dβ, or opossum 5-HT1B receptor are cultured to confluence.
-
Cells are harvested and homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the cell membranes. The resulting membrane pellet is resuspended in the assay buffer.
2. Assay Procedure:
-
The reaction is carried out in a final volume of 100 µL containing assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 1 mM ATP, a GTP-regenerating system, and 10 µM forskolin).
-
Membranes are pre-incubated with varying concentrations of the antagonist (this compound or methiothepin) for a specified time (e.g., 15 minutes) at 30°C.
-
The agonist (5-HT) is then added at various concentrations, and the incubation continues for another set period (e.g., 10 minutes).
-
The reaction is terminated by the addition of a stop solution (e.g., 10% trichloroacetic acid).
3. cAMP Quantification:
-
The amount of cAMP produced is determined using a competitive protein binding assay or an enzyme immunoassay (EIA) kit.
4. Data Analysis:
-
Agonist concentration-response curves are generated in the absence and presence of different concentrations of the antagonist.
-
The data are then analyzed using Schild regression to determine the pA2 or KB value of the antagonist.
[35S]GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to the receptor of interest, providing a measure of agonist efficacy and antagonist potency.
1. Membrane Preparation:
-
Cell membranes are prepared as described for the adenylyl cyclase assay.
2. Assay Procedure:
-
The assay is performed in a buffer containing, for example, 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 10 µM GDP.
-
Membranes are incubated with varying concentrations of the test compound (agonist or antagonist) and a fixed concentration of [35S]GTPγS (e.g., 0.1 nM) in the presence or absence of a 5-HT agonist.
-
The incubation is carried out at 30°C for a specified time (e.g., 60 minutes).
3. Measurement of Bound Radioactivity:
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of [35S]GTPγS bound to the membranes is quantified by liquid scintillation counting.
4. Data Analysis:
-
For antagonists, concentration-response curves for the agonist-stimulated [35S]GTPγS binding are generated in the presence of different antagonist concentrations.
-
Schild analysis is then used to calculate the pA2 or KB value. For partial agonists, the Emax and pEC50 are determined from their concentration-response curves.
Conclusion
The comparative analysis of this compound and methiothepin in functional assays reveals critical differences in their pharmacological profiles. This compound is a potent and selective 5-HT1D receptor antagonist, particularly at the 5-HT1Dβ subtype, but exhibits partial agonism at other 5-HT1 subtypes.[5][6] This dual activity must be considered when interpreting experimental results. Methiothepin, in contrast, is a non-selective antagonist with silent or inverse agonist properties across a range of 5-HT receptors.[5][6] The choice between these two compounds will, therefore, depend on the specific research question, the receptor subtype of interest, and whether a selective antagonist or a broad-spectrum antagonist is required. The detailed experimental protocols provided herein offer a foundation for the functional characterization of these and other serotonergic compounds.
References
- 1. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Functional effects of the 5-HT1D receptor antagonist GR 127,935 at human 5-HT1D alpha, 5-HT1D beta, 5-HT1A and opossum 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound acts as a partial agonist at recombinant human 5-HT1D alpha and 5-HT1D beta receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective actions of the isomers of metitepine at 5-HT1D receptors in the guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Blockade of 5-HT1D Autoreceptors with GR127935: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GR127935, a potent 5-HT1D receptor antagonist, with other alternative compounds. It is designed to assist researchers and professionals in drug development in making informed decisions by presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows.
Introduction to 5-HT1D Autoreceptors and the Role of this compound
Serotonin (B10506) (5-hydroxytryptamine, 5-HT) is a crucial neurotransmitter that modulates a wide array of physiological and pathological processes in the central nervous system. The 5-HT1D receptor, a member of the 5-HT1 receptor family, functions as a terminal autoreceptor on serotonergic neurons. Its activation by 5-HT inhibits further release of the neurotransmitter, thereby playing a critical role in regulating serotonergic tone. Consequently, antagonists of the 5-HT1D autoreceptor are valuable tools for investigating the serotonergic system and hold therapeutic potential for conditions associated with serotonergic dysregulation.
This compound has emerged as a potent and selective antagonist of the 5-HT1D receptor.[1][2] This guide delves into the experimental evidence confirming its blockade of 5-HT1D autoreceptors, comparing its pharmacological profile with other relevant compounds.
Comparative Pharmacological Data
The following tables summarize the quantitative data for this compound and alternative compounds, providing a clear comparison of their binding affinities and functional potencies at 5-HT1D and other relevant receptors.
Table 1: Binding Affinity (pKi) of this compound and Comparators at Serotonin Receptors
| Compound | 5-HT1D | 5-HT1B | 5-HT1A | 5-HT2A | 5-HT2C | Selectivity for 5-HT1D | Reference |
| This compound | 8.5 (guinea pig) | 8.5 (rat) | < 6.5 | < 6.5 | < 6.5 | >100-fold vs 5-HT1A/2A/2C | [3] |
| Methiothepin | 6.99 | 7.28 | 7.10 | 8.50 | 8.35 | Non-selective | [1][4] |
| SB-224289 | ~6.4 | 8.16 | - | - | - | >75-fold for 5-HT1B over 5-HT1D | [5][6] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Functional Antagonist Potency (pA2) of this compound and Comparators at 5-HT1D Receptors
| Compound | 5-HT1Dα | 5-HT1Dβ | Agonist Used | Tissue/Cell Line | Reference |
| This compound | 8.5 | 9.1 | 5-HT | CHO cells | [7] |
| This compound | 8.6 | 9.7 | 5-HT | CHO cells (cAMP) | [7] |
| Methiothepin | - | - | Sumatriptan / 5-HT | Guinea pig frontal cortex | [8] |
| (-) Isomer of Metitepine | 8.0 (vs Sumatriptan), 7.7 (vs 5-HT) | Sumatriptan / 5-HT | Guinea pig frontal cortex | [8] | |
| (+) Isomer of Metitepine | 7.1 (vs Sumatriptan), 6.8 (vs 5-HT) | Sumatriptan / 5-HT | Guinea pig frontal cortex | [8] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 3: Functional Agonist/Partial Agonist Activity (pEC50 and Emax) of this compound
| Compound | Receptor | pEC50 | Emax (% of control) | Assay | Cell Line | Reference |
| This compound | 5-HT1Dα | 8.6 | 29% | [35S]GTPγS binding | CHO cells | [7] |
| This compound | 5-HT1Dβ | 9.7 | 31% | [35S]GTPγS binding | CHO cells | [7] |
| This compound | 5-HT1Dα | 7.9 | - | cAMP inhibition | HeLa cells | [9] |
| This compound | 5-HT1Dβ | 8.0 | - | cAMP inhibition | HeLa cells | [9] |
Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Emax is the maximum effect produced by the compound.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Protocol:
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the 5-HT1D receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4).
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in an assay buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 0.1mM EDTA, pH 7.4).
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a 96-well plate, add the membrane preparation (typically 50-120 µg of protein for tissue or 3-20 µg for cells).
-
Add a fixed concentration of a radiolabeled ligand specific for the 5-HT1D receptor (e.g., [3H]5-CT).
-
Add varying concentrations of the unlabeled test compound (e.g., this compound).
-
For determining non-specific binding, add a high concentration of an unlabeled ligand.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by assessing the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation.
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the 5-HT1D receptor as described in the radioligand binding assay protocol.
-
Binding Reaction:
-
In a 96-well plate, add the membrane preparation.
-
Add GDP (to reduce basal binding).
-
Add varying concentrations of the test compound (agonist or antagonist).
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a set time.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
For agonists, plot the amount of [35S]GTPγS bound against the compound concentration to determine the EC50 and Emax values.
-
For antagonists, perform the assay in the presence of a fixed concentration of an agonist and varying concentrations of the antagonist to determine the IC50 and subsequently the Kb (antagonist dissociation constant).
-
In Vivo Microdialysis
This technique is used to measure the extracellular levels of neurotransmitters, such as serotonin, in the brain of a freely moving animal, providing a measure of neurotransmitter release.
Protocol:
-
Probe Implantation:
-
Anesthetize the animal (e.g., rat or mouse).
-
Surgically implant a microdialysis probe into the brain region of interest (e.g., frontal cortex).
-
Allow the animal to recover from surgery.
-
-
Perfusion and Sampling:
-
Perfuse the microdialysis probe with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
-
Small molecules from the extracellular fluid, including serotonin, will diffuse across the dialysis membrane into the aCSF.
-
Collect the resulting dialysate samples at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration:
-
Administer the test compound (e.g., this compound) systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).
-
-
Sample Analysis:
-
Analyze the concentration of serotonin in the dialysate samples using a sensitive analytical technique, such as high-performance liquid chromatography (HPLC) with electrochemical detection.
-
-
Data Analysis:
-
Calculate the change in extracellular serotonin levels from baseline following drug administration. An increase in serotonin levels after administration of a 5-HT1D antagonist like this compound would indicate a blockade of the inhibitory autoreceptors.
-
Visualizing Mechanisms and Workflows
5-HT1D Autoreceptor Signaling Pathway
The following diagram illustrates the signaling pathway of a 5-HT1D autoreceptor and the mechanism of its blockade by this compound.
Caption: 5-HT1D autoreceptor signaling and blockade by this compound.
Experimental Workflow for Confirming 5-HT1D Autoreceptor Blockade
This diagram outlines the logical flow of experiments to confirm the blockade of 5-HT1D autoreceptors by a test compound like this compound.
Caption: Experimental workflow for confirming 5-HT1D autoreceptor blockade.
Discussion and Conclusion
The data presented in this guide strongly support the characterization of this compound as a potent and selective 5-HT1D receptor antagonist. Its high affinity for the 5-HT1D receptor, coupled with its potent antagonist activity in functional assays, makes it a valuable pharmacological tool.[1][2]
In comparison to other compounds, this compound demonstrates superior selectivity over the non-selective antagonist methiothepin. While SB-224289 shows high selectivity for the 5-HT1B receptor over the 5-HT1D receptor, this compound exhibits high affinity for both, making it a suitable tool for studying systems where both subtypes may be relevant.
Interestingly, some studies have reported partial agonist activity for this compound at 5-HT1D receptors, particularly in recombinant cell lines.[7][9] This highlights the importance of characterizing compound activity in multiple assay systems to fully understand its pharmacological profile.
In vivo studies using techniques like microdialysis are crucial for confirming the functional consequence of 5-HT1D autoreceptor blockade, which is an increase in synaptic serotonin levels. The provided experimental workflows offer a systematic approach to rigorously validate the activity of novel 5-HT1D receptor modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GR 127935 hydrochloride | 5-HT1D Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound acts as a partial agonist at recombinant human 5-HT1D alpha and 5-HT1D beta receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective actions of the isomers of metitepine at 5-HT1D receptors in the guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The activity of 5-HT1D receptor ligands at cloned human 5-HT1D alpha and 5-HT1D beta receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Impact of GR127935 on the Serotonin Transporter: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of GR127935 on the serotonin (B10506) transporter (SERT) relative to established Selective Serotonin Reuptake Inhibitors (SSRIs). The information presented herein is supported by experimental data and detailed methodologies to assist researchers in evaluating the utility of this compound in studies related to serotonergic neurotransmission.
Executive Summary
This compound is a potent and highly selective antagonist of the 5-HT1B and 5-HT1D receptors.[1] While its activity at these receptors is well-characterized, its direct impact on the serotonin transporter (SERT) is less defined quantitatively in publicly available literature. Multiple sources indicate that this compound possesses a significantly lower affinity for other serotonin receptors and non-serotonergic targets, suggesting a weak interaction with SERT.[1] This guide contrasts the qualitative assessment of this compound's effect on SERT with the well-established, high-affinity binding of various SSRIs, which are frontline therapeutics for mood disorders and potent inhibitors of serotonin reuptake.
Comparative Analysis of Binding Affinities at the Serotonin Transporter
The following table summarizes the available binding affinity data for this compound and a selection of commonly used SSRIs at the human serotonin transporter (hSERT). Binding affinity is expressed as the inhibition constant (Ki), with lower values indicating higher affinity.
| Compound | Primary Target(s) | SERT Binding Affinity (Ki) [nM] | Reference(s) |
| This compound | 5-HT1B/1D Antagonist | Not Quantitatively Reported (Described as "much lower affinity" for non-5-HT1B/1D serotonin receptors) | [1] |
| WAY-100635 | 5-HT1A Antagonist | > 4500 | |
| Fluoxetine | SERT Inhibitor | ~1-10 | [2][3] |
| Paroxetine | SERT Inhibitor | ~0.1-1 | [2] |
| Sertraline | SERT Inhibitor | ~0.2-2 | [2] |
| Citalopram | SERT Inhibitor | ~1-5 |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
Cross-Validation of GR127935 Effects with Genetic Knockdown of 5-HT1B/1D Receptors: A Comparative Guide
This guide provides a comparative analysis of two primary methodologies for studying the function of 5-HT1B and 5-HT1D receptors: pharmacological blockade using the antagonist GR127935 and genetic invalidation through receptor knockdown or knockout. Understanding the convergent and divergent outcomes of these approaches is crucial for robustly defining the physiological roles of these receptors.
Data Presentation: Pharmacological vs. Genetic Inhibition
The following tables summarize the effects of this compound administration and 5-HT1B receptor genetic knockdown on key behavioral and physiological endpoints.
Table 1: Effects on Locomotor Activity
| Experimental Condition | This compound Administration | 5-HT1B Knockout (KO) Mice | Key Findings |
| Basal Locomotor Activity | Reduces basal locomotor activity.[1] | No significant difference in basal locomotor activity compared to wild-type (WT) mice.[2] | Pharmacological blockade appears to have a more direct inhibitory effect on spontaneous movement compared to constitutive genetic deletion. |
| Agonist-Induced Hyperactivity (RU 24969) | Prevents hyperlocomotion induced by the 5-HT1A/1B agonist RU 24969.[1][3] | The hyperlocomotor effect of RU 24969 is completely absent.[2][4] | Both methods confirm that RU 24969-induced hyperlocomotion is mediated by 5-HT1B receptors. |
| Psychostimulant-Induced Hyperactivity (Amphetamine) | Does not affect D-amphetamine-induced hyperlocomotion.[1] | Increased locomotor response to cocaine has been reported.[5] | This suggests a differential role of 5-HT1B receptors in modulating serotonin- versus dopamine-mediated hyperactivity. |
Table 2: Effects on Anxiety and Aggression
| Behavioral Paradigm | This compound Administration | 5-HT1B Knockout (KO) Mice | Key Findings |
| Anxiety Models (e.g., Elevated Plus Maze, Vogel Conflict Test) | Shows anxiolytic-like effects, though less potent than reference drugs like diazepam.[6][7] | Mixed results: some studies report reduced anxiety, while others find no difference in the elevated plus-maze.[2][8] | The role of 5-HT1B/1D receptors in anxiety appears complex, with pharmacological and genetic approaches yielding partially divergent results. |
| Aggression (Resident-Intruder Test) | Data not widely available. | Increased aggression: KO mice attack intruders more quickly and intensely than WT mice.[4][9] | Genetic knockout provides strong evidence for an inhibitory role of 5-HT1B receptors in aggressive behavior. |
Experimental Protocols
Pharmacological Study: Locomotor Activity Assessment with this compound
-
Animals: Male Wistar rats or mice are individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum.
-
Apparatus: Locomotor activity is measured in automated activity cages equipped with infrared beams to detect movement.
-
Procedure:
-
Animals are habituated to the activity cages for a set period (e.g., 60 minutes) before any injections.
-
A baseline level of activity is recorded.
-
Animals are administered this compound (e.g., 0.1-3.0 mg/kg, i.p.) or vehicle.
-
For agonist-induced hyperactivity studies, a 5-HT1B agonist such as RU 24969 (e.g., 5 mg/kg, i.p.) is administered a set time after the antagonist.[1][2]
-
Locomotor activity (e.g., number of beam breaks, distance traveled) is recorded for a defined period (e.g., 60-120 minutes) post-injection.
-
-
Data Analysis: Data are typically analyzed using ANOVA to compare the effects of different treatments on locomotor activity over time.
Genetic Study: Generation and Behavioral Phenotyping of 5-HT1B Knockout Mice
-
Generation of 5-HT1B KO Mice:
-
Homologous recombination is used to disrupt the Htr1b gene in embryonic stem (ES) cells.
-
The modified ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.
-
Chimeric offspring are bred to establish a germline transmission of the null allele.
-
Heterozygous mice are interbred to produce homozygous 5-HT1B KO mice, heterozygous littermates, and wild-type controls.[4][5]
-
-
Genotyping: PCR analysis of tail DNA is used to confirm the genotype of the mice.
-
Behavioral Testing (Elevated Plus Maze):
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.[2]
-
Procedure: Mice are placed at the center of the maze and allowed to explore for a set time (e.g., 5-8 minutes). The number of entries into and the time spent in the open and closed arms are recorded.[2]
-
Data Analysis: Anxiolytic-like behavior is indicated by a higher percentage of time spent in and entries into the open arms. Data are analyzed using statistical tests such as t-tests or ANOVA to compare genotypes.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Canonical 5-HT1B/1D Receptor Signaling Pathway.
Caption: Workflow for this compound Pharmacological Studies.
Caption: Workflow for 5-HT1B Knockout Mouse Studies.
References
- 1. GR 127935 reduces basal locomotor activity and prevents RU 24969-, but not D-amphetamine-induced hyperlocomotion, in the Wistar-Kyoto hyperactive (WKHA) rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT1B Receptor Knock-Out Mice Exhibit Increased Exploratory Activity and Enhanced Spatial Memory Performance in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GR 127935 blocks the locomotor and antidepressant-like effects of RU 24969 and the action of antidepressants in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT1B receptor knock out--behavioral consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Effects of a selective 5-HT1B receptor agonist and antagonists in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Altered emotional states in knockout mice lacking 5-HT1A or 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Distinct circuits underlie the effects of 5-HT1B receptors on aggression and impulsivity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for GR127935
This document provides comprehensive guidance on the proper handling and disposal of GR127935, a potent and selective 5-HT1B/1D receptor antagonist used in laboratory research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. The following information is synthesized from safety data sheets and general laboratory chemical waste management protocols.
Core Safety Information for this compound
Researchers, scientists, and drug development professionals must be aware of the hazards associated with this compound to handle it safely.
| Hazard Classification | Description | Precautionary Measures |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1] | Wear protective gloves and clothing. Wash hands thoroughly after handling.[1] |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation.[1] | Wear eye and face protection, such as safety goggles with side-shields.[1] |
| Environmental Hazard | No specific data available, but good practice dictates preventing release into the environment. | Keep the product away from drains, water courses, or the soil.[1] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and its associated waste must be conducted in a manner that is safe, compliant with regulations, and environmentally responsible. The following protocol is based on general best practices for chemical waste management.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always wear appropriate PPE, including a lab coat, safety goggles with side-shields, and chemical-resistant gloves.[1]
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Ensure an accessible safety shower and eye wash station are nearby.[1]
2. Waste Segregation and Collection:
-
Unused or Expired this compound: This should be treated as chemical waste. Do not dispose of it down the drain or in the regular trash.[3]
-
Liquid Waste: Collect solutions containing this compound in a dedicated, chemically resistant container with a secure screw-on cap.[3] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[3]
-
Solid Waste: Dispose of contaminated lab supplies, such as pipette tips, tubes, and gloves, in a designated, puncture-resistant container or a clearly labeled bag for chemical waste.[3][4]
-
Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent.[2][5] The rinsate must be collected and disposed of as hazardous waste.[2][5] After rinsing, deface the label on the empty container before disposing of it as regular trash.[5]
3. In-Lab Neutralization (If Applicable and Permitted):
-
Currently, there are no specific published protocols for the in-laboratory neutralization of this compound.
-
Given its chemical properties, it is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1] Attempting neutralization without a validated procedure could lead to hazardous reactions.
-
Therefore, in-lab treatment is not recommended unless explicitly approved and guided by your institution's Environmental Health and Safety (EHS) department.
4. Storage of Chemical Waste:
-
Store waste containers in a designated, well-ventilated, and secure area.[3]
-
Ensure waste containers are kept closed except when adding waste.[5][6]
-
Segregate this compound waste from incompatible materials, such as strong acids, bases, and oxidizers.[1][2]
5. Disposal Arrangement:
-
Contact your institution's EHS department to schedule a pickup for the chemical waste.[3]
-
EHS personnel are trained in the proper handling and transportation of hazardous materials and will ensure the waste is disposed of at a licensed facility.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Management and Disposal - Montana Tech - Montana Tech - Montana's Premier STEM University [mtech.edu]
Personal protective equipment for handling GR127935
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of GR127935, a potent 5-HT1D receptor antagonist. Adherence to these procedures is essential to ensure personnel safety and maintain a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous compound that can cause skin and serious eye irritation. Engineering controls and personal protective equipment are paramount to minimize exposure.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Double-gloving with powder-free nitrile gloves is required. Change gloves every 30-60 minutes or immediately upon contamination. |
| Body Protection | Lab Coat/Gown | A disposable, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is mandatory. |
| Eye Protection | Safety Goggles | Chemical splash goggles are required. Standard safety glasses do not offer sufficient protection. |
| Face Protection | Face Shield | A full-face shield should be worn in conjunction with safety goggles, especially when handling the powder outside of a containment system. |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator is necessary when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosols. |
Experimental Protocols: Weighing and Stock Solution Preparation
The following protocol outlines the safe procedure for weighing this compound powder and preparing a stock solution. This procedure should be performed within a certified chemical fume hood or a ventilated balance enclosure.
Step-by-Step Weighing and Solubilization Protocol:
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Decontaminate the work surface within the chemical fume hood.
-
Place a calibrated analytical balance inside the fume hood.
-
Use anti-static weighing paper or a tared, sealed container for weighing.
-
-
Weighing:
-
Carefully transfer the desired amount of this compound powder onto the weighing paper or into the container using a clean, dedicated spatula.
-
Avoid generating dust. If powder becomes airborne, cease work and allow the ventilation to clear the particles.
-
Record the exact weight.
-
-
Solubilization:
-
Carefully add the weighed this compound powder to a suitable volumetric flask.
-
Using a funnel, rinse the weighing paper or container with a small amount of the desired solvent (e.g., DMSO, water) to ensure all powder is transferred.
-
Add approximately half of the final volume of the solvent to the flask.
-
Gently swirl the flask or use a vortex mixer on a low setting to dissolve the compound completely.
-
Once dissolved, add the solvent to the final desired volume.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Cleanup:
-
Dispose of the weighing paper, spatula tip, and any other contaminated disposable materials in a designated hazardous waste container.
-
Wipe down the balance and the work surface with an appropriate cleaning agent.
-
Operational and Disposal Plans
Spill Response Plan
In the event of a spill, immediate and appropriate action is crucial. The following decision tree outlines the response procedure.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
